2,5-Dioxopyrrolidin-1-yl 4-fluorobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO4/c12-8-3-1-7(2-4-8)11(16)17-13-9(14)5-6-10(13)15/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSQMISUDUUZCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434200 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl 4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66134-67-6 | |
| Record name | Benzoic acid, 4-fluoro-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66134-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-succinimidyl 4-fluorobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066134676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dioxopyrrolidin-1-yl 4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-SUCCINIMIDYL 4-FLUOROBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGN7SEN5K6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,5-Dioxopyrrolidin-1-yl 4-fluorobenzoate (SFB) for Researchers and Drug Development Professionals
Introduction
2,5-Dioxopyrrolidin-1-yl 4-fluorobenzoate, commonly known as N-Succinimidyl 4-fluorobenzoate (SFB), is an amine-reactive chemical compound widely utilized in the fields of bioconjugation, molecular imaging, and drug development. Its significance is particularly pronounced in the synthesis of radiolabeled biomolecules for Positron Emission Tomography (PET), a powerful in vivo imaging technique. When labeled with the positron-emitting radionuclide fluorine-18 ([¹⁸F]), SFB serves as a prosthetic group for the ¹⁸F-labeling of peptides, proteins, and antibodies. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of SFB, with a focus on detailed experimental protocols and technical data relevant to researchers and scientists.
Chemical and Physical Properties
This compound is an organic compound that features a 4-fluorobenzoate moiety linked to a succinimide ring through an ester bond. The N-hydroxysuccinimide (NHS) ester is a key functional group that imparts reactivity towards primary and secondary amines.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | N-Succinimidyl 4-fluorobenzoate, SFB |
| CAS Number | 66134-67-6 |
| Molecular Formula | C₁₁H₈FNO₄ |
| Molecular Weight | 237.18 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Limited solubility in aqueous solutions. |
Synthesis of this compound
The synthesis of SFB involves the activation of 4-fluorobenzoic acid with N-hydroxysuccinimide. This can be achieved using a variety of coupling agents. A common laboratory-scale synthesis is outlined below.
Experimental Protocol: Synthesis of Non-radiolabeled SFB
Materials:
-
4-Fluorobenzoic acid
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or Di(N-succinimidyl) carbonate (DSC)
-
Dry acetonitrile (ACN) or Dichloromethane (DCM)
-
Triethylamine (if using DSC)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-fluorobenzoic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in dry acetonitrile or dichloromethane.
-
Addition of Coupling Agent:
-
Using DCC: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (1.1 equivalents) in the same dry solvent to the reaction mixture at 0 °C.
-
Using DSC: Add di(N-succinimidyl) carbonate (1.1 equivalents) and triethylamine (1.2 equivalents) to the reaction mixture at room temperature.
-
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
If using DCC: A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a white solid.
Expected Yield: 40-60%
Application in Bioconjugation: Labeling of Biomolecules
The primary application of SFB is the covalent modification of biomolecules, particularly the labeling of proteins and peptides at their primary amino groups (the N-terminus and the ε-amino group of lysine residues). This reaction, known as aminolysis, results in the formation of a stable amide bond.
Reaction Mechanism
The reaction proceeds via nucleophilic acyl substitution. The primary amine of the biomolecule attacks the carbonyl carbon of the NHS ester, leading to the formation of a tetrahedral intermediate. The N-hydroxysuccinimide is subsequently released as a leaving group, forming the stable amide bond.
Caption: Reaction of SFB with a primary amine on a biomolecule.
Experimental Protocol: Protein Labeling with SFB
Materials:
-
Protein or peptide solution in an amine-free buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-8.5)
-
This compound (SFB)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Size-exclusion chromatography (SEC) column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Prepare a solution of the protein to be labeled in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. The optimal pH for the reaction is typically between 7.2 and 8.5.
-
SFB Stock Solution: Immediately before use, prepare a stock solution of SFB in anhydrous DMF or DMSO. The concentration will depend on the desired molar excess of the labeling reagent.
-
Labeling Reaction: Add the desired molar excess of the SFB stock solution to the protein solution while gently vortexing. A common starting point is a 10- to 20-fold molar excess of SFB over the protein.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4 °C for 2-4 hours. The optimal time may need to be determined empirically.
-
Quenching: Stop the reaction by adding a quenching solution to consume any unreacted SFB. Incubate for an additional 30 minutes at room temperature.
-
Purification: Remove the unreacted SFB and byproducts (N-hydroxysuccinimide) by size-exclusion chromatography or dialysis against an appropriate buffer.
-
Characterization: Characterize the labeled protein to determine the degree of labeling, typically using UV-Vis spectroscopy or mass spectrometry.
Factors Influencing Bioconjugation Efficiency
| Factor | Effect on Reaction | Recommendations |
| pH | The rate of reaction with amines increases with pH as more amines are deprotonated and nucleophilic. However, the rate of hydrolysis of the NHS ester also increases significantly at higher pH. | Optimal pH is typically between 7.2 and 8.5. A compromise must be found to maximize amine reactivity while minimizing hydrolysis. |
| Concentration | Higher concentrations of both the biomolecule and SFB will increase the reaction rate. | Use the highest feasible concentrations to drive the reaction to completion. |
| Temperature | Higher temperatures increase the reaction rate but can also lead to protein denaturation and increased hydrolysis of the NHS ester. | Reactions are typically performed at room temperature or 4 °C. |
| Buffer Composition | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target biomolecule for reaction with SFB. | Use amine-free buffers such as phosphate, bicarbonate, or HEPES. |
| Stability of SFB | SFB is susceptible to hydrolysis in aqueous solutions. The half-life of NHS esters can range from hours at neutral pH to minutes at alkaline pH. | Prepare stock solutions of SFB in anhydrous organic solvents immediately before use and add them to the aqueous reaction mixture. |
Radiolabeling with Fluorine-18
The most prominent application of SFB is in the synthesis of [¹⁸F]SFB for PET imaging. The fluorine-18 isotope is typically introduced via nucleophilic substitution on a suitable precursor.
[¹⁸F]SFB Synthesis Workflow
Caption: General workflow for the synthesis of [¹⁸F]SFB.
Quantitative Data for [¹⁸F]SFB Synthesis
Various methods for the synthesis of [¹⁸F]SFB have been reported, with differing precursors, reaction conditions, and resulting yields.
| Method | Precursor | Key Reagents | Synthesis Time (min) | Decay-Corrected Radiochemical Yield (%) |
| Multi-step | 4-Formyl-N,N,N-trimethylanilinium triflate | K₂CO₃, Kryptofix 2.2.2, oxidizing agent, DCC/NHS | ~100 | 25 |
| Improved Multi-step | Ethyl 4-(trimethylammonium)benzoate triflate | K₂CO₃, Kryptofix 2.2.2, TSTU | ~80 | 30-35 |
| One-pot, Microwave-assisted | Ethyl 4-(N,N,N-trimethylammonium)benzoate triflate | K₂CO₃, Kryptofix 2.2.2, KOtBu, TSTU | < 30 | 35-50 |
| Microfluidic | 4-(tert-butoxycarbonyl)-N,N,N-trimethylphenylammonium triflate | TPAH, TSTU | ~6.5 | ~64 |
Conclusion
This compound is a versatile and indispensable tool for researchers, scientists, and drug development professionals. Its ability to efficiently label biomolecules with a fluorine atom, particularly the PET isotope ¹⁸F, has significantly advanced the field of molecular imaging. A thorough understanding of its chemical properties, synthesis, and reaction kinetics is crucial for its successful application in bioconjugation and the development of novel diagnostic and therapeutic agents. This guide provides the foundational knowledge and detailed protocols necessary to effectively utilize SFB in a research and development setting.
An In-depth Technical Guide to N-succinimidyl 4-fluorobenzoate (SFB)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-succinimidyl 4-fluorobenzoate (SFB), a key reagent in bioconjugation and molecular imaging. The document details its chemical structure, physicochemical properties, and primary applications, with a focus on its radiolabeled analogue, N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), a critical tool in Positron Emission Tomography (PET).
Core Concepts
N-succinimidyl 4-fluorobenzoate is an active ester primarily utilized for the acylation of primary and secondary amines, such as the N-terminus of proteins or the side chain of lysine residues. This reactivity makes it an excellent candidate for attaching a fluorobenzoyl group to biomolecules. The introduction of the fluorine atom is of particular importance in the context of drug development and molecular imaging, as the radioactive isotope fluorine-18 is a widely used positron emitter for PET imaging.[1][2][3] The metabolic stability of the resulting fluorobenzoylated biomolecules further enhances its utility in in vivo studies.[1][4]
Chemical Structure and Properties
The chemical structure of N-succinimidyl 4-fluorobenzoate consists of a 4-fluorobenzoyl group linked to a succinimidyl ester. The succinimidyl group is an excellent leaving group, facilitating the nucleophilic attack by amines.
Table 1: Physicochemical Properties of N-succinimidyl 4-fluorobenzoate
| Property | Value | Reference |
| Chemical Formula | C₁₁H₈FNO₄ | [5][6] |
| Molecular Weight | 237.186 g/mol | [6][7] |
| Appearance | White solid | [2] |
| Melting Point | 143-144 °C | [2] |
| CAS Number | 66134-67-6 | [6] |
| [¹⁸F]SFB CAS Number | 141762-27-8 | [6] |
Table 2: Crystallographic Data for N-succinimidyl 4-fluorobenzoate
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [8] |
| Space Group | P2₁/n | [8] |
| a | 9.177(3) Å | [8] |
| b | 5.472(2) Å | [8] |
| c | 22.414(7) Å | [8] |
| β | 95.264(4)° | [8] |
| Volume | 1120.7 ų | [8] |
| Z | 4 | [8] |
Applications in Bioconjugation and PET Imaging
The primary application of SFB, particularly its radiolabeled form [¹⁸F]SFB, is the labeling of peptides, proteins, antibodies, and other biomolecules for PET imaging.[2][9] This allows for the non-invasive in vivo visualization and quantification of biological processes at the molecular level. The process involves the conjugation of [¹⁸F]SFB to a targeting biomolecule, which then carries the positron-emitting ¹⁸F isotope to a specific biological target, such as a receptor or antigen.
Experimental Protocols
Synthesis of N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB)
Multiple methods for the synthesis of [¹⁸F]SFB have been developed, including multi-step and one-pot procedures. The choice of method often depends on the available equipment and desired radiochemical yield.
1. Three-Step Synthesis from a Trimethylammonium Precursor [1][4][9]
This is a widely used and reliable method.
-
Step 1: ¹⁸F-Fluorination: The synthesis begins with the nucleophilic aromatic substitution of a trimethylammonium precursor, such as 4-formyl-N,N,N-trimethylanilinium triflate, with [¹⁸F]fluoride. This reaction is typically carried out in an aprotic solvent like acetonitrile at elevated temperatures.
-
Step 2: Oxidation: The resulting 4-[¹⁸F]fluorobenzaldehyde is then oxidized to 4-[¹⁸F]fluorobenzoic acid.
-
Step 3: Esterification: Finally, the 4-[¹⁸F]fluorobenzoic acid is reacted with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or with N,N'-disuccinimidyl carbonate to form [¹⁸F]SFB.[1][4][10]
Table 3: Typical Parameters for the Three-Step [¹⁸F]SFB Synthesis
| Parameter | Value | Reference |
| Precursor | 4-formyl-N,N,N-trimethylanilinium triflate | [1][4] |
| Radiochemical Yield (decay-corrected) | 25-35% | [1][4][9] |
| Total Synthesis Time | ~80-100 minutes | [1][4][9] |
| Purification | HPLC | [10] |
2. One-Pot Synthesis [11][12][13]
To simplify the procedure and reduce synthesis time, one-pot methods have been developed. These often involve microwave-assisted reactions and can be completed in a shorter timeframe.[11][13] A common one-pot approach involves the radiofluorination of ethyl 4-(trimethylammonium triflate)benzoate, followed by saponification and subsequent reaction with an activating agent like N,N,N',N'-tetramethyl-O-(N-succinimidyl)uronium hexafluorophosphate (HSTU) to yield [¹⁸F]SFB.[12]
Table 4: Typical Parameters for a One-Pot [¹⁸F]SFB Synthesis
| Parameter | Value | Reference |
| Precursor | Ethyl 4-(trimethylammonium triflate)benzoate | [12] |
| Radiochemical Yield (decay-corrected) | up to 44% | [12] |
| Total Synthesis Time | < 60 minutes | [12] |
| Purification | HPLC or SPE | [11][12] |
Protein Labeling with [¹⁸F]SFB
The conjugation of [¹⁸F]SFB to a protein is a critical step for the development of a radiolabeled imaging agent.
Methodology:
-
Preparation of [¹⁸F]SFB: Synthesize and purify [¹⁸F]SFB using one of the methods described above. The purified [¹⁸F]SFB is typically dissolved in a suitable organic solvent like acetonitrile.
-
Protein Solution: Prepare a solution of the target protein in a buffer with a slightly alkaline pH (typically around 8.4) to ensure the deprotonation of the primary amino groups.[14]
-
Conjugation Reaction: Add the [¹⁸F]SFB solution to the protein solution and allow the reaction to proceed at room temperature for 15-30 minutes.[9]
-
Purification: The resulting ¹⁸F-labeled protein is purified from unreacted [¹⁸F]SFB and other byproducts using methods such as size-exclusion chromatography (e.g., PD-10 column) or HPLC.[10]
Table 5: Typical Parameters for Protein Labeling with [¹⁸F]SFB
| Parameter | Value | Reference |
| pH | ~8.4 | [14] |
| Reaction Time | 15-30 minutes | [9] |
| Labeling Yield | 40-60% | [9] |
| Purification Method | Size-Exclusion Chromatography, HPLC | [10] |
Safety Considerations
N-succinimidyl 4-fluorobenzoate and its precursors should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn.[15] Avoid inhalation of dust and contact with skin and eyes.[15] For radiolabeling procedures involving ¹⁸F, all work must be conducted in a shielded hot cell with appropriate radiation safety measures in place.
Conclusion
N-succinimidyl 4-fluorobenzoate is a valuable and versatile tool for researchers in chemistry, biology, and medicine. Its ability to efficiently label biomolecules with fluorine, particularly the positron-emitting isotope ¹⁸F, has made it an indispensable reagent in the development of novel PET imaging agents. The ongoing improvements in its synthesis, including the development of one-pot and automated procedures, will likely expand its application in preclinical and clinical research.[16][17]
References
- 1. Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sultones for Radiofluorination and Bioconjugation: Fluorine-18 Labeling of Native Proteins and Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scholars@Duke publication: Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F. [scholars.duke.edu]
- 5. N-succinimidyl-4-fluorobenzoate | C11H8FNO4 | CID 451353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Succinimidyl 4-fluorobenzoate - Wikipedia [en.wikipedia.org]
- 7. GSRS [precision.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. Labeling proteins with fluorine-18 using N-succinimidyl 4-[18F]fluorobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Scholars@Duke publication: Improved synthesis of N-succinimidyl 4-[18F]fluorobenzoate and its application to the labeling of a monoclonal antibody fragment. [scholars.duke.edu]
- 11. youtube.com [youtube.com]
- 12. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 13. Microwave-assisted One-pot Synthesis of N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of the Efficacy of N -Succinimidyl 4-[ 18 F]fluorobenzoate ([ 18 F]SFB) as a Synthon for Labeling Peptides, Illustrated by the Reaction with Glutathione - Orlovskaya - Radiochemistry [jdigitaldiagnostics.com]
- 15. peptide.com [peptide.com]
- 16. mdpi.com [mdpi.com]
- 17. Fully automated 18F-fluorination of N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) for indirect labelling of nanobodies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) for Radiolabeling of Biomolecules
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), a paramount prosthetic group for the ¹⁸F-labeling of peptides, proteins, and other biomolecules for Positron Emission Tomography (PET) imaging. This document outlines its chemical properties, detailed synthesis protocols, and methodologies for bioconjugation.
Core Concepts
N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) is an activated ester widely utilized for the indirect radiolabeling of biomolecules. The succinimidyl group readily reacts with primary amino groups (e.g., the ε-amino group of lysine residues) on proteins and peptides under mild conditions, forming a stable amide bond. This allows for the introduction of the positron-emitting radionuclide fluorine-18 (¹⁸F) onto thermally sensitive and complex biological molecules that cannot withstand the harsh conditions of direct radiofluorination.
Chemical Formula and Molecular Weight
The key quantitative data for [¹⁸F]SFB are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₁H₈[¹⁸F]NO₄ |
| Molecular Weight | 238.18 g/mol (for the ¹⁸F isotopologue) |
| Half-life of ¹⁸F | 109.7 minutes |
| Decay Mode | β+ (Positron Emission) |
| Primary Application | Radiolabeling of proteins and peptides for PET imaging |
Experimental Protocols
I. Synthesis of the Precursor: 4-Formyl-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate
The traditional and widely used three-step synthesis of [¹⁸F]SFB begins with a quaternary ammonium precursor.
Methodology:
-
Step 1: Synthesis of 4-Formyl-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate.
-
Dissolve 4-formyl-N,N-dimethylaniline in dichloromethane.
-
Add methyl trifluoromethanesulfonate dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with cold dichloromethane and diethyl ether.
-
Dry the product under vacuum to yield the quaternary salt precursor.
-
II. Radiosynthesis of [¹⁸F]SFB (Three-Step Method)
This method remains a reliable and widely implemented procedure for producing [¹⁸F]SFB.
Methodology:
-
Step 1: [¹⁸F]Fluorination to form 4-[¹⁸F]Fluorobenzaldehyde.
-
Aseptically transfer aqueous [¹⁸F]fluoride to a reaction vessel.
-
Add a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in acetonitrile/water.
-
Evaporate the solvent to dryness under a stream of nitrogen at 110°C.
-
Add the 4-formyl-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate precursor dissolved in dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture at 120°C for 5-10 minutes.[1]
-
-
Step 2: Oxidation to 4-[¹⁸F]Fluorobenzoic acid.
-
Cool the reaction mixture from the previous step.
-
Add an oxidizing agent, such as potassium permanganate or Oxone®.
-
Heat the mixture to facilitate the oxidation of the aldehyde to a carboxylic acid.
-
-
Step 3: Succinimidylation to [¹⁸F]SFB.
III. Purification of [¹⁸F]SFB
Purification is critical to remove unreacted [¹⁸F]fluoride and other impurities that can interfere with subsequent labeling reactions.
Methodology:
-
High-Performance Liquid Chromatography (HPLC) Purification.
-
Dilute the crude reaction mixture with the HPLC mobile phase (typically a mixture of acetonitrile and water with a small amount of trifluoroacetic acid).
-
Inject the diluted mixture onto a semi-preparative C18 HPLC column.
-
Monitor the elution profile using a radioactivity detector and a UV detector.
-
Collect the fraction corresponding to [¹⁸F]SFB.
-
The use of HPLC purification is necessary as it results in higher protein coupling yields and prevents cross-linking and lower immunoreactivity of antibodies.[3]
-
-
Solid-Phase Extraction (SPE) Formulation.
-
Dilute the collected HPLC fraction with water.
-
Pass the diluted solution through a C18 Sep-Pak cartridge to trap the [¹⁸F]SFB.
-
Wash the cartridge with water to remove residual HPLC solvents.
-
Elute the purified [¹⁸F]SFB from the cartridge with a small volume of a suitable solvent for bioconjugation, such as anhydrous acetonitrile or dimethylformamide (DMF).
-
IV. Protein Labeling with [¹⁸F]SFB
This protocol provides a general framework for conjugating [¹⁸F]SFB to a protein or peptide.
Methodology:
-
Protein Preparation.
-
Dissolve the protein or peptide in a suitable buffer, typically a bicarbonate or borate buffer with a pH of 8.5-9.0, to ensure the primary amino groups are deprotonated and available for reaction.
-
Ensure the protein concentration is optimized for the labeling reaction.
-
-
Conjugation Reaction.
-
Add the purified [¹⁸F]SFB in a small volume of organic solvent (e.g., acetonitrile or DMF) to the protein solution. The amount of organic solvent should be kept to a minimum (typically <10% of the total volume) to avoid protein denaturation.
-
Gently agitate the reaction mixture at room temperature or 37°C for 15-30 minutes.
-
-
Purification of the ¹⁸F-labeled Protein.
-
Separate the radiolabeled protein from unreacted [¹⁸F]SFB and other small molecules using size-exclusion chromatography (e.g., a PD-10 column) or dialysis.
-
The purified ¹⁸F-labeled protein is then formulated in a biocompatible buffer (e.g., phosphate-buffered saline) for in vivo applications.
-
V. Quality Control
Methodology:
-
Radiochemical Purity.
-
Determine the radiochemical purity of the final labeled protein using radio-TLC or radio-HPLC. The purity should typically be >95%.
-
-
Immunoreactivity (for antibodies).
-
Assess the binding affinity of the radiolabeled antibody to its target antigen to ensure that the labeling process has not compromised its biological activity.
-
Visualizations
Caption: Workflow for the synthesis and application of [18F]SFB.
Caption: Logical relationship of [18F]SFB in PET tracer development.
References
- 1. Continuous-Flow Synthesis of N-Succinimidyl 4-[18F]fluorobenzoate Using a Single Microfluidic Chip - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scholars@Duke publication: Improved synthesis of N-succinimidyl 4-[18F]fluorobenzoate and its application to the labeling of a monoclonal antibody fragment. [scholars.duke.edu]
An In-depth Technical Guide to 2,5-Dioxopyrrolidin-1-yl 4-fluorobenzoate (SFB)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,5-Dioxopyrrolidin-1-yl 4-fluorobenzoate, commonly known as N-Succinimidyl 4-fluorobenzoate (SFB), a key reagent in bioconjugation and radiolabeling. This document details its chemical properties, synthesis procedures for both its standard and radiolabeled forms, and its primary application in the labeling of proteins and peptides for diagnostic imaging and research.
Core Chemical and Physical Data
This compound is an amine-reactive compound that is widely utilized for the introduction of a fluorobenzoyl group into biomolecules. Its N-hydroxysuccinimide (NHS) ester moiety reacts with primary amines on proteins and peptides to form stable amide bonds. The properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 66134-67-6 | [1][2] |
| Molecular Formula | C₁₁H₈FNO₄ | [1] |
| Molecular Weight | 237.186 g/mol | [1] |
| Melting Point | 113 °C | [2] |
| Appearance | White to off-white crystalline powder | N/A |
| Synonyms | N-Succinimidyl 4-fluorobenzoate (SFB), 4-Fluorobenzoic acid N-hydroxysuccinimide ester | [1] |
Synthesis of this compound
The synthesis of SFB can be achieved through several methods. A common laboratory-scale synthesis involves the coupling of 4-fluorobenzoic acid with N-hydroxysuccinimide.
Experimental Protocol: Synthesis of Non-Radioactive SFB
This protocol describes the synthesis of SFB using N,N'-Disuccinimidyl carbonate (DSC) as a coupling agent.[3][4]
Materials:
-
4-Fluorobenzoic acid
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Pyridine
-
Acetonitrile (anhydrous)
Procedure:
-
Dissolve 4-fluorobenzoic acid in anhydrous acetonitrile.
-
Add N,N'-Disuccinimidyl carbonate and a catalytic amount of pyridine to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
A similar procedure has been reported for a related compound, where di(N-succinimidyl) carbonate was reacted with a benzoic acid derivative in the presence of triethylamine in acetonitrile at 20°C for 20 hours, yielding the product in 51% yield.[5]
Radiolabeling with Fluorine-18: Synthesis of [¹⁸F]SFB
[¹⁸F]SFB is a crucial prosthetic group for labeling biomolecules with the positron-emitting radionuclide fluorine-18, enabling Positron Emission Tomography (PET) imaging. The synthesis is typically a multi-step process.
Overview of the Three-Step Radiosynthesis
A widely adopted method for the synthesis of [¹⁸F]SFB involves a three-step, one-pot procedure.[6][7]
-
[¹⁸F]Fluorination: Nucleophilic substitution of a precursor, such as a trimethylammonium triflate salt of a benzoate derivative, with [¹⁸F]fluoride.
-
Hydrolysis: Saponification of the resulting ester to form 4-[¹⁸F]fluorobenzoic acid.
-
Succinimidylation: Activation of the carboxylic acid and reaction with an N-hydroxysuccinimide derivative to form [¹⁸F]SFB.
Experimental Protocol: "Two-Pot" Radiosynthesis of [¹⁸F]SFB
This protocol is a classic and robust method for producing [¹⁸F]SFB.[8]
Materials:
-
[¹⁸F]Fluoride in [¹⁸O]water
-
Kryptofix 2.2.2./K₂CO₃
-
Ethyl 4-(trimethylammonium)benzoate triflate (precursor)
-
Dimethyl sulfoxide (DMSO)
-
Tetrapropylammonium hydroxide (TPAH)
-
O-(N-succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TSTU)
-
Acetonitrile
Procedure:
-
Azeotropic Drying of [¹⁸F]Fluoride: Add the aqueous [¹⁸F]fluoride solution to a vial containing Kryptofix 2.2.2. and potassium carbonate in acetonitrile. Evaporate the solvent under a stream of nitrogen at an elevated temperature to obtain the anhydrous [¹⁸F]fluoride-Kryptofix complex.
-
[¹⁸F]Fluorination: Dissolve the precursor, ethyl 4-(trimethylammonium)benzoate triflate, in DMSO and add it to the dried [¹⁸F]fluoride complex. Heat the reaction mixture.
-
Hydrolysis: After cooling, add tetrapropylammonium hydroxide to the reaction mixture and heat to hydrolyze the ethyl ester, forming the 4-[¹⁸F]fluorobenzoate salt.
-
Succinimidylation: Add a solution of TSTU in acetonitrile to the reaction mixture and heat to form [¹⁸F]SFB.
-
Purification: The crude [¹⁸F]SFB is then purified using high-performance liquid chromatography (HPLC).
Quantitative Data for [¹⁸F]SFB Synthesis
| Synthesis Method | Radiochemical Yield (Decay-Corrected) | Synthesis Time | Reference |
| Three-step (quaternary salt precursor) | 30-35% | ~80 min | [6] |
| Improved Three-step (DSC) | >80% (final step) | Reduced by ~45 min | [3][4] |
| "Two-Pot" Automated (FASTlab™) | 42% | 57 min | [8][9] |
| "One-Pot" Automated (FASTlab™) | 32% | Not specified | [8][9] |
Application in Bioconjugation: Labeling of Proteins and Peptides
The primary application of SFB is the covalent labeling of biomolecules through the reaction of its NHS ester with primary amines (e.g., the N-terminus or the side chain of lysine residues).
Experimental Protocol: Labeling a Monoclonal Antibody with [¹⁸F]SFB
This protocol is adapted from a method for labeling monoclonal antibody fragments.[3][4][10]
Materials:
-
Monoclonal antibody (or fragment) in a suitable buffer (e.g., 0.1 M borate buffer, pH 8.5-9.0)
-
HPLC-purified [¹⁸F]SFB in a minimal volume of a suitable solvent (e.g., DMSO or acetonitrile)
-
Size-exclusion chromatography column for purification
Procedure:
-
Prepare a solution of the monoclonal antibody at a concentration of approximately 5-10 mg/mL in the reaction buffer.
-
Add the HPLC-purified [¹⁸F]SFB solution to the antibody solution. The molar ratio of SFB to the antibody should be optimized for the specific protein.
-
Incubate the reaction mixture at room temperature or 4°C for 15-30 minutes.
-
Quench the reaction if necessary by adding an excess of an amine-containing buffer (e.g., Tris).
-
Purify the [¹⁸F]-labeled antibody from unreacted [¹⁸F]SFB and its hydrolysis products using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Determine the radiochemical purity and integrity of the labeled antibody using methods such as radio-TLC, radio-HPLC, and SDS-PAGE.
Experimental Protocol: Labeling an RGD Peptide with [¹⁸F]SFB
This protocol outlines the general steps for labeling a peptide, such as a cyclic RGD peptide.[8][11][12]
Materials:
-
RGD peptide with a primary amine available for conjugation
-
HPLC-purified [¹⁸F]SFB in acetonitrile or DMF
-
Reaction buffer (e.g., 50 mM sodium borate buffer, pH 8.5)
-
HPLC system for purification
Procedure:
-
Dissolve the RGD peptide in the reaction buffer.
-
Add the solution of [¹⁸F]SFB to the peptide solution.
-
Allow the reaction to proceed at room temperature for 15-20 minutes.
-
Quench the reaction by adding an acid (e.g., 2% TFA in water).
-
Purify the [¹⁸F]-labeled peptide using reversed-phase HPLC.
-
The final product's identity and purity can be confirmed by co-elution with a non-radioactive standard and mass spectrometry.
Quantitative Data for Biomolecule Labeling
| Biomolecule | Labeling Yield | Reference |
| Monoclonal Antibody F(ab')₂ Fragment | 40-60% | [3][4] |
| RGD Peptide (PRGD2) | Not specified directly for SFB, but the final formulated [¹⁸F]FPRGD2 yield was 13 ± 3% (d.c.) in 130 min | [8][9] |
| Glutathione (model peptide) | >99% | [13] |
Quality Control of Labeled Products
Ensuring the purity and integrity of the SFB-labeled biomolecule is critical for its intended application.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is commonly used to separate the labeled product from unreacted starting materials and byproducts.[14][15][16][17] Size-exclusion HPLC is often employed for purifying larger proteins like antibodies.
-
Thin-Layer Chromatography (TLC): Radio-TLC is a rapid method to assess the radiochemical purity of [¹⁸F]SFB and the labeled product.[18]
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the identity of the labeled peptide by detecting the mass shift corresponding to the addition of the fluorobenzoyl group.[19][20][21][22]
Visualized Workflows
The following diagrams illustrate the key processes involving this compound.
Caption: General synthesis workflow for this compound.
Caption: Multi-step radiosynthesis workflow for [¹⁸F]SFB.
References
- 1. N-Succinimidyl 4-fluorobenzoate - Wikipedia [en.wikipedia.org]
- 2. CAS#:66134-67-6 | this compound | Chemsrc [chemsrc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Scholars@Duke publication: Improved synthesis of N-succinimidyl 4-[18F]fluorobenzoate and its application to the labeling of a monoclonal antibody fragment. [scholars.duke.edu]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fully automated preparation and conjugation of N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB) with RGD peptide using a GE FASTlab™ synthesizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Improved synthesis of N-succinimidyl 4-[18F]fluorobenzoate and its application to the labeling of a monoclonal antibody fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-Succinimidyl 4-[18F]-fluoromethylbenzoate-labeled dimeric RGD peptide for imaging tumor integrin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Thiol-Reactive 18F-Labeling Agent, N-[2-(4-18F-Fluorobenzamido)Ethyl]Maleimide, and Synthesis of RGD Peptide-Based Tracer for PET Imaging of αvβ3 Integrin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. High-Efficiency Protein Purification by HPLC | Phenomenex [phenomenex.com]
- 15. sinobiological.com [sinobiological.com]
- 16. hplc.eu [hplc.eu]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of N-succinimidyl-4-[~(18)F]fluorobenzoate | Semantic Scholar [semanticscholar.org]
- 19. Relative Quantification of Stable Isotope Labeled Peptides Using a Linear Ion Trap-Orbitrap Hybrid Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analysis of Isotopic Labeling in Peptide Fragments by Tandem Mass Spectrometry | PLOS One [journals.plos.org]
- 21. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Technical Guide to N-Succinimidyl 4-Fluorobenzoate: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
N-Succinimidyl 4-fluorobenzoate (SFB) is a crucial reagent in bioconjugation and radiolabeling, primarily utilized for the modification of proteins, peptides, and other biomolecules. Its significance is particularly pronounced in the field of positron emission tomography (PET), where its fluorine-18 isotopologue, [¹⁸F]SFB, serves as a versatile prosthetic group for the development of novel radiotracers. This technical guide provides an in-depth overview of the physical properties, synthesis, and key applications of N-succinimidyl 4-fluorobenzoate.
Core Physical Properties
A comprehensive understanding of the physical characteristics of N-succinimidyl 4-fluorobenzoate is essential for its effective handling, storage, and application in experimental settings. The key physical and chemical properties are summarized in the tables below.
| Identifier | Value | Source |
| IUPAC Name | 2,5-Dioxopyrrolidin-1-yl 4-fluorobenzoate | Wikipedia[1] |
| CAS Number | 66134-67-6 | Lab Pro Inc[2], Wikipedia[1] |
| Molecular Formula | C₁₁H₈FNO₄ | PubChem[3], Lab Pro Inc[2] |
| Molecular Weight | 237.19 g/mol | PubChem[3], Lab Pro Inc[2] |
| Property | Value | Source |
| Physical State | Solid | Lab Pro Inc[2] |
| Color | White | Lab Pro Inc[2] |
| Melting Point | 119–120 °C (recrystallized from ethanol) | NIH[4] |
| Solubility | Soluble in alcohol. | ChemicalBook[5] |
| Stability | Moisture sensitive. Should be stored in a dry environment. | Lab Pro Inc[2] |
Spectroscopic Data
Spectroscopic analysis is critical for the verification of the chemical structure and purity of N-succinimidyl 4-fluorobenzoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Source |
| ¹H NMR | CDCl₃ | 8.15 (m, 2H), 7.18 (m, 2H), 2.89 (s, 4H) | NIH[4] |
| ¹³C NMR | CDCl₃ | 169.4 (two C=O), 166.9 (d, J = 259.4 Hz), 161.0, 133.5 (d, J = 9.9 Hz), 121.4 (d, J = 3.0 Hz), 116.4 (d, J = 22.4 Hz), 25.8 | NIH[4] |
| ¹⁹F NMR | CDCl₃ | -101.3 | NIH[4] |
Synthesis of N-Succinimidyl 4-Fluorobenzoate
The synthesis of N-succinimidyl 4-fluorobenzoate is typically achieved through the activation of 4-fluorobenzoic acid. A common and effective method involves the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or, more recently, di(N-succinimidyl) carbonate (DSC). The latter is often preferred due to the formation of a soluble urea byproduct, simplifying purification.
Experimental Protocol: Synthesis from 4-Fluorobenzoic Acid using Di(N-succinimidyl) Carbonate
This protocol outlines a general procedure for the synthesis of N-succinimidyl 4-fluorobenzoate.
Materials:
-
4-Fluorobenzoic acid
-
Di(N-succinimidyl) carbonate (DSC)
-
Triethylamine
-
Dry acetonitrile
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
To a suspension of 4-fluorobenzoic acid (10 mmol) and di(N-succinimidyl) carbonate (10 mmol) in dry acetonitrile (10 mL) at 10 °C, add triethylamine (16 mmol) in one portion.[6]
-
Stir the resulting solution for 20 hours at 20 °C.[6]
-
Filter the solution to remove any small impurities and evaporate the solvent in vacuo.[6]
-
Dissolve the residue in dichloromethane (50 mL) and wash with saturated sodium bicarbonate solution (3 x 20 mL).[6]
-
Dry the organic layer over anhydrous sodium sulfate and evaporate in vacuo.[6]
-
Recrystallize the resulting white solid from ethanol to yield pure this compound.[6]
Workflow Diagram:
Caption: Workflow for the synthesis of N-succinimidyl 4-fluorobenzoate.
Application in Bioconjugation
The primary utility of N-succinimidyl 4-fluorobenzoate lies in its ability to react with primary amino groups (-NH₂) present in biomolecules, such as the N-terminus of proteins or the side chain of lysine residues. This reaction, known as acylation, forms a stable amide bond, thereby conjugating the fluorobenzoyl moiety to the target molecule.
Reaction Mechanism:
The N-succinimidyl ester is an excellent leaving group, facilitating the nucleophilic attack by the primary amine.
Caption: Acylation of a primary amine with N-succinimidyl 4-fluorobenzoate.
This conjugation is fundamental to its application in PET imaging. The synthesis of [¹⁸F]SFB allows for the introduction of the positron-emitting fluorine-18 isotope onto a wide range of biologically active molecules, enabling their use as in vivo imaging agents.[7] The stability of the resulting amide bond is a key advantage, ensuring that the radiolabel remains attached to the biomolecule under physiological conditions.[8]
References
- 1. N-Succinimidyl 4-fluorobenzoate - Wikipedia [en.wikipedia.org]
- 2. labproinc.com [labproinc.com]
- 3. N-succinimidyl-4-fluorobenzoate | C11H8FNO4 | CID 451353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Simple and Efficient Synthesis of N-Succinimidyl-4-[18F]fluorobenzoate ([18F]SFB)—An Important Intermediate for the Introduction of Fluorine-18 into Complex Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Fluorobenzoic acid | 456-22-4 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Microwave-assisted One-pot Synthesis of N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 2,5-Dioxopyrrolidin-1-yl 4-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 2,5-Dioxopyrrolidin-1-yl 4-fluorobenzoate, a key reagent in bioconjugation and labeling. Understanding these properties is critical for its effective storage, handling, and application in synthesizing well-defined bioconjugates for research, diagnostics, and therapeutic development.
Introduction to this compound
This compound, also known as N-Succinimidyl 4-fluorobenzoate (SFB), is an amine-reactive crosslinker. Its N-hydroxysuccinimide (NHS) ester moiety reacts with primary amines, such as the N-terminus of proteins or the side chain of lysine residues, to form stable amide bonds. The presence of the fluorobenzoyl group allows for the introduction of a fluorine atom, which is particularly useful for applications in 18F radiolabeling for Positron Emission Tomography (PET).
The reactivity of the NHS ester, while advantageous for conjugation, also makes the molecule susceptible to hydrolysis, which is a critical consideration for its storage and use in aqueous environments.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₈FNO₄ | [1] |
| Molecular Weight | 237.18 g/mol | [2] |
| Melting Point | 113 °C | |
| Appearance | White solid | [3] |
| CAS Number | 66134-67-6 | [1][2] |
Solubility
Qualitative Solubility Profile:
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common stock solution solvent. Should be anhydrous to prevent hydrolysis. |
| Dimethylformamide (DMF) | Soluble | Another common stock solution solvent. Should be anhydrous and amine-free. |
| Acetonitrile (ACN) | Soluble | Often used in purification and reaction steps. |
| Dichloromethane (DCM) | Soluble | Used in synthesis and purification. |
| Water and Aqueous Buffers | Sparingly Soluble to Insoluble | Hydrolysis is a competing reaction in aqueous media. Stock solutions in organic solvents are typically added to aqueous reaction mixtures. |
For practical applications, it is recommended to empirically determine the solubility in the specific solvent and concentration required for the intended experiment.
Stability
The stability of this compound is a critical factor influencing its shelf-life and reactivity in conjugation reactions. The primary degradation pathway is hydrolysis of the NHS ester.
Factors Affecting Stability
-
Moisture: The compound is sensitive to moisture, both in solid form and in solution. Storage in a desiccated environment is crucial to prevent hydrolysis.
-
pH: The rate of hydrolysis is highly pH-dependent. Stability is greatest at acidic pH, while the rate of hydrolysis increases significantly with increasing pH.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis. Therefore, storage at low temperatures is recommended.
Stability in Aqueous Solutions
The stability of NHS esters in aqueous solutions is often described by their half-life (t½), the time it takes for 50% of the compound to hydrolyze. While specific data for this compound is not available, the following table provides representative half-lives for a typical NHS ester at various pH values and temperatures. These values can be used as a general guideline.
| pH | Temperature (°C) | Approximate Half-life (t½) |
| 6.0 | 4 | Several hours to days |
| 7.0 | 4 | 4-5 hours |
| 7.5 | 25 | ~30 minutes |
| 8.0 | 25 | ~10-20 minutes |
| 8.5 | 25 | < 10 minutes |
It is evident that the stability of the NHS ester decreases dramatically as the pH and temperature increase. This necessitates careful control of reaction conditions during bioconjugation to maximize the yield of the desired product.
Experimental Protocols
Protocol for Determining Aqueous Solubility (Qualitative)
This protocol provides a general method for assessing the solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Add 1-2 mg of this compound to a microcentrifuge tube.
-
Add 1 mL of the aqueous buffer to the tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid.
-
If undissolved solid is present, centrifuge the tube at high speed (e.g., 10,000 x g) for 5 minutes.
-
Carefully inspect the pellet. The size of the pellet indicates the extent of insolubility.
Protocol for Determining Stability (Hydrolysis Rate)
This protocol describes a method to monitor the hydrolysis of this compound by measuring the release of N-hydroxysuccinimide (NHS), which absorbs light at 260 nm.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Aqueous buffer at the desired pH (e.g., phosphate buffer, pH 8.0)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Equilibrate the aqueous buffer to the desired temperature in a water bath.
-
Add a small volume of the stock solution to the pre-warmed buffer in a quartz cuvette to achieve the desired final concentration (e.g., 100 µM). The final concentration of DMSO should be kept low (e.g., <1%) to minimize its effect on the reaction.
-
Immediately place the cuvette in the spectrophotometer and start recording the absorbance at 260 nm over time.
-
Continue monitoring until the absorbance reaches a plateau, indicating complete hydrolysis.
-
The rate of hydrolysis can be determined by plotting the absorbance at 260 nm versus time and fitting the data to a first-order rate equation. The half-life can then be calculated from the rate constant.
Visualizations
Reaction Pathway
The following diagram illustrates the competing reactions of this compound with a primary amine (aminolysis) and water (hydrolysis).
Caption: Competing reaction pathways of this compound.
Experimental Workflow for Stability Testing
The following diagram outlines the key steps in the experimental workflow for determining the stability of this compound.
Caption: Workflow for determining the hydrolysis rate of the NHS ester.
Storage and Handling
To ensure the longevity and reactivity of this compound, the following storage and handling procedures are recommended:
-
Solid Form: Store the solid compound at -20°C in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen). A desiccator should be used to minimize exposure to moisture.
-
Stock Solutions: Prepare stock solutions in anhydrous, amine-free organic solvents such as DMSO or DMF. These solutions should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Before opening a vial of the solid compound or a frozen stock solution, it is essential to allow it to warm to room temperature to prevent condensation of moisture.
Safety Precautions
While a specific safety data sheet (SDS) for this compound is not widely available, information from related compounds suggests that it should be handled with care.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound.
-
Inhalation: Avoid inhaling the dust. Work in a well-ventilated area or under a fume hood.
-
Skin and Eye Contact: The compound may cause skin and eye irritation. In case of contact, rinse the affected area thoroughly with water.
-
Ingestion: Avoid ingestion.
It is always recommended to consult the supplier's SDS for the most up-to-date and specific safety information.
Conclusion
This compound is a valuable reagent for bioconjugation, but its utility is intrinsically linked to its solubility and stability. While it is readily soluble in common organic solvents, its limited stability in aqueous solutions, particularly at neutral to alkaline pH, requires careful consideration and control of experimental conditions. By understanding the factors that influence its hydrolysis and by following proper storage and handling procedures, researchers can effectively utilize this compound to achieve efficient and reproducible bioconjugation for a wide range of applications.
References
- 1. N-Succinimidyl 4-fluorobenzoate - Wikipedia [en.wikipedia.org]
- 2. CAS#:66134-67-6 | this compound | Chemsrc [chemsrc.com]
- 3. Simple and Efficient Synthesis of N-Succinimidyl-4-[18F]fluorobenzoate ([18F]SFB)—An Important Intermediate for the Introduction of Fluorine-18 into Complex Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reaction of N-succinimidyl 4-fluorobenzoate with Amines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction mechanism between N-succinimidyl 4-fluorobenzoate (SFB) and primary amines. This chemistry is fundamental to the fields of bioconjugation, drug delivery, and molecular imaging, particularly in the context of protein and peptide labeling. This document details the underlying reaction mechanism, summarizes key quantitative data, provides exemplary experimental protocols, and visualizes the core processes.
Core Reaction Mechanism: Acylation of Primary Amines
The fundamental reaction between N-succinimidyl 4-fluorobenzoate and a primary amine is a nucleophilic acyl substitution. The primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. The N-hydroxysuccinimide (NHS) group is an excellent leaving group, facilitating the formation of a stable amide bond between the 4-fluorobenzoyl moiety and the amine-containing molecule. This reaction is also commonly referred to as aminolysis.
The reaction is most efficient with unprotonated primary amines; therefore, the pH of the reaction buffer is a critical parameter. Generally, pH values between 7 and 9 are optimal to ensure a sufficient concentration of the nucleophilic free amine while minimizing the competing hydrolysis of the NHS ester.
Below is a diagram illustrating the step-by-step reaction mechanism.
Quantitative Data Summary
The efficiency of the reaction between N-succinimidyl esters and amines is influenced by several factors, including pH, temperature, and the nature of the reactants. The competing hydrolysis of the NHS ester is a significant consideration in aqueous environments.
| Parameter | Value | Conditions | Reference |
| Second-order rate constant (kh) for hydrolysis of DSP | 1.5 ± 0.1 × 10³ M⁻¹s⁻¹ | Borate buffer (50 mM, pH 8.50) | [1] |
| Pseudo first-order rate constant (k'h) for hydrolysis of DSP | 4.6 ± 0.3 × 10⁻³ s⁻¹ | Borate buffer (50 mM, pH 8.50), analysis between 360 and 660 s | [1] |
| Second-order rate constant (kh,solution) for hydrolysis of DSP in solution | 8.6 ± 0.5 × 10² M⁻¹s⁻¹ | 0.10 mM DSP in borate buffer (pH 8.50, 50 mM) | [1] |
DSP (dithiobis(succinimidyl propionate)) is a related N-hydroxysuccinimide ester, and its hydrolysis kinetics provide insight into the stability of the NHS ester functionality.
The synthesis of radiolabeled [¹⁸F]SFB is a common application, and the efficiency of these syntheses is well-documented.
| Synthesis Method | Decay-Corrected Radiochemical Yield | Total Synthesis Time | Reference |
| Multi-step Synthesis from [¹⁸F]fluoride | 30%-35% | ~80 min | [2][3] |
| Microwave-assisted One-pot Synthesis | 35-45% | < 60 min (including HPLC purification) | [4] |
| One-pot Synthesis from Ethyl 4-(trimethylammonium triflate)benzoate | up to 44% | < 60 min | [5] |
| Cu-mediated Radiofluorination of a Stannyl Derivative | 44 ± 4% | - | [6] |
| One-step from Tributyltin Precursor | 42 ± 4% | - | [7] |
Experimental Protocols
Synthesis of N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) via a One-Pot Procedure
This protocol is adapted from a microwave-assisted, one-pot synthesis, which offers high radiochemical yields and shorter synthesis times.[4][8]
Materials:
-
[¹⁸F]Fluoride in [¹⁸O]H₂O
-
Kryptofix 222
-
1M aqueous K₂CO₃
-
Acetonitrile (MeCN)
-
Ethyl 4-(N,N,N-trimethylammonium)benzoate triflate
-
Dimethyl sulfoxide (DMSO)
-
Potassium tert-butoxide (KOtBu)
-
O-(N-succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TSTU)
-
Microwave reactor
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis WCX and HLB)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Drying of [¹⁸F]Fluoride: To the aqueous [¹⁸F]fluoride solution, add Kryptofix 222, aqueous K₂CO₃, and acetonitrile. Evaporate the solvent to dryness to form the reactive [¹⁸F]fluoride-Kryptofix complex.
-
Radiofluorination: Add a solution of ethyl 4-(N,N,N-trimethylammonium)benzoate triflate in DMSO to the dried [¹⁸F]fluoride. Heat the reaction mixture in a microwave reactor (e.g., 50W for 1 minute) to produce ethyl 4-[¹⁸F]fluorobenzoate.
-
Saponification (Deprotection): Add a solution of potassium tert-butoxide in DMSO to the reaction mixture. Heat again in the microwave reactor (e.g., 40W for 1 minute) to hydrolyze the ethyl ester, yielding potassium 4-[¹⁸F]fluorobenzoate.
-
Activation: Add a solution of TSTU in acetonitrile to the reaction mixture and heat (e.g., 30W for 2 minutes) to form crude [¹⁸F]SFB.
-
Purification: The crude [¹⁸F]SFB is then purified, typically by HPLC, to achieve high radiochemical purity.
The following diagram outlines the workflow for this synthesis and purification.
General Protocol for Amine Acylation with SFB
This protocol describes a general procedure for labeling a primary amine-containing molecule (e.g., a peptide or protein) with SFB.
Materials:
-
N-succinimidyl 4-fluorobenzoate (SFB)
-
Amine-containing molecule (e.g., peptide, protein)
-
Reaction Buffer: e.g., 0.1 M sodium phosphate buffer or borate buffer, pH 7.5-8.5
-
Quenching reagent (optional): e.g., 1 M Tris buffer, pH 8.0
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Dissolution of Reactants: Dissolve the amine-containing molecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL). Dissolve SFB in a water-miscible organic solvent (e.g., DMSO or DMF) to a high concentration (e.g., 10-100 mM).
-
Reaction: Add a molar excess of the SFB solution to the solution of the amine-containing molecule. The exact molar ratio will depend on the number of primary amines to be labeled and should be optimized. Allow the reaction to proceed at room temperature or 4°C for 1-4 hours.
-
Quenching (Optional): To stop the reaction and consume any unreacted SFB, a quenching reagent with a primary amine, such as Tris buffer, can be added.
-
Purification: Remove the unreacted SFB and the NHS byproduct from the labeled molecule using an appropriate purification method based on the properties of the product (e.g., size-exclusion chromatography for proteins).
Important Considerations and Applications
-
Competition with Hydrolysis: The hydrolysis of the NHS ester is a competing reaction that reduces the efficiency of aminolysis. This is more pronounced at higher pH values and longer reaction times.[1]
-
Selectivity: While NHS esters are highly reactive towards primary amines, side reactions with other nucleophilic residues such as tyrosines, serines, and threonines can occur, especially at high concentrations of the labeling reagent.[9][10]
-
Applications in Drug Development and Imaging: The radiolabeled version, [¹⁸F]SFB, is a widely used prosthetic group for labeling biomolecules for Positron Emission Tomography (PET) imaging.[6][8] This allows for the non-invasive in vivo tracking of drugs, antibodies, and peptides, providing crucial information for drug development and diagnostics.
This guide provides a foundational understanding of the reaction between N-succinimidyl 4-fluorobenzoate and amines. For specific applications, optimization of reaction conditions is essential to achieve the desired labeling efficiency and product purity.
References
- 1. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 6. Simple and Efficient Synthesis of N-Succinimidyl-4-[18F]fluorobenzoate ([18F]SFB)—An Important Intermediate for the Introduction of Fluorine-18 into Complex Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fully automated 18F-fluorination of N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) for indirect labelling of nanobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-assisted One-pot Synthesis of N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. Selective acylation of primary amines in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,5-Dioxopyrrolidin-1-yl 4-fluorobenzoate Derivatives for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,5-dioxopyrrolidin-1-yl 4-fluorobenzoate (commonly known as N-succinimidyl 4-fluorobenzoate, SFB) and its derivatives. This class of compounds serves as a valuable tool for the modification of proteins, peptides, and other biomolecules. The introduction of a 4-fluorobenzoyl moiety can significantly impact the biological activity, metabolic stability, and binding affinity of the target molecule, making these derivatives of high interest in drug discovery and chemical biology.
Core Principles and Applications
This compound is an amine-reactive reagent. The N-hydroxysuccinimide (NHS) ester is highly susceptible to nucleophilic attack by primary amines, such as the N-terminal amine of a polypeptide chain or the ε-amino group of a lysine residue. This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.
The incorporation of a fluorine atom into the benzoyl group offers several advantages in drug design and development. Fluorine's high electronegativity and small size can alter the electronic properties of the molecule, influencing its binding to target enzymes or receptors. This modification can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism, and improve membrane permeability. Consequently, 4-fluorobenzoic acid derivatives have been investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.
Synthesis and Characterization
The synthesis of this compound (SFB) is typically achieved by activating 4-fluorobenzoic acid with a coupling agent, followed by reaction with N-hydroxysuccinimide. A common method involves the use of dicyclohexylcarbodiimide (DCC) or N,N'-disuccinimidyl carbonate.[1][2] The non-radiolabeled compound can be synthesized with good yields and purity.
For research in positron emission tomography (PET), the radiolabeled analogue, N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), is a widely used prosthetic group for labeling biomolecules.[1][3][4] The synthesis of [¹⁸F]SFB has been extensively studied and optimized, with both multi-step and one-step methods available.[1][5]
Physicochemical and Spectroscopic Data
Below are tables summarizing key physicochemical and spectroscopic data for N-succinimidyl 4-fluorobenzoate and related precursors.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Reference |
| N-Succinimidyl 4-fluorobenzoate (SFB) | C₁₁H₈FNO₄ | 237.19 | 119-120 | [6][7] |
| 4-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | 185-188 | [6] |
| N-Hydroxysuccinimide (NHS) | C₄H₅NO₃ | 115.09 | 96-99 | [6] |
| N-Succinimidyl 4-iodobenzoate | C₁₁H₈INO₄ | 345.09 | 138.1-139.3 | [8] |
Table 1: Physicochemical Properties
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Reference |
| N-Succinimidyl 4-fluorobenzoate (SFB) | 8.15 (m, 2H), 7.18 (m, 2H), 2.89 (s, 4H) | 169.4, 166.9 (d, J = 259.4 Hz), 161.0, 133.5 (d, J = 9.9 Hz), 121.4 (d, J = 3.0 Hz), 116.4 (d, J = 22.4 Hz), 25.8 | [6] |
| N-Succinimidyl 4-iodobenzoate | 7.9 (d, J = 8.4 Hz, 2H), 7.83 (d, J = 8.4 Hz, 2H), 2.9 (s, 4H) | Not provided | [8] |
Table 2: NMR Spectroscopic Data
Biological Activity of 4-Fluorobenzoic Acid Derivatives
The introduction of a 4-fluorobenzoyl group can impart a range of biological activities. The following table summarizes the in vitro activity of various derivatives of 4-fluorobenzoic acid.
| Compound Class | Assay | Target Organism/Cell Line | IC₅₀ (µM) | Reference |
| Schiff base of 4-fluorobenzohydrazide (4f) | DPPH radical scavenging | - | 25.57 ± 7.41 | [9] |
| Schiff base of 4-fluorobenzohydrazide (4a) | DPPH radical scavenging | - | 40.90 ± 1.92 | [9] |
| Schiff base of 4-fluorobenzohydrazide (4b) | DPPH radical scavenging | - | 34.77 ± 1.03 | [9] |
| 1,3,4-Oxadiazole from 4-fluorobenzohydrazide (5a) | DPPH radical scavenging | - | 52.67 ± 4.98 | [9] |
| Tetrahydroacridine with 2-fluorobenzoic acid moiety (3c) | Acetylcholinesterase (AChE) inhibition | - | Data not in µM | [10] |
| Tetrahydroacridine with 2-fluorobenzoic acid moiety (3c) | Butyrylcholinesterase (BChE) inhibition | - | Data not in µM | [10] |
Table 3: In Vitro Biological Activity Data
Experimental Protocols
Synthesis of N-Succinimidyl 4-fluorobenzoate (Non-radiolabeled)
This protocol is adapted from methods for synthesizing NHS esters from carboxylic acids.[11][12]
Materials:
-
4-Fluorobenzoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Disuccinimidyl carbonate
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous dichloromethane (DCM) or ethyl acetate
-
Triethylamine (if using di(N-succinimidyl) carbonate)[13]
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4-fluorobenzoic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the flask with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product by NMR and mass spectrometry.
General Protocol for Protein Labeling with SFB
This protocol provides a general procedure for labeling a protein with N-succinimidyl 4-fluorobenzoate.[14]
Materials:
-
Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline, pH 7.2-8.5)
-
N-Succinimidyl 4-fluorobenzoate (SFB)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column for purification
Procedure:
-
Prepare a stock solution of SFB in anhydrous DMF or DMSO.
-
Adjust the pH of the protein solution to 8.0-8.5 using a suitable buffer (e.g., sodium bicarbonate).
-
Add the desired molar excess of the SFB stock solution to the protein solution while gently vortexing. The optimal molar excess will need to be determined empirically for each protein.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4 °C for 4-12 hours, with gentle mixing.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Purify the 4-fluorobenzoylated protein from unreacted SFB and byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer.
-
Characterize the labeled protein to determine the degree of labeling using techniques such as mass spectrometry.
Visualizations
Caption: General workflow for the synthesis of SFB.
Caption: Experimental workflow for protein labeling with SFB.
Caption: Logical diagram of signaling pathway modulation.
References
- 1. Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved synthesis of N-succinimidyl 4-[18F]fluorobenzoate and its application to the labeling of a monoclonal antibody fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. One-Step Synthesis of N-Succinimidyl-4-[18F]Fluorobenzoate ([18F]SFB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simple and Efficient Synthesis of N-Succinimidyl-4-[18F]fluorobenzoate ([18F]SFB)—An Important Intermediate for the Introduction of Fluorine-18 into Complex Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Succinimidyl 4-fluorobenzoate - Wikipedia [en.wikipedia.org]
- 8. Fully automated 18F-fluorination of N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) for indirect labelling of nanobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tetrahydroacridine derivatives with fluorobenzoic acid moiety as multifunctional agents for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 [organic-chemistry.org]
- 13. Simple and Efficient Synthesis of N-Succinimidyl-4-[18F]fluorobenzoate ([18F]SFB)—An Important Intermediate for the Introduction of Fluorine-18 into Complex Bioactive Compounds [mdpi.com]
- 14. Labeling proteins with fluorine-18 using N-succinimidyl 4-[18F]fluorobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent of [¹⁸F]SFB: A Prosthetic Group Revolutionizing PET Imaging
A Technical Guide for Researchers and Drug Development Professionals
The development of novel radiotracers is a cornerstone of advancing positron emission tomography (PET) imaging, a powerful in vivo imaging technique for visualizing and quantifying physiological processes at the molecular level. Among the radionuclides of choice, Fluorine-18 (¹⁸F) stands out due to its near-ideal physical and nuclear properties, including a convenient half-life of 109.7 minutes and low positron energy (0.635 MeV), which contributes to high-resolution images.[1][2][3][4] However, the direct incorporation of ¹⁸F into many biomolecules can be challenging due to harsh reaction conditions. This has led to the development of prosthetic groups, or bifunctional labeling agents, that can be pre-labeled with ¹⁸F and then conjugated to a target molecule under milder conditions. One such prosthetic group, N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), has emerged as a versatile and widely used tool for the ¹⁸F-labeling of peptides, proteins, and other biomolecules.[5][6][7]
The Discovery and Significance of [¹⁸F]SFB
[¹⁸F]SFB is an acylation agent that reacts primarily with amine groups, such as the N-terminus of a peptide or the epsilon-amino group of lysine residues, to form a stable amide bond.[6] Its synthesis was first reported in 1992, providing a reliable method to introduce the 4-[¹⁸F]fluorobenzoyl moiety into biomolecules.[6] The use of [¹⁸F]SFB offers several advantages, including the potential for good conjugation yields and the metabolic stability of the resulting radiolabeled conjugate.[5] These characteristics have made [¹⁸F]SFB an optimal reagent for the development of novel PET tracers targeting a wide range of biological processes.[5]
Synthesis of [¹⁸F]SFB: From Multi-Step to Single-Step Approaches
The production of [¹⁸F]SFB has evolved from laborious multi-step procedures to more streamlined single-step methods, significantly reducing synthesis time and improving accessibility.
The Traditional Three-Step Synthesis
The conventional and most widely used method for synthesizing [¹⁸F]SFB is a three-step process.[8][9] This procedure begins with the nucleophilic [¹⁸F]fluorination of a precursor, typically a quaternary ammonium salt like 4-formyl-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate, to produce 4-[¹⁸F]fluorobenzaldehyde.[5] The aldehyde is then oxidized to 4-[¹⁸F]fluorobenzoic acid.[5] In the final step, the carboxylic acid is activated and reacted with an N-hydroxysuccinimide ester, often using N,N'-disuccinimidyl carbonate, to yield [¹⁸F]SFB.[5][10] While reliable, this multi-step synthesis can be time-consuming, with total synthesis and purification times of around 80-120 minutes.[5][7]
Advancements in One-Step Synthesis
To overcome the limitations of the multi-step approach, researchers have developed more efficient one-step syntheses of [¹⁸F]SFB. These methods often utilize diaryliodonium salts or spirocyclic iodonium ylide precursors, which can undergo nucleophilic [¹⁸F]fluorination directly to form [¹⁸F]SFB, eliminating the need for intermediate oxidation and activation steps.[11][12] Another promising one-step method involves the use of a tin precursor.[8] These advancements have the potential to simplify the automation of [¹⁸F]SFB production and reduce the formation of volatile radioactive side-products.[8][12]
The following diagram illustrates the conceptual workflow of both the traditional three-step and the more recent one-step synthesis approaches.
Caption: Comparison of [¹⁸F]SFB synthesis pathways.
Quantitative Data on [¹⁸F]SFB Synthesis
The efficiency of [¹⁸F]SFB synthesis is a critical factor for its practical application. The following tables summarize key quantitative data from various reported methods.
Table 1: Radiochemical Yield and Synthesis Time of [¹⁸F]SFB
| Synthesis Method | Precursor | Radiochemical Yield (Decay-Corrected) | Total Synthesis Time (min) | Reference(s) |
| Three-Step | 4-formyl-N,N,N-trimethyl benzenaminium trifluoromethane sulfonate | 30-35% | ~80 | [5][13] |
| Three-Step (Automated) | Ethyl 4-(trimethylammonium triflate)benzoate | 25-35% (uncorrected) | ~40 | [9] |
| Three-Step (Automated) | Not specified | 44 ± 4% | 54 | [9] |
| One-Step | Diaryliodonium salt | 4-23% | Not specified | [11] |
| One-Step | Spirocyclic iodonium ylide | 5-35% (incorporation) | <60 | [12] |
| One-Step | Tin precursor | 42 ± 4% | Not specified | [8] |
| Microfluidic (EWOD) | Not specified | 39 ± 7% | ~120 | [7] |
Table 2: Radiochemical Purity and Specific Activity of [¹⁸F]SFB
| Synthesis Method | Radiochemical Purity | Specific Activity (GBq/µmol) | Reference(s) |
| Three-Step | >95% | 11-12 | [5][13] |
| One-Step (Spirocyclic iodonium ylide) | >95% | Not reported | [12] |
| One-Step (Tin precursor) | >99% | Not reported | [8] |
| Three-Step (Automated) | >95% | >10 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of [¹⁸F]SFB synthesis and its subsequent use in bioconjugation.
General Protocol for the Three-Step Synthesis of [¹⁸F]SFB
-
[¹⁸F]Fluoride Production and Activation: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.[4] The aqueous [¹⁸F]fluoride is then trapped on an anion exchange cartridge. The [¹⁸F]fluoride is eluted with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2 with potassium carbonate) in acetonitrile/water. The solvent is removed by azeotropic distillation with acetonitrile to obtain anhydrous and reactive [¹⁸F]fluoride.[14]
-
Radiosynthesis of 4-[¹⁸F]Fluorobenzaldehyde: The anhydrous [¹⁸F]fluoride is reacted with the precursor, 4-formyl-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate, in a suitable solvent like dimethylformamide (DMF) at an elevated temperature (e.g., 130°C) for a short duration (e.g., 5-8 minutes).[10][11]
-
Oxidation to 4-[¹⁸F]Fluorobenzoic Acid: The resulting 4-[¹⁸F]fluorobenzaldehyde is then oxidized. This can be achieved using various oxidizing agents.
-
Formation of [¹⁸F]SFB: The 4-[¹⁸F]fluorobenzoic acid is converted to [¹⁸F]SFB by reacting it with N,N'-disuccinimidyl carbonate at an elevated temperature (e.g., 150°C) for a few minutes.[10]
-
Purification: The crude [¹⁸F]SFB is typically purified using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity.[10]
General Protocol for Bioconjugation of [¹⁸F]SFB to Peptides/Proteins
-
Preparation of the Biomolecule: The peptide or protein is dissolved in a suitable buffer, typically a borate or phosphate buffer with a slightly basic pH (e.g., pH 8.5-9.0), to ensure the primary amine groups are deprotonated and available for reaction.
-
Conjugation Reaction: The purified and dried [¹⁸F]SFB is reconstituted in a small volume of an organic solvent (e.g., DMF) and added to the biomolecule solution. The reaction mixture is incubated at room temperature or slightly elevated temperatures for a specific duration (e.g., 15-30 minutes).
-
Purification of the Radiolabeled Biomolecule: The [¹⁸F]SFB-conjugated biomolecule is separated from unreacted [¹⁸F]SFB and other byproducts. This is commonly achieved using size-exclusion chromatography (e.g., PD-10 desalting column) or HPLC.[8]
The following diagram outlines the general workflow for PET tracer development using [¹⁸F]SFB.
Caption: General experimental workflow.
In Vivo Performance and Applications
The utility of [¹⁸F]SFB is demonstrated by its successful application in the development of various PET tracers for preclinical and clinical research. For instance, [¹⁸F]SFB has been used to label monoclonal antibody fragments, peptides targeting integrin αvβ3, and nanobodies.[6][8][10] The resulting radiotracers have shown specific tumor uptake in animal models.[6][15] For example, an RGD peptide labeled using [¹⁸F]SFB exhibited a tumor uptake of 4.4% ID/g after 1 hour in a U87MG xenograft model.[6]
The choice of the prosthetic group can influence the pharmacokinetic properties of the resulting radiotracer.[15] Therefore, careful evaluation of the in vivo behavior, including metabolic stability and clearance pathways, is essential for the development of a successful PET imaging agent.[15]
Conclusion
The discovery and continuous improvement of the synthesis of [¹⁸F]SFB have had a significant impact on the field of PET imaging. Its reliability and versatility have enabled the development of a wide array of ¹⁸F-labeled biomolecules for studying complex biological processes in vivo. As synthesis methods become more streamlined and automated, the accessibility and application of [¹⁸F]SFB are expected to expand further, paving the way for the next generation of PET radiotracers in research and clinical diagnostics.
References
- 1. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of 18F-labeled radiotracers for neuroreceptor imaging with positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 18F-Labeled Peptides: The Future Is Bright - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openmedscience.com [openmedscience.com]
- 5. Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On-demand radiosynthesis of N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) on an electrowetting-on-dielectric microfluidic chip for 18F-labeling of protein - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Fully automated 18F-fluorination of N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) for indirect labelling of nanobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Scholars@Duke publication: Improved synthesis of N-succinimidyl 4-[18F]fluorobenzoate and its application to the labeling of a monoclonal antibody fragment. [scholars.duke.edu]
- 11. Single-step synthesis of N-succinimidyl-4-[18F]fluorobenzoate | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vivo Imaging with an αvβ6 Specific Peptide Radiolabeled using 18F-“Click” Chemistry: Evaluation and Comparison with the Corresponding 4-[18F]Fluorobenzoyl- and 2-[18F]Fluoropropionyl-Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Protein Labeling with N-succinimidyl 4-[18F]fluorobenzoate ([¹⁸F]SFB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) is a widely utilized prosthetic group for the radiolabeling of proteins and peptides with fluorine-18, a positron-emitting radionuclide ideal for Positron Emission Tomography (PET) imaging.[1][2][3][4] PET is a powerful non-invasive imaging technique that provides quantitative information on biological processes in vivo, aiding in drug development and clinical diagnostics.[2][5] The use of [¹⁸F]SFB allows for the stable conjugation of ¹⁸F to proteins, typically by forming a covalent bond with primary amino groups, such as the ε-amino group of lysine residues or the N-terminal α-amino group.[2] This document provides detailed protocols for the synthesis of [¹⁸F]SFB and its subsequent conjugation to proteins, along with relevant quantitative data and workflow visualizations.
Synthesis of N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB)
The synthesis of [¹⁸F]SFB is a critical first step and is most commonly achieved through a multi-step, one-pot procedure.[2][6] While several methods exist, a common and efficient approach involves three main steps starting from [¹⁸F]fluoride.[1][7]
Experimental Workflow for [¹⁸F]SFB Synthesis
Caption: Workflow for the synthesis and purification of [¹⁸F]SFB.
Quantitative Data for [¹⁸F]SFB Synthesis
The efficiency of [¹⁸F]SFB synthesis can vary depending on the specific methodology and automation platform used. The following table summarizes typical performance metrics from various reported methods.
| Synthesis Method | Radiochemical Yield (Decay-Corrected) | Synthesis Time (min) | Specific Activity (GBq/µmol) | Reference |
| Manual Three-Step | 25% | 100 | Not Reported | [7] |
| Manual Three-Step (Improved) | 30-35% | ~80 | 11-12 | [1] |
| Automated Three-Step, One-Pot | 44 ± 4% | 54 | >10 | [8] |
| Microfluidic Synthesis | 64 ± 2% | 6.5 (reaction time) | Not Reported | [2] |
| One-Step (Cu-mediated) | 30 ± 3% (non-decay-corrected) | ~35 | 96-155 | [9] |
Protein Labeling with [¹⁸F]SFB
Once synthesized and purified, [¹⁸F]SFB can be used to label proteins containing accessible primary amine groups. The reaction is typically carried out in a buffered aqueous solution at a slightly alkaline pH to facilitate the acylation reaction.
Experimental Workflow for Protein Labeling
Caption: General workflow for protein labeling with [¹⁸F]SFB.
Detailed Protocol for Protein Labeling
This protocol is a general guideline and may require optimization for specific proteins.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Purified [¹⁸F]SFB in a compatible solvent (e.g., acetonitrile).
-
Borate buffer (0.1 M, pH 8.5-9.0).
-
Size exclusion chromatography column (e.g., PD-10 column) for purification.
-
Radio-TLC or radio-HPLC for quality control.
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-5 mg/mL in borate buffer (pH 8.5-9.0).
-
[¹⁸F]SFB Addition: Add the purified [¹⁸F]SFB solution to the protein solution. The molar ratio of [¹⁸F]SFB to protein may need to be optimized, but a starting point is often a 5- to 10-fold molar excess of [¹⁸F]SFB.
-
Incubation: Incubate the reaction mixture at room temperature for 15-30 minutes with gentle agitation.[7] Reaction times and temperatures may need to be adjusted depending on the protein's stability and reactivity.
-
Purification: Purify the [¹⁸F]labeled protein from unreacted [¹⁸F]SFB and its hydrolysis product (4-[¹⁸F]fluorobenzoic acid) using a size exclusion chromatography column pre-equilibrated with a suitable buffer (e.g., PBS). Collect the fractions containing the radiolabeled protein.
-
Quality Control: Determine the radiochemical purity and specific activity of the final product using radio-TLC or radio-HPLC.
Quantitative Data for Protein Labeling
The efficiency of protein labeling with [¹⁸F]SFB is dependent on the protein and reaction conditions.
| Protein | Labeling Efficiency/Yield | Reaction Time (min) | Purification Method | Reference |
| Monoclonal Antibody F(ab')₂ | 40-60% | 15-20 | Not Specified | [7] |
| Avastin™ (Bevacizumab) | Up to 42% (decay-corrected) | 30 | Not Specified | [2] |
| Bispecific Antibodies | 65-83% (conversion efficiency) | 20 | PD MiniTrap G-25 | [2] |
| Anti-HER2 Nanobody | 5-15% (global yield) | Not Specified | Not Specified | [2] |
Applications and Considerations
[¹⁸F]SFB-labeled proteins are valuable tools for in vivo PET imaging studies. Applications include tracking the biodistribution of therapeutic antibodies, imaging tumor-associated antigens, and studying protein-protein interactions.[8]
Important Considerations:
-
Protein Stability: The pH and temperature of the labeling reaction should be optimized to maintain the integrity and biological activity of the protein.
-
Purification: Efficient purification is crucial to remove unreacted [¹⁸F]SFB, which can lead to high background signals in PET images.[10]
-
Specific Activity: Achieving high specific activity is important for in vivo studies to minimize the injected mass of the protein and avoid potential pharmacological effects.
-
Quality Control: Thorough quality control is essential to ensure the radiochemical purity and stability of the labeled protein before in vivo administration.
This application note provides a comprehensive overview and starting point for researchers interested in utilizing [¹⁸F]SFB for protein labeling. Optimization of the described protocols will be necessary for each specific protein and application.
References
- 1. Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 18F-Labeled Peptides: The Future Is Bright - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Site-selective radiolabeling of peptides by (18)F-fluorobenzoylation with [(18F)]SFB in solution and on solid phase: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On-demand radiosynthesis of N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) on an electrowetting-on-dielectric microfluidic chip for 18F-labeling of protein - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Labeling proteins with fluorine-18 using N-succinimidyl 4-[18F]fluorobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Generic semi-automated radiofluorination strategy for single domain antibodies: [18F]FB-labelled single domain antibodies for PET imaging of fibroblast activation protein-α or folate receptor-α overexpression in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simple and Efficient Synthesis of N-Succinimidyl-4-[18F]fluorobenzoate ([18F]SFB)—An Important Intermediate for the Introduction of Fluorine-18 into Complex Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scholars@Duke publication: Improved synthesis of N-succinimidyl 4-[18F]fluorobenzoate and its application to the labeling of a monoclonal antibody fragment. [scholars.duke.edu]
Protocol for N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) Conjugation to Monoclonal Antibodies
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Convergence of Biologics and PET Imaging
Positron Emission Tomography (PET) is a powerful molecular imaging modality that provides quantitative insights into biological processes in vivo. The development of PET radiopharmaceuticals has traditionally focused on small molecules. However, the exquisite specificity and high affinity of monoclonal antibodies (mAbs) make them ideal vectors for targeted imaging. Labeling mAbs with the short-lived positron emitter fluorine-18 (t½ ≈ 110 min) enables immuno-PET, a technique that visualizes the biodistribution of therapeutic antibodies, assesses target engagement, and can aid in patient stratification.[1]
Fluorine-18 is the most widely used radionuclide for PET due to its favorable decay characteristics, including a high positron branching ratio and low positron energy, which results in high-resolution images.[2] However, its short half-life presents a challenge for labeling large molecules like intact antibodies, which have slow pharmacokinetics.[3] This has led to the development of 18F-labeling strategies for smaller, engineered antibody fragments like diabodies (~55 kDa) or nanobodies (~15 kDa), whose faster clearance profiles are better matched to the half-life of 18F.[4]
N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) is a widely used prosthetic group for labeling proteins and peptides with 18F.[5] It forms a stable amide bond with primary amino groups (e.g., the ε-amino group of lysine residues) on the antibody under mild conditions, preserving the antibody's immunoreactivity.[6] This document provides a comprehensive protocol for the successful conjugation of [¹⁸F]SFB to monoclonal antibodies and their fragments, covering synthesis of the prosthetic group, the conjugation reaction, purification, and essential quality control measures.
Principle of the Method
The overall process involves a multi-step approach beginning with the synthesis of the [¹⁸F]SFB prosthetic group. The purified [¹⁸F]SFB is then reacted with the monoclonal antibody in a controlled buffer system. The resulting 18F-labeled immunoconjugate is subsequently purified to remove unreacted reagents and finally subjected to rigorous quality control tests to ensure its suitability for in vivo use.
Workflow Overview
Caption: High-level workflow from [18F]fluoride to the final quality-controlled 18F-labeled antibody.
Part 1: Synthesis and Purification of [¹⁸F]SFB
The preparation of [¹⁸F]SFB is a critical precursor step to the conjugation reaction. While numerous methods exist, including multi-step and one-pot syntheses, the fundamental process involves the nucleophilic substitution of a precursor molecule with cyclotron-produced [¹⁸F]fluoride.[5][7][8]
A common route involves a three-step, one-pot synthesis starting from a precursor like ethyl 4-(trimethylammonium triflate)benzoate.[8] This process includes [¹⁸F]fluorination, saponification, and subsequent activation to form the N-succinimidyl ester.[8] Modern approaches often utilize automated synthesis modules and may employ techniques like microwave-assisted heating to reduce synthesis time to under an hour.
Causality Behind Experimental Choices:
-
Automated Synthesis: Using an automated module (e.g., TRACERlab, FASTlab) ensures reproducibility, higher yields, and minimizes radiation exposure to personnel.[9][10]
-
HPLC Purification: High-performance liquid chromatography (HPLC) purification of [¹⁸F]SFB is mandatory . Using crude or cartridge-purified [¹⁸F]SFB can lead to significantly lower protein coupling yields, antibody cross-linking, and reduced immunoreactivity of the final product.[11][12]
Decay-corrected radiochemical yields for [¹⁸F]SFB synthesis are typically in the range of 30-50%.[5][8][9] The purified [¹⁸F]SFB is usually eluted from the HPLC in acetonitrile, which must be evaporated before redissolving in a suitable solvent (e.g., DMSO) for the conjugation step.
Part 2: Detailed Protocol for [¹⁸F]SFB Conjugation
This section outlines the step-by-step methodology for conjugating the purified [¹⁸F]SFB to a monoclonal antibody or its fragment.
Materials and Equipment
| Reagents & Consumables | Equipment |
| Purified Monoclonal Antibody (1-5 mg/mL) | Temperature-controlled incubator/shaker |
| Purified, dried [¹⁸F]SFB | Size-exclusion chromatography columns (e.g., PD-10) |
| 0.1 M Sodium Borate Buffer, pH 8.5 | Fraction collector (optional) |
| Phosphate Buffered Saline (PBS), pH 7.4 | Radio-TLC scanner or HPLC with radiation detector |
| Dimethyl sulfoxide (DMSO), anhydrous | Dose calibrator |
| Sterile, low-protein-binding microcentrifuge tubes | Centrifuge |
| Syringe filters (0.22 µm) | pH meter |
Step 1: Antibody Preparation
Objective: To exchange the antibody into the optimal reaction buffer and adjust its concentration.
Protocol:
-
Buffer Exchange: Dialyze the purified monoclonal antibody against 0.1 M sodium borate buffer (pH 8.5) at 4°C. Perform at least two buffer changes over 24 hours to ensure complete exchange.[13] Alternatively, use size-exclusion spin columns for rapid buffer exchange.
-
Concentration Adjustment: Determine the antibody concentration using A280 spectrophotometry. Adjust the concentration to 1-5 mg/mL with fresh borate buffer.
-
Rationale: The alkaline pH of 8.5 is crucial. It deprotonates the ε-amino group of lysine residues on the antibody, making them nucleophilic and reactive towards the succinimidyl ester of [¹⁸F]SFB. This pH is a compromise to ensure reactivity while minimizing the risk of antibody denaturation.
Step 2: The Conjugation Reaction
Objective: To covalently attach [¹⁸F]SFB to the antibody.
Chemical Reaction Diagram
Caption: Reaction of [18F]SFB with a primary amine on a lysine residue, forming a stable amide bond.
Protocol:
-
Reconstitute [¹⁸F]SFB: Reconstitute the HPLC-purified and dried [¹⁸F]SFB (typically 50-200 MBq) in a minimal volume (5-10 µL) of anhydrous DMSO.
-
Initiate Reaction: Add the [¹⁸F]SFB solution to the prepared antibody solution in a low-protein-binding microcentrifuge tube. The final concentration of organic solvent (DMSO) should be kept below 5% (v/v) to prevent antibody denaturation.
-
Incubation: Incubate the reaction mixture for 20-30 minutes at room temperature or slightly elevated temperatures (up to 40°C), often with gentle shaking.[14]
-
Rationale:
-
Molar Ratio: While not always calculated in routine productions, an excess of [¹⁸F]SFB relative to the antibody is used to drive the reaction. However, excessive amounts can lead to multiple label attachments per antibody, potentially affecting immunoreactivity.
-
Reaction Time: A 20-30 minute incubation is generally sufficient for good conjugation yields.[14] Prolonged reaction times offer diminishing returns and increase the risk of hydrolysis of the [¹⁸F]SFB active ester, which competes with the desired conjugation reaction.
-
Step 3: Purification of the ¹⁸F-Labeled Antibody
Objective: To separate the high-molecular-weight 18F-labeled antibody from low-molecular-weight impurities like unreacted [¹⁸F]SFB and its hydrolysis product, 4-[¹⁸F]fluorobenzoic acid.
Protocol:
-
Column Equilibration: Equilibrate a size-exclusion chromatography column (e.g., a pre-packed PD-10 desalting column) with sterile PBS (pH 7.4).
-
Sample Loading: Load the entire reaction mixture onto the equilibrated column.
-
Elution: Elute the column with PBS. The 18F-labeled antibody, being larger, will pass through the column quickly and elute in the initial fractions (the void volume). The smaller impurities will be retained longer.
-
Fraction Collection: Collect fractions (e.g., 0.5 mL each) and measure the radioactivity of each fraction using a dose calibrator.
-
Pooling: Pool the fractions containing the highest radioactivity, which correspond to the purified 18F-labeled antibody.[15]
-
Sterile Filtration: Pass the pooled product through a 0.22 µm sterile filter into a sterile vial.
Rationale: Size-exclusion chromatography is a rapid and effective method for purifying proteins based on their molecular size, making it ideal for this application.[16][17] It efficiently removes small molecule impurities that could interfere with in vivo imaging.[17]
Part 4: Quality Control of the Final Product
A self-validating protocol requires rigorous quality control (QC) to ensure the final product is safe and effective for its intended application.
| QC Parameter | Method | Specification | Rationale |
| Radiochemical Purity (RCP) | Radio-TLC or Size-Exclusion HPLC | > 95% | Ensures that the radioactivity is primarily associated with the antibody and not with unbound impurities.[15][18][19] |
| pH | pH strip or calibrated pH meter | 4.5 - 8.5 | Confirms the final product is within a physiologically acceptable range for injection.[19] |
| Immunoreactive Fraction | Cell binding assay with target-positive cells | > 70% | Measures the percentage of the radiolabeled antibody that can still bind to its specific antigen, confirming that the conjugation process did not destroy its biological function.[11][20] |
| Sterility & Endotoxins | USP standard methods (e.g., LAL test) | Sterile & < 175 EU/V | Mandatory for any product intended for human or animal injection to prevent infection and pyrogenic reactions.[19] |
Protocol: Radiochemical Purity by Radio-TLC
-
Spot a small aliquot of the final product onto a silica gel TLC strip.
-
Develop the strip using an appropriate mobile phase (e.g., a mixture of methanol and water).
-
The 18F-labeled antibody will remain at the origin (Rf = 0.0), while smaller impurities will migrate up the strip.
-
Scan the strip using a radio-TLC scanner to quantify the distribution of radioactivity.[19]
Expected Results & Troubleshooting
-
Conjugation Yield: 20-45% (decay-corrected, based on starting [¹⁸F]SFB).[14][20]
-
Overall Yield: 5-15% (decay-corrected, based on starting [¹⁸F]fluoride).
| Problem | Potential Cause | Solution |
| Low Conjugation Yield | Inactive [¹⁸F]SFB (hydrolyzed) | Ensure [¹⁸F]SFB is used promptly after purification and kept anhydrous. |
| Incorrect pH of antibody buffer | Verify buffer pH is 8.5 before starting the reaction. | |
| Low antibody concentration | Concentrate the antibody to at least 1 mg/mL. Coupling is dependent on protein concentration.[20] | |
| Low Immunoreactivity | Harsh reaction conditions | Avoid excessive heating or organic solvent concentrations. |
| Impurities in [¹⁸F]SFB | Ensure HPLC purification of [¹⁸F]SFB was performed correctly.[11][12] | |
| Over-labeling of the antibody | Reduce the amount of [¹⁸F]SFB used in the reaction. | |
| High Impurity in Final Product | Inefficient purification | Ensure proper equilibration and elution of the size-exclusion column. Do not pool tailing fractions. |
References
- 1. State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 18F‑AlF Labeled Peptide and Protein Conjugates as Positron Emission Tomography Imaging Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preclinical Evaluation of 18F-Labeled Anti-HER2 Nanobody Conjugates for Imaging HER2 Receptor Expression by ImmunoPET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorine-18-labeled monoclonal antibody fragments: a potential approach for combining radioimmunoscintigraphy and positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Scholars@Duke publication: Improved synthesis of N-succinimidyl 4-[18F]fluorobenzoate and its application to the labeling of a monoclonal antibody fragment. [scholars.duke.edu]
- 12. Improved synthesis of N-succinimidyl 4-[18F]fluorobenzoate and its application to the labeling of a monoclonal antibody fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. On-demand radiosynthesis of N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) on an electrowetting-on-dielectric microfluidic chip for 18F-labeling of protein - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Labeling Single Domain Antibody Fragments with Fluorine-18 Using 2,3,5,6-Tetrafluorophenyl 6-[18F]Fluoronicotinate Resulting in High Tumor to Kidney Ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorine-18-Labeled Antibody Ligands for PET Imaging of Amyloid-β in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. One-Step Synthesis of N-Succinimidyl-4-[18F]Fluorobenzoate ([18F]SFB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. omicsonline.org [omicsonline.org]
- 20. Fluorine-18 labeling of monoclonal antibodies and fragments with preservation of immunoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Automated Synthesis of [18F]SFB for PET Radiopharmaceuticals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the automated synthesis of N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB), a critical prosthetic group for the labeling of peptides and proteins with fluorine-18 for positron emission tomography (PET).
Introduction
N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB) is a widely utilized agent for the [18F]-radiolabeling of biomolecules.[1] Its application is crucial in the development of novel PET radiopharmaceuticals for imaging a variety of biological targets. The automated synthesis of [18F]SFB offers significant advantages in terms of reproducibility, radiation safety, and cGMP compliance. This document outlines the prevalent automated synthesis methodologies, compares their performance, and provides detailed protocols and quality control procedures.
Synthesis Methodologies
The automated synthesis of [18F]SFB is predominantly achieved through a three-step, one-pot procedure. More recent developments have introduced one-step synthesis approaches to simplify the process and reduce synthesis time.[2][3]
Three-Step, One-Pot Synthesis
The conventional and most widely adopted method for the automated synthesis of [18F]SFB involves three key steps performed sequentially in a single reactor:
-
[18F]Fluorination: Aromatic nucleophilic substitution of a precursor, typically an ammonium triflate salt of a benzoate ester, with [18F]fluoride.[4]
-
Hydrolysis: Saponification of the ester protecting group to yield 4-[18F]fluorobenzoic acid ([18F]FBA).[4]
-
Activation: Conversion of [18F]FBA to [18F]SFB using an activating agent such as O-(N-succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TSTU).[4]
One-Step Synthesis Approaches
To streamline the production of [18F]SFB, one-step labeling procedures have been developed. These methods typically involve the direct [18F]fluorination of precursors like spirocyclic iodonium ylides or pinacol aryl boronates.[2][3] These approaches can reduce synthesis time and simplify automation, avoiding the formation of volatile radioactive side-products.[2][3]
Automated Synthesis Platforms and Performance
Several commercially available automated synthesis modules have been successfully employed for the production of [18F]SFB. The choice of platform can influence radiochemical yield, synthesis time, and ease of operation.
| Automated Synthesis Platform | Synthesis Method | Radiochemical Yield (decay-corrected) | Synthesis Time (min) | Radiochemical Purity (%) | Reference |
| GE TRACERlab FXFN | Three-step, one-pot | 25-35% (non-decay corrected) | ~40 | >95% | [3] |
| GE FASTlab™ | Two-pot | 42% | 57 | >95% | [2] |
| GE FASTlab™ | One-pot | 32% | - | Lower chemical purity | [2] |
| Trasis AllInOne | Three-step, one-pot | 44 ± 4% | 54 | >90% | [3] |
| In-house (CPCU) | Three-step | 35% | 50 | >98% | [4] |
| One-Step (Iodonium Ylide) | One-step | 5-35% (incorporation) | <60 | >95% | [2][3] |
| One-Step (Pinacol Boronate) | One-step (Cu-mediated) | 30% (non-decay corrected) | ≤35 | >99% |
Experimental Protocols
The following are generalized protocols for the automated synthesis of [18F]SFB based on the widely used three-step, one-pot method. Specific parameters may need to be optimized for different synthesis modules.
Reagents and Materials
-
[18F]Fluoride in [18O]water
-
Kryptofix 2.2.2. (K222)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (MeCN), anhydrous
-
Precursor: Ethyl 4-(trimethylammonium triflate)benzoate
-
Hydrolysis agent: Tetrapropylammonium hydroxide (TPAH) or Sodium hydroxide (NaOH)
-
Activating agent: O-(N-succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TSTU)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Reagents for purification and formulation
Automated Synthesis Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Gel clot bacterial endotoxin test of FDG: Indian scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Simple and Efficient Synthesis of N-Succinimidyl-4-[18F]fluorobenzoate ([18F]SFB)—An Important Intermediate for the Introduction of Fluorine-18 into Complex Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling RGD Peptides with N-succinimidyl 4-[18F]fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arginine-glycine-aspartic acid (RGD) peptides are a class of molecules that specifically target the αvβ3 integrin, a cell surface receptor that is overexpressed in various pathological conditions, including cancer and angiogenesis. The radiolabeling of RGD peptides with positron-emitting radionuclides like fluorine-18 (¹⁸F) enables non-invasive in vivo imaging of αvβ3 integrin expression using Positron Emission Tomography (PET). This technology is invaluable for disease diagnosis, staging, and monitoring therapeutic response.
N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) is a widely used prosthetic group for the ¹⁸F-labeling of peptides and proteins.[1][2][3] The succinimidyl ester moiety of [¹⁸F]SFB reacts with primary amino groups (e.g., the ε-amino group of lysine residues) on the peptide to form a stable amide bond.[4][5] This application note provides detailed protocols for the synthesis of [¹⁸F]SFB and its subsequent conjugation to RGD peptides, along with data presentation and visualizations to guide researchers in this field.
Synthesis of N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB)
The synthesis of [¹⁸F]SFB can be achieved through various methods, with the multi-step "two-pot" synthesis being a classical approach.[2][6] More recent developments have also introduced one-step synthesis methods.[1][7]
Traditional Three-Step Synthesis of [¹⁸F]SFB
This method generally involves a three-step process starting from the cyclotron-produced [¹⁸F]fluoride.[8] The key steps are:
-
Nucleophilic substitution of a precursor to produce 4-[¹⁸F]fluorobenzaldehyde.
-
Oxidation of 4-[¹⁸F]fluorobenzaldehyde to 4-[¹⁸F]fluorobenzoic acid.
-
Activation of 4-[¹⁸F]fluorobenzoic acid to form N-succinimidyl 4-[¹⁸F]fluorobenzoate.
Experimental Protocol:
-
[¹⁸F]Fluoride Trapping and Drying: Trap aqueous [¹⁸F]fluoride on an anion-exchange resin. Elute with a solution of potassium carbonate and Kryptofix 2.2.2 (K2.2.2). Dry the [¹⁸F]fluoride/K2.2.2 complex by azeotropic distillation with acetonitrile.
-
Synthesis of 4-[¹⁸F]fluorobenzaldehyde: Add the precursor, 4-formyl-N,N,N-trimethylanilinium triflate, to the dried [¹⁸F]fluoride complex. Heat the reaction mixture to facilitate the nucleophilic aromatic substitution.
-
Oxidation to 4-[¹⁸F]fluorobenzoic acid: After a short reaction time (5-8 minutes), cool the mixture and add an oxidizing agent (e.g., potassium permanganate) to convert the aldehyde to a carboxylic acid.[9]
-
Formation of [¹⁸F]SFB: To the resulting 4-[¹⁸F]fluorobenzoic acid, add a coupling agent such as N,N'-disuccinimidyl carbonate and heat at elevated temperatures (e.g., 150°C) for a short duration (1-3 minutes) to form [¹⁸F]SFB.[9]
-
Purification: Purify the crude [¹⁸F]SFB using high-performance liquid chromatography (HPLC).[1][9] Solid-phase extraction (SPE) can also be utilized for purification.[7]
Quantitative Data for [¹⁸F]SFB Synthesis
| Synthesis Method | Radiochemical Yield (Decay-Corrected) | Synthesis Time (min) | Specific Activity (TBq/mmol) | Reference |
| Traditional 3-Step | 25% | 100 | Not Reported | [8] |
| Improved 3-Step | 30-35% | ~80 | 0.41-0.44 | [10] |
| "Two-Pot" Automated | 42% | 57 | Not Reported | [2][6] |
| "One-Pot" Automated | 32% | Not Reported | Not Reported | [2][6] |
| One-Step (Spirocyclic Iodonium Ylide) | 5-35% (incorporation) | ~60 | >95% Purity | [1][7] |
| One-Step (SPE Purification) | 30 ± 3% (non-decay-corrected) | ~35 | 3.55-5.74 | [11] |
Labeling of RGD Peptides with [¹⁸F]SFB
The conjugation of [¹⁸F]SFB to an RGD peptide is a straightforward acylation reaction targeting a primary amine on the peptide.
Experimental Protocol:
-
Peptide Preparation: Dissolve the RGD peptide (e.g., a PEGylated cyclic RGD peptide dimer, PRGD2) in a suitable buffer, such as a pH 8.6 borate buffer.[12]
-
Conjugation Reaction: Add the HPLC-purified [¹⁸F]SFB (in a solvent like acetonitrile) to the peptide solution. The reaction is typically carried out at room temperature for about 20 minutes.[13]
-
Purification of the ¹⁸F-labeled RGD Peptide: Purify the reaction mixture using HPLC to separate the labeled peptide from unreacted [¹⁸F]SFB and other impurities.[12] The final product can be formulated in a physiologically compatible solution like phosphate-buffered saline (PBS) and passed through a sterile filter.[13]
Quantitative Data for ¹⁸F-RGD Peptide Synthesis
| RGD Peptide | Labeling Method | Overall Radiochemical Yield (Decay-Corrected) | Total Synthesis Time (min) | Radiochemical Purity | Specific Activity (TBq/mmol) | Reference |
| PRGD2 | Automated [¹⁸F]SFB conjugation | 13 ± 3% | 130 | >98% | 140 ± 40 | [6] |
| FMBPRGD2 | [¹⁸F]SFMB conjugation | 15% (uncorrected) | 90 | Not Reported | Not Reported | [12] |
| ¹⁸F-FPRGD2 | Click Chemistry | 53.8% | 110 | >97% | 100-200 | [4] |
Quality Control
The radiochemical purity of the final ¹⁸F-labeled RGD peptide should be determined using analytical HPLC. The identity of the product can be confirmed by co-injection with a non-radioactive, authenticated standard.
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis and labeling of RGD peptides with [¹⁸F]SFB.
Signaling Pathway/Chemical Reaction
Caption: Reaction of [¹⁸F]SFB with the primary amine of an RGD peptide.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Fast Indirect Fluorine-18 Labeling of Protein/Peptide using the useful 6-Fluoronicotinic acid-2,3,5,6-Tetrafluorophenyl prosthetic group: A Method Comparable to direct Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Thiol-Reactive 18F-Labeling Agent, N-[2-(4-18F-Fluorobenzamido)Ethyl]Maleimide, and Synthesis of RGD Peptide-Based Tracer for PET Imaging of αvβ3 Integrin Expression | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. Fully automated preparation and conjugation of N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB) with RGD peptide using a GE FASTlab™ synthesizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One-Step Synthesis of N-Succinimidyl-4-[18F]Fluorobenzoate ([18F]SFB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Scholars@Duke publication: Improved synthesis of N-succinimidyl 4-[18F]fluorobenzoate and its application to the labeling of a monoclonal antibody fragment. [scholars.duke.edu]
- 10. Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simple and Efficient Synthesis of N-Succinimidyl-4-[18F]fluorobenzoate ([18F]SFB)—An Important Intermediate for the Introduction of Fluorine-18 into Complex Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-Succinimidyl 4-[18F]-fluoromethylbenzoate-labeled dimeric RGD peptide for imaging tumor integrin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for [18F]SFB in PET Tracer Development
For Researchers, Scientists, and Drug Development Professionals
N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB) is a widely utilized prosthetic group for the labeling of peptides and proteins with the positron-emitting radionuclide fluorine-18 (18F). Its application is pivotal in the development of novel Positron Emission Tomography (PET) tracers for diagnostic imaging in oncology, neurology, and cardiology. The use of [18F]SFB allows for the radiolabeling of biomolecules that are not amenable to direct radiofluorination, thereby broadening the scope of PET tracer design.
The primary advantage of [18F]SFB lies in its ability to form stable amide bonds with primary and secondary amines, such as the N-terminus of peptides or the lysine residues in proteins, under mild reaction conditions. This robust conjugation chemistry, coupled with the favorable decay characteristics of 18F (t1/2 = 109.7 min), makes [18F]SFB an invaluable tool in radiopharmaceutical sciences.[1][2]
Applications of [18F]SFB
The versatility of [18F]SFB has led to its successful application in the development of a diverse range of PET tracers:
-
Oncology: Labeling of antibodies, antibody fragments (e.g., F(ab')2, scFv, diabodies), and peptides (e.g., RGD peptides, bombesin analogues) for imaging tumor-associated antigens and processes like angiogenesis.[2][3][4][5] For instance, single domain antibodies (sdAbs) labeled with [18F]SFB have been developed for PET imaging of fibroblast activation protein-α (FAP-α) and folate receptor-α (FR-α) overexpression in various cancers.[4]
-
Neuroscience: Development of brain-penetrating antibody radioligands for in vivo PET imaging of amyloid-β and tau aggregates, which are key pathological hallmarks of Alzheimer's disease.[6]
-
Cardiology: While less common, [18F]SFB can be used to label peptides or other molecules targeting cardiovascular markers.
-
Metabolic Studies: Used to label molecules like Nε-carboxymethyl-lysine (CML), an advanced glycation endproduct (AGE), to study its biodistribution and elimination.[7]
Quantitative Data Summary
The efficiency of [18F]SFB synthesis and its subsequent conjugation to biomolecules can vary depending on the chosen method and substrate. The following tables summarize key quantitative data from various reported procedures.
Table 1: Synthesis of [18F]SFB
| Synthesis Method | Precursor | Radiochemical Yield (RCY, decay-corrected) | Synthesis Time (min) | Specific Activity (GBq/µmol) | Reference |
| Multi-Step Synthesis | 4-formyl-N,N,N-trimethyl benzenaminium trifluoromethane sulfonate | 30-35% | ~80 | 11-12 | [1] |
| 4-formyl-N,N,N-trimethylanilinium-triflate | 25% | 100 | Not Reported | [8] | |
| Automated three-step, one-pot | Not specified | 54 | >10 | [4] | |
| Electrowetting-on-dielectric (EWOD) microfluidic chip | 39 ± 7% | ~120 | Not Reported | [9] | |
| One-Step Synthesis | Spirocyclic iodonium ylide | 5-35% (incorporation) | <60 | Not Reported | [10] |
| Diaryliodonium salts | 4-23% | 5 (reaction time) | Not Reported | [11] |
Table 2: [18F]SFB Labeling of Biomolecules
| Biomolecule | RCY (decay-corrected) / Conversion Efficiency | Reaction Time (min) | Molar Activity (GBq/µmol) | Radiochemical Purity (RCP) | Reference |
| Monoclonal Antibody F(ab')2 fragment | 40-60% | 20 | Not Reported | Not Reported | [2] |
| Anti-FAP-α sdAb (4AH29) | 5 ± 2% (overall) | Not specified | >10 | >95% | [4] |
| Anti-FR-α sdAb (2BD42) | 9% (overall) | Not specified | >10 | >95% | [4] |
| Bispecific Antibodies (for Aβ and tau imaging) | 65-83% (conversion) | 20 | Not Reported | 95-99% | [6] |
| RGD Peptides | 20-25% | ~120 (total synthesis) | 230 | Not Reported | [12] |
| Lys3-bombesin | 31.4 ± 4.6% | 30 | Not Reported | Not Reported | [5] |
Experimental Protocols
Protocol 1: Automated Three-Step, One-Pot Synthesis of [18F]SFB
This protocol is based on an automated synthesis approach, which is common in clinical and research settings for producing radiopharmaceuticals.
Materials:
-
[18F]Fluoride in [18O]water
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K2CO3) solution
-
Acetonitrile (anhydrous)
-
4-formyl-N,N,N-trimethylanilinium triflate (precursor)
-
N,N'-disuccinimidyl carbonate (DSC)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
HPLC system for purification
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
[18F]Fluoride Trapping and Drying:
-
Load the aqueous [18F]fluoride solution onto a pre-conditioned anion exchange cartridge (e.g., QMA).
-
Elute the [18F]fluoride into the reaction vessel using a solution of K222 and K2CO3 in acetonitrile/water.
-
Azeotropically dry the [18F]fluoride by heating under a stream of nitrogen.
-
-
Step 1: Synthesis of 4-[18F]Fluorobenzaldehyde:
-
Dissolve the precursor (4-formyl-N,N,N-trimethylanilinium triflate) in anhydrous acetonitrile.
-
Add the precursor solution to the dried [18F]fluoride/K222 complex.
-
Heat the reaction mixture (e.g., at 150°C) for a short duration (e.g., 1-3 minutes) to facilitate the nucleophilic aromatic substitution.[3]
-
-
Step 2: Oxidation to 4-[18F]Fluorobenzoic Acid:
-
Cool the reaction mixture.
-
Perform an in-situ oxidation of the 4-[18F]fluorobenzaldehyde. This can be achieved using various oxidizing agents.
-
-
Step 3: Formation of N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB):
-
Add a solution of N,N'-disuccinimidyl carbonate (DSC) in a suitable solvent like DMF to the 4-[18F]fluorobenzoic acid.
-
Heat the mixture to facilitate the formation of the active ester.[3]
-
-
Purification:
-
Purify the crude [18F]SFB using semi-preparative HPLC. The use of crude or cartridge-purified [18F]SFB can lead to lower protein coupling yields and increased cross-linking.[3]
-
Collect the fraction containing [18F]SFB.
-
-
Formulation:
-
Remove the HPLC solvent under reduced pressure.
-
Reformulate the purified [18F]SFB in a suitable solvent for conjugation (e.g., acetonitrile or ethanol).
-
Quality Control:
-
Determine the radiochemical purity (RCP) of the final product using analytical HPLC.
-
Confirm the identity of [18F]SFB by co-elution with a non-radioactive standard.
Protocol 2: Labeling of a Peptide with [18F]SFB
This protocol provides a general procedure for the conjugation of [18F]SFB to a peptide containing a primary amine.
Materials:
-
Purified [18F]SFB in a suitable solvent (e.g., acetonitrile).
-
Peptide to be labeled, dissolved in a suitable buffer (e.g., 0.1 M borate buffer, pH 8.5).
-
Quenching solution (e.g., glycine solution).
-
Purification system (e.g., size-exclusion chromatography column like PD-10, or HPLC).
Procedure:
-
Conjugation Reaction:
-
Add the solution of [18F]SFB to the peptide solution. The ratio of [18F]SFB to peptide should be optimized for each specific peptide. A common solvent mixture is acetonitrile/borate buffer.[6]
-
Incubate the reaction mixture at room temperature or slightly elevated temperature (e.g., 40°C) for a specified time (e.g., 20-30 minutes).[5][6] The optimal pH for the reaction is typically between 8 and 9 to ensure the amine group of the peptide is deprotonated and nucleophilic.
-
-
Quenching:
-
(Optional) Add a quenching solution to react with any unreacted [18F]SFB.
-
-
Purification of the 18F-labeled Peptide:
-
Purify the reaction mixture to separate the 18F-labeled peptide from unreacted [18F]SFB, hydrolyzed [18F]fluorobenzoic acid, and unlabeled peptide.
-
Common purification methods include size-exclusion chromatography (for larger peptides and proteins) or reversed-phase HPLC.
-
-
Formulation:
-
If HPLC is used for purification, remove the organic solvent.
-
Formulate the final 18F-labeled peptide in a biocompatible solution (e.g., phosphate-buffered saline with a small percentage of ethanol).
-
Quality Control:
-
Determine the radiochemical purity of the final 18F-labeled peptide using analytical HPLC.
-
Measure the molar activity of the final product.
-
Perform sterility and endotoxin testing if the tracer is intended for in vivo use.[13]
Visualizations
Below are diagrams illustrating key workflows and concepts related to the application of [18F]SFB in PET tracer development.
Caption: Workflow for the multi-step synthesis of [18F]SFB.
Caption: General workflow for developing a PET tracer using [18F]SFB.
Caption: Comparison of multi-step and one-step synthesis strategies for [18F]SFB.
References
- 1. Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scholars@Duke publication: Improved synthesis of N-succinimidyl 4-[18F]fluorobenzoate and its application to the labeling of a monoclonal antibody fragment. [scholars.duke.edu]
- 4. Generic semi-automated radiofluorination strategy for single domain antibodies: [18F]FB-labelled single domain antibodies for PET imaging of fibroblast activation protein-α or folate receptor-α overexpression in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fully automated peptide radiolabeling from [18F]fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. scienceopen.com [scienceopen.com]
- 8. mdpi.com [mdpi.com]
- 9. On-demand radiosynthesis of N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) on an electrowetting-on-dielectric microfluidic chip for 18F-labeling of protein - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Single-step synthesis of N-succinimidyl-4-[18F]fluorobenzoate | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 12. “Kit like” 18F labeling method for synthesis of RGD peptide-based PET probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tga.gov.au [tga.gov.au]
Application Notes and Protocols for the Use of 2,5-Dioxopyrrolidin-1-yl 4-fluorobenzoate in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The design of an ADC is a meticulous process involving three key components: the antibody, the cytotoxic payload, and the linker that connects them. The linker's properties are critical, influencing the ADC's stability, pharmacokinetics, and the mechanism of payload release.
This document provides detailed application notes and protocols for the use of 2,5-Dioxopyrrolidin-1-yl 4-fluorobenzoate, also known as N-succinimidyl 4-fluorobenzoate (SFB), in the synthesis of ADCs. SFB is an amine-reactive reagent that forms a highly stable amide bond with the lysine residues on an antibody. The resulting 4-fluorobenzoyl group acts as a stable, non-cleavable aromatic spacer within the linker. This type of non-cleavable linker relies on the complete degradation of the antibody within the lysosome of the target cell to release the payload. This approach can offer enhanced stability in circulation, potentially leading to a wider therapeutic window.
Principle of Conjugation
The synthesis of an ADC using this compound involves a two-step conceptual process. First, the antibody is modified by reacting it with a bifunctional linker that contains the 4-fluorobenzoyl moiety and a second reactive group for payload attachment. However, a more common and efficient approach is to first synthesize a drug-linker construct where the payload is pre-attached to a linker containing the 4-fluorobenzoyl-NHS ester. This activated drug-linker is then conjugated to the antibody. The N-hydroxysuccinimide (NHS) ester of the 4-fluorobenzoic acid reacts with the ε-amino groups of lysine residues on the antibody surface under mild basic conditions to form a stable amide bond. This method results in a heterogeneous mixture of ADC molecules with a varying number of drug-linkers attached, known as the drug-to-antibody ratio (DAR).
Experimental Protocols
Protocol 1: Synthesis of a Lysine-Linked ADC using a Pre-formed Drug-Linker-SFB Construct
This protocol describes a general method for conjugating a drug-linker molecule activated with a 4-fluorobenzoyl-NHS ester to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Drug-Linker-SFB construct (pre-synthesized)
-
Conjugation Buffer: 50 mM Sodium Borate, pH 8.5, with 50 mM NaCl and 2 mM EDTA
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or Tangential Flow Filtration (TFF) system
-
UV-Vis Spectrophotometer
-
Hydrophobic Interaction Chromatography (HIC) system
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the Conjugation Buffer to a final concentration of 5-10 mg/mL.
-
Determine the precise concentration of the antibody solution using a UV-Vis spectrophotometer at 280 nm.
-
-
Drug-Linker-SFB Preparation:
-
Dissolve the Drug-Linker-SFB construct in anhydrous DMSO to a stock concentration of 10-20 mM immediately before use.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the Drug-Linker-SFB stock solution to the antibody solution while gently vortexing. The optimal molar ratio (typically 5-15 fold excess of the linker) should be determined empirically for each specific antibody and drug-linker.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Remove unconjugated drug-linker and other small molecules by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Equilibrate the SEC column or TFF system with Purification Buffer (PBS, pH 7.4).
-
Apply the quenched reaction mixture to the column or TFF system and collect the fractions containing the purified ADC.
-
-
Characterization of the ADC:
-
Determine the final concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm.
-
Determine the average Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy by measuring absorbance at 280 nm and the wavelength of maximum absorbance for the payload, or more accurately by Hydrophobic Interaction Chromatography (HIC) or mass spectrometry.
-
Assess the level of aggregation using size-exclusion chromatography (SEC).
-
Confirm the integrity of the ADC by SDS-PAGE analysis.
-
Protocol 2: In Vitro Cytotoxicity Assay
This protocol outlines a method to evaluate the potency of the newly synthesized ADC on a target cancer cell line.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
Purified ADC
-
Unconjugated antibody (isotype control)
-
Free payload
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or XTT)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete cell culture medium.
-
Remove the old medium from the cell plates and add the different concentrations of the test articles. Include untreated cells as a control.
-
Incubate the plates for 72-120 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Viability Assessment:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the untreated control wells to determine the percentage of cell viability.
-
Plot the cell viability against the logarithm of the concentration for each compound.
-
Calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%) for the ADC and the free payload using a suitable software (e.g., GraphPad Prism).
-
Data Presentation
Quantitative data from ADC synthesis and characterization should be summarized in clear and concise tables for easy comparison.
Table 1: ADC Synthesis and Characterization Summary (Representative Data)
| ADC Construct | Molar Excess of Drug-Linker | Average DAR (by HIC) | Monomer Purity (by SEC) |
| Trastuzumab-4FB-PayloadX | 5x | 2.1 | 98% |
| Trastuzumab-4FB-PayloadX | 10x | 3.8 | 95% |
| Trastuzumab-4FB-PayloadX | 15x | 5.2 | 91% |
Table 2: In Vitro Cytotoxicity Data (Representative Data)
| Compound | Target Cell Line (Antigen-Positive) IC₅₀ (nM) | Control Cell Line (Antigen-Negative) IC₅₀ (nM) |
| ADC (DAR 3.8) | 0.5 | >1000 |
| Free Payload X | 0.01 | 0.01 |
| Unconjugated Antibody | >1000 | >1000 |
Visualizations
Diagrams of Workflows and Pathways
Caption: Workflow for the synthesis of an ADC using a 4-fluorobenzoyl linker.
Caption: Mechanism of action for a non-cleavable ADC.
Caption: Chemical reaction of lysine conjugation with an NHS ester.
Note: The chemical structures in the DOT script are represented textually. For a more detailed diagram, the structure of the 4-fluorobenzoyl-NHS ester and the resulting amide bond would be drawn out.
Application Notes and Protocols for Microfluidic Chip Synthesis of [¹⁸F]SFB and Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) using microfluidic chip technology and its subsequent application in protein labeling. The methodologies outlined herein are designed to offer reproducible and efficient radiolabeling for positron emission tomography (PET) tracer development.
Introduction
N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) is a widely utilized prosthetic group for the ¹⁸F-labeling of peptides and proteins. Its application is crucial in the development of PET radiopharmaceuticals for imaging a variety of biological targets. Traditional synthesis methods can be time-consuming and may result in variable yields. Microfluidic technology offers a promising alternative by enabling rapid, automated, and high-yield radiosynthesis in a compact and shielded environment. This document details two microfluidic approaches for [¹⁸F]SFB synthesis: a droplet-based electrowetting-on-dielectric (EWOD) chip and a continuous-flow microfluidic chip. Furthermore, a comprehensive protocol for the conjugation of the synthesized [¹⁸F]SFB to proteins is provided, along with methods for quality control and characterization of the final radiolabeled product.
Microfluidic Synthesis of [¹⁸F]SFB
The synthesis of [¹⁸F]SFB is a three-step process involving [¹⁸F]fluorination, hydrolysis, and succinimidylation. Both the EWOD and continuous-flow microfluidic platforms automate these steps to produce the final product efficiently.
Synthesis Workflow Overview
The general synthetic scheme for [¹⁸F]SFB is depicted below. The process starts with the nucleophilic substitution of a precursor with [¹⁸F]fluoride, followed by the hydrolysis of the resulting ester, and finally, the activation of the carboxylic acid to form the N-succinimidyl ester.
Caption: Three-step synthesis of [¹⁸F]SFB.
Quantitative Data Summary
The following tables summarize the key quantitative data for the two microfluidic synthesis methods and the subsequent protein labeling.
Table 1: Comparison of Microfluidic Synthesis Methods for [¹⁸F]SFB
| Parameter | EWOD Droplet-Based Chip | Continuous-Flow Chip |
| Synthesis Time | ~120 minutes | ~6.5 minutes |
| Radiochemical Yield (RCY) | 39 ± 7% | 64 ± 2% |
| Precursor | 4-(tert-butoxycarbonyl)-N,N,N-trimethylphenylammonium triflate | 4-(tert-butoxycarbonyl)-N,N,N-trimethylphenylammonium triflate |
| Key Reagents | K₂CO₃, Kryptofix 2.2.2, TPAH, HSTU | Kryptofix 2.2.2, TPAH, TSTU |
Table 2: Protein Labeling with [¹⁸F]SFB - Key Parameters
| Parameter | Anti-PSCA cys-diabody | Bovine Serum Albumin (BSA) |
| Labeling Efficiency/Conversion | 33.1 ± 12.5% | 76 ± 9% |
| Buffer | Basic aqueous buffer | Phosphate buffer (pH 9) |
| Incubation Time | Not specified | 15 minutes |
| Temperature | Not specified | 40°C |
| Purification Method | Not specified | Size-exclusion chromatography |
Experimental Protocols
Protocol 1: [¹⁸F]SFB Synthesis on an EWOD Microfluidic Chip
This protocol is adapted from a one-pot, three-step synthesis performed on an electrowetting-on-dielectric (EWOD) microfluidic chip.[1][2]
Materials:
-
EWOD microfluidic chip
-
4-(tert-butoxycarbonyl)-N,N,N-trimethylphenylammonium triflate precursor
-
[¹⁸F]Fluoride in [¹⁸O]H₂O
-
Potassium carbonate (K₂CO₃)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Dimethyl sulfoxide (DMSO)
-
Tetrapropylammonium hydroxide (TPAH)
-
O-(N-succinimidyl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HSTU)
-
Acetonitrile (MeCN)
-
HPLC system for purification
Procedure:
-
[¹⁸F]Fluoride Activation:
-
Load a droplet containing [¹⁸F]Fluoride, 216 nmol of K₂CO₃, and 390 nmol of K₂₂₂ onto the chip.
-
Evaporate the solvent by heating the droplet.
-
-
[¹⁸F]Fluorination:
-
Add a 2 µL droplet of DMSO containing 167 nmol of the precursor to the dried [¹⁸F]fluoride complex.
-
Heat the reaction droplet at 120°C for 4.5 minutes.
-
-
Hydrolysis:
-
Introduce a droplet containing TPAH to the reaction mixture.
-
Heat the droplet to facilitate the hydrolysis of the tert-butyl ester.
-
-
Succinimidylation:
-
Add a droplet containing 1670 nmoles of HSTU in a mixture of MeCN and DMSO (6:1 v/v).
-
Heat the reaction droplet at 105°C for 3.5 minutes.
-
-
Purification:
-
Recover the crude [¹⁸F]SFB from the chip.
-
Purify the product using an analytical HPLC system.
-
Protocol 2: [¹⁸F]SFB Synthesis on a Continuous-Flow Microfluidic Chip
This protocol describes a rapid, three-step synthesis of [¹⁸F]SFB using a continuous-flow microfluidic chip.[1]
Materials:
-
Continuous-flow microfluidic chip with integrated heaters and reaction zones
-
Syringe pumps
-
4-(tert-butoxycarbonyl)-N,N,N-trimethylphenylammonium triflate precursor
-
[¹⁸F]Fluoride in [¹⁸O]H₂O
-
Kryptofix 2.2.2 (K₂₂₂)
-
Dimethyl sulfoxide (DMSO)
-
Tetrapropylammonium hydroxide (TPAH)
-
O-(N-succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TSTU)
Procedure:
-
Reagent Preparation:
-
Prepare a solution of the precursor in DMSO.
-
Prepare a solution of azeotropically dried [¹⁸F]fluoride and K₂₂₂ in DMSO.
-
Prepare a solution of TPAH in a suitable solvent.
-
Prepare a solution of TSTU in a suitable solvent.
-
-
Synthesis Execution:
-
Set the temperature of the different reaction zones on the microfluidic chip.
-
Pump the precursor and [¹⁸F]fluoride solutions into the first reaction zone for the [¹⁸F]fluorination step.
-
Introduce the TPAH solution into the flow stream to mix with the output from the first step for the hydrolysis reaction in the second zone.
-
Introduce the TSTU solution to the flow stream for the final succinimidylation step in the third reaction zone.
-
-
Collection:
-
The output from the chip containing the crude [¹⁸F]SFB is collected for subsequent purification. The entire three-step reaction is completed within approximately 6.5 minutes.
-
Protocol 3: Protein Labeling with [¹⁸F]SFB
This protocol provides a general procedure for the conjugation of purified [¹⁸F]SFB to a protein.
Caption: General workflow for protein labeling with [¹⁸F]SFB.
Materials:
-
Purified and dried [¹⁸F]SFB
-
Protein of interest (e.g., antibody, bovine serum albumin)
-
Labeling buffer (e.g., 0.1 M borate buffer, pH 8.5-9.0)
-
Dimethyl sulfoxide (DMSO, if needed to dissolve [¹⁸F]SFB)
-
Size-exclusion chromatography column (e.g., PD MiniTrap G-25)
-
Reaction vial
Procedure:
-
Reagent Preparation:
-
Dissolve the protein of interest in the labeling buffer to a suitable concentration (e.g., 10-20 mg/mL).
-
Reconstitute the dried [¹⁸F]SFB in a small volume of anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add the [¹⁸F]SFB solution to the protein solution. The final concentration of organic solvent should be kept low (typically <10%) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature or slightly elevated temperature (e.g., 37-40°C) for 15-30 minutes with gentle agitation.
-
-
Purification:
-
Purify the [¹⁸F]labeled protein from unreacted [¹⁸F]SFB and other small molecules using a size-exclusion chromatography column pre-equilibrated with a suitable buffer (e.g., PBS).
-
Collect the fractions containing the radiolabeled protein.
-
Quality Control and Characterization
Quality Control of [¹⁸F]SFB
Table 3: Quality Control Parameters for [¹⁸F]SFB
| Test | Method | Specifications |
| Radiochemical Purity | HPLC | ≥95% |
| Identity of [¹⁸F]SFB | Co-elution with a non-radioactive SFB standard on HPLC | Retention time of the radioactive peak matches that of the standard |
| Radionuclidic Identity | Half-life measurement | 105-115 minutes |
| Residual Solvents | Gas Chromatography (GC) | Within pharmacopeial limits |
HPLC Method for Radiochemical Purity:
-
Column: Reverse-phase C18 (e.g., 250 x 4.6 mm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile, water, and trifluoroacetic acid (50:50:0.1 v/v/v).
-
Flow Rate: 1 mL/min.
-
Detection: In-line radioactivity detector and UV detector.
-
Expected Retention Time: The [¹⁸F]SFB fraction typically elutes between 15 and 16 minutes under these conditions.
TLC Method for Radiochemical Purity (alternative):
-
Stationary Phase: Silica gel plate.
-
Mobile Phase: Acetonitrile/water (95:5 v/v).
-
Detection: Radio-TLC scanner.
-
Expected Rf Values: [¹⁸F]SFB will have a higher Rf value compared to unreacted [¹⁸F]fluoride, which will remain at the origin.
Characterization of [¹⁸F]Labeled Protein
Table 4: Characterization of [¹⁸F]Labeled Protein
| Test | Method | Purpose |
| Radiochemical Purity | Size-Exclusion HPLC or SDS-PAGE with autoradiography | To determine the percentage of radioactivity associated with the protein. |
| Stability in Serum | Incubation in human serum at 37°C followed by radio-HPLC analysis at various time points | To assess the stability of the radiolabel in a biological matrix. |
| Immunoreactivity | Binding assay with the target antigen | To confirm that the labeling process has not compromised the biological activity of the protein. |
Protocol for Stability in Serum:
-
Add a small aliquot of the purified [¹⁸F]labeled protein to human serum.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the serum mixture.
-
Analyze the aliquot by radio-HPLC (size-exclusion or reverse-phase) to determine the percentage of intact radiolabeled protein.
Conclusion
The use of microfluidic platforms for the synthesis of [¹⁸F]SFB offers significant advantages in terms of speed, efficiency, and automation. Both EWOD and continuous-flow systems have been shown to be effective in producing this important prosthetic group. The detailed protocols provided in this document for synthesis, protein labeling, and quality control are intended to facilitate the adoption of this technology for the development of novel PET radiopharmaceuticals. Researchers and drug development professionals can leverage these methods to accelerate their research and produce high-quality radiolabeled proteins for preclinical and potentially clinical applications.
References
- 1. Continuous-Flow Synthesis of N-Succinimidyl 4-[18F]fluorobenzoate Using a Single Microfluidic Chip - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On-demand radiosynthesis of N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) on an electrowetting-on-dielectric microfluidic chip for 18F-labeling of protein - RSC Advances (RSC Publishing) [pubs.rsc.org]
One-Pot Synthesis of N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB): A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the one-pot synthesis of N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB), a crucial prosthetic group for the 18F-labeling of biomolecules for Positron Emission Tomography (PET) imaging.
Introduction
N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB) is a widely utilized acylation agent for the conjugation of the positron-emitting radionuclide fluorine-18 to peptides, proteins, and antibodies.[1][2][3][4] The resulting [18F]fluorobenzoylated biomolecules serve as valuable PET tracers for in vivo imaging studies.[1][2] Traditional multi-step syntheses of [18F]SFB are often time-consuming and complex, involving multiple purification steps that can hinder routine production and automation.[1][2] The development of one-pot synthesis methods, particularly those assisted by microwave heating, has significantly simplified and accelerated the production of [18F]SFB, making it more accessible for preclinical and clinical research.[1][2][5][6]
This application note details a robust and reproducible one-pot synthesis of [18F]SFB, summarizing key quantitative data from various methodologies and providing a step-by-step experimental protocol.
Data Summary: Comparison of One-Pot Synthesis Methodologies
The following table summarizes quantitative data from different one-pot synthesis approaches for [18F]SFB, providing a comparative overview of their efficiency and reaction conditions.
| Method | Precursor | Key Reagents | Synthesis Time (min) | Radiochemical Yield (RCY, decay-corrected) | Purification | Reference |
| Microwave-Assisted | Ethyl 4-(N,N,N-trimethylammonium)benzoate triflate | KOtBu, TSTU, DMSO, Acetonitrile | < 30 (unpurified), 60 (HPLC purified) | 35 ± 5% | SPE and/or HPLC | [1][2][5] |
| Optimized Microwave | 4-(ethoxycarbonylphenyl)trimethylammonium triflate | Not specified | 25 | 46 ± 5% | Not specified | [6] |
| Automated (AllinOne) | Ethyl 4-(trimethylammonium)benzoate triflate | Not specified | 54 | 44 ± 4% | Not specified | [7][8] |
| Automated (GE FASTLab) | Ethyl 4-(trimethylammonium)benzoate triflate | Not specified | 57 | ~42% | Not specified | [7] |
| Microfluidic (EWOD) | Not specified | NPr4OH, HSTU, H2O/DMSO, MeCN/DMSO | ~120 | 39 ± 7% | HPLC | [9][10][11] |
| Spirocyclic Iodonium Ylide | Spirocyclic iodonium ylide | Not specified | < 60 | 5 - 35% (incorporation) | HPLC and SPE | [3][12] |
| Aqueous Tetrapropylammonium Hydroxide | Ethyl 4-(trimethylammonium triflate)benzoate | TPAOH, TSTU | < 60 | up to 44% | Not specified | [4][13] |
TSTU: O-(N-succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate KOtBu: Potassium tert-butoxide DMSO: Dimethyl sulfoxide SPE: Solid Phase Extraction HPLC: High-Performance Liquid Chromatography EWOD: Electrowetting-on-dielectric TPAOH: Tetrapropylammonium hydroxide
Experimental Protocols
This section provides a detailed protocol for the microwave-assisted one-pot synthesis of [18F]SFB.
Materials and Reagents
-
[18F]Fluoride (produced from a cyclotron)
-
Ethyl 4-(N,N,N-trimethylammonium)benzoate triflate (precursor)
-
Potassium tert-butoxide (KOtBu) in DMSO
-
O-(N-succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TSTU) in Acetonitrile
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K2CO3)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Water for injection
-
Ethanol
-
5% aqueous Acetic Acid
-
SPE cartridges (e.g., polystyrene-based)
-
Microwave synthesis system
-
HPLC system (preparative and analytical) with UV and radiation detectors
-
Radio-TLC system
Protocol: Microwave-Assisted One-Pot Synthesis
-
[18F]Fluoride Drying:
-
Transfer the aqueous [18F]fluoride solution to a reaction vessel containing K222 and K2CO3.
-
Azeotropically dry the [18F]fluoride by heating under a stream of nitrogen. Microwave heating can be applied to expedite this step.
-
-
Step 1: Radiofluorination
-
Dissolve 1.5 mg of ethyl 4-(N,N,N-trimethylammonium)benzoate triflate in 0.4 mL of anhydrous DMSO.[1][2]
-
Add the precursor solution to the dried [18F]fluoride complex.
-
Seal the reaction vessel and irradiate with microwaves (e.g., 50 W for 1 minute) with stirring to produce ethyl 4-[18F]fluorobenzoate.[1][2]
-
-
Step 2: Deprotection (Saponification)
-
Step 3: Activation
-
Purification:
-
SPE Purification (for crude product):
-
Activate a polystyrene-based SPE cartridge with ethanol, followed by a wash with 5% aqueous acetic acid.[1]
-
Load the crude [18F]SFB solution onto the SPE cartridge.
-
Wash the cartridge with 5% aqueous acetic acid.
-
Elute the purified [18F]SFB with an appropriate solvent.
-
-
HPLC Purification (for high purity product):
-
Inject the crude [18F]SFB onto a preparative HPLC column.
-
Elute with a suitable mobile phase (e.g., acetonitrile/water gradient).
-
Collect the fraction corresponding to [18F]SFB, identified by co-elution with a non-radioactive standard.
-
The final product can be reformulated in a suitable solvent for subsequent labeling reactions.
-
-
-
Quality Control:
Visualizations
Chemical Reaction Pathway
References
- 1. Microwave-assisted One-pot Synthesis of N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-assisted One-pot Synthesis of N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) [jove.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Simple and Efficient Synthesis of N-Succinimidyl-4-[18F]fluorobenzoate ([18F]SFB)—An Important Intermediate for the Introduction of Fluorine-18 into Complex Bioactive Compounds [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. On-demand radiosynthesis of N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) on an electrowetting-on-dielectric microfluidic chip for 18F-labeling of protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. On-demand radiosynthesis of N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) on an electrowetting-on-dielectric microfluidic chip for 18F-labeling of protein - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. One-Step Synthesis of N-Succinimidyl-4-[18F]Fluorobenzoate ([18F]SFB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
Troubleshooting & Optimization
Technical Support Center: N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the radiochemical yield and overcoming common challenges in the synthesis of N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB).
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of [18F]SFB, providing potential causes and recommended solutions.
Issue 1: Low Radiochemical Yield (RCY)
Potential Causes:
-
Inefficient [18F]Fluoride Trapping and Elution: Poor trapping on the anion exchange cartridge or incomplete elution can significantly reduce the starting activity.
-
Presence of Water: Residual water in the reaction mixture can quench the [18F]fluoride and hinder the nucleophilic substitution.[1]
-
Suboptimal Reaction Temperature: Both the fluorination and subsequent steps are temperature-sensitive.
-
Incorrect Precursor to Base Ratio: The stoichiometry of the precursor and the base is critical for efficient fluorination.[2]
-
Hydrolysis of [18F]SFB: The active ester is susceptible to hydrolysis, especially in the presence of water or excess base, leading to the formation of 4-[18F]fluorobenzoic acid ([18F]FBA).[3][4]
-
Decomposition of Precursor: The labeling precursor may be unstable under the reaction conditions.
Recommended Solutions:
-
Optimize Fluoride Handling:
-
Ensure the anion exchange cartridge is properly preconditioned.
-
Use an optimized elution solution, such as a mixture of Kryptofix 2.2.2. (K222) and potassium carbonate in acetonitrile/water.
-
Perform azeotropic drying with acetonitrile to effectively remove water before initiating the reaction.[1]
-
-
Control Reaction Conditions:
-
Minimize Hydrolysis:
-
Ensure all solvents and reagents are anhydrous.
-
Avoid using an excessive amount of base.
-
For one-step methods, investigate different bases like tetraethylammonium bicarbonate (TEAB) or cesium carbonate to minimize hydrolysis.[3]
-
-
Purification Strategy:
Issue 2: Formation of Radioactive Side-Products
Potential Cause:
-
Hydrolysis: The primary radioactive impurity is often 4-[18F]fluorobenzoic acid ([18F]FBA) due to the hydrolysis of the succinimidyl ester.[3][4]
-
Incomplete Oxidation: In the three-step method starting from 4-formyl-N,N,N-trimethylanilinium triflate, incomplete oxidation of 4-[18F]fluorobenzaldehyde will result in this intermediate remaining in the reaction mixture.
Recommended Solutions:
-
Strict Anhydrous Conditions: As mentioned above, minimizing water is crucial to prevent hydrolysis.
-
Optimize Activating Agent: In the final step of the three-step synthesis, ensure complete conversion of [18F]FBA to [18F]SFB by using an appropriate activating agent like N,N'-disuccinimidyl carbonate or O-(N-succinimidyl)-N,N,N',N'-tetramethyluronium-tetrafluoroborate (TSTU).[9][10]
-
Efficient Purification: Utilize HPLC for effective separation of [18F]SFB from [18F]FBA and other impurities.[7][8]
Issue 3: Low or Variable Yields in One-Step Synthesis
Potential Causes:
-
Precursor Instability: Spirocyclic iodonium ylide precursors used in some one-step methods can be sensitive.
-
Competing Reactions: Standard basic conditions can favor the hydrolysis of the active ester over the desired fluorination.[3][4]
Recommended Solutions:
-
Precursor Quality: Ensure the precursor is of high purity and handled according to storage recommendations.
-
Reaction Optimization:
Frequently Asked Questions (FAQs)
Q1: What is the typical radiochemical yield for [18F]SFB synthesis?
A1: The radiochemical yield (RCY) of [18F]SFB can vary significantly depending on the synthesis method.
-
Traditional Three-Step Method: Decay-corrected RCYs are typically in the range of 25-38%.[9][11]
-
One-Pot Microwave-Assisted Method: Decay-corrected RCYs of 35-53% have been reported.[5][9]
-
One-Step Methods (from iodonium ylides): These methods often have lower and more variable non-decay corrected RCYs, ranging from 2-15%.[3][4]
-
Microfluidic Methods: Continuous-flow microfluidic synthesis has shown promising decay-corrected RCYs of around 64%.[12]
Q2: How critical is the purification of [18F]SFB?
A2: Purification is a critical step. Using crude or partially purified [18F]SFB for labeling proteins can lead to lower coupling yields, cross-linking of the protein, and reduced immunoreactivity.[7][8] HPLC is the most common method for obtaining high-purity [18F]SFB.[7][8]
Q3: What are the advantages of a one-pot or one-step synthesis approach?
A3: One-pot and one-step methods can offer several advantages over the traditional multi-step synthesis, including:
-
Reduced Synthesis Time: This is crucial given the short half-life of Fluorine-18.[3][5]
-
Simplified Automation: Fewer steps make the process easier to automate.[3][4]
-
Avoidance of Volatile Radioactive Intermediates: Some one-step methods avoid the formation of volatile side-products.[3][13]
Q4: Can water in my reagents affect the synthesis?
A4: Yes, the presence of water is detrimental to the synthesis of [18F]SFB. [18F]Fluoride is a strong nucleophile only when it is dehydrated.[1] Water can react with the [18F]fluoride and also hydrolyze the final product, [18F]SFB, to 4-[18F]fluorobenzoic acid.[3][4] Therefore, using anhydrous solvents and reagents and performing azeotropic drying are essential.
Data Presentation
Table 1: Comparison of Different [18F]SFB Synthesis Methods
| Synthesis Method | Precursor | Radiochemical Yield (Decay-Corrected) | Total Synthesis Time | Key Advantages | Key Disadvantages |
| Traditional Three-Step | 4-formyl-N,N,N-trimethylanilinium triflate | 25-38%[9][10][11] | 80-100 min[9][10][11] | Well-established and reliable | Long synthesis time, multiple steps |
| One-Pot Microwave-Assisted | Ethyl 4-(trimethylammonium triflate)benzoate | 35-53%[5][9] | < 60 min[5] | Rapid, simplified procedure | Requires microwave synthesizer |
| One-Step (Iodonium Ylide) | Spirocyclic iodonium ylide | 2-15% (non-decay corrected)[3][4] | < 60 min[3][13] | Simplest procedure, avoids volatile byproducts | Low and variable yields, hydrolysis is a major issue |
| One-Step (Diaryliodonium Salt) | (4-((2,5-dioxopyrrolidin-1-yloxy)carbonyl)phenyl)(thiophen-2-yl)iodonium trifluoroacetate | 4-23%[14] | - | Single step | Low and variable yields |
| Microfluidic Continuous-Flow | Ethyl 4-(trimethylammonium triflate)benzoate | ~64%[12] | ~6.5 min (reaction time)[12] | Very rapid, high yield, efficient | Requires specialized microfluidic setup |
Experimental Protocols
Protocol 1: Traditional Three-Step Synthesis of [18F]SFB
This protocol is based on the method originally described by Vaidyanathan and Zalutsky and subsequent improvements.
-
[18F]Fluoride Trapping and Drying:
-
Pass the aqueous [18F]fluoride solution through a pre-conditioned anion exchange cartridge.
-
Elute the [18F]fluoride from the cartridge with a solution of K222 and K2CO3 in acetonitrile/water.
-
Azeotropically dry the [18F]fluoride by heating under a stream of nitrogen, with additions of anhydrous acetonitrile.
-
-
Step 1: Synthesis of 4-[18F]Fluorobenzaldehyde:
-
Add 4-formyl-N,N,N-trimethylanilinium triflate precursor to the dried [18F]fluoride.
-
Heat the reaction mixture at an optimized temperature (e.g., 90-150°C) for 5-10 minutes.
-
-
Step 2: Oxidation to 4-[18F]Fluorobenzoic Acid ([18F]FBA):
-
Cool the reaction mixture.
-
Add an oxidizing agent (e.g., potassium permanganate).
-
Heat the mixture to complete the oxidation.
-
-
Step 3: Formation of [18F]SFB:
-
Purification:
-
Purify the crude product using reverse-phase HPLC to isolate [18F]SFB.
-
Protocol 2: One-Pot Microwave-Assisted Synthesis of [18F]SFB
This protocol is a summary of microwave-assisted one-pot procedures.
-
[18F]Fluoride Preparation:
-
Prepare the dried K[18F]F-K222 complex as described in Protocol 1.
-
-
Step 1: Radiofluorination:
-
Add the precursor, ethyl 4-(trimethylammonium triflate)benzoate, dissolved in DMSO to the dried [18F]fluoride.
-
Heat the mixture using microwave irradiation for a short duration (e.g., 1-2 minutes).
-
-
Step 2: Saponification:
-
Add a solution of potassium tert-butoxide in DMSO to the reaction mixture.
-
Apply microwave heating to facilitate the deprotection and formation of potassium 4-[18F]fluorobenzoate.
-
-
Step 3: Succinimidyl Ester Formation:
-
Add O-(N-succinimidyl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (TSTU) in acetonitrile to the mixture.
-
Heat again with microwave irradiation to form [18F]SFB.
-
-
Purification:
-
Purify the final product using solid-phase extraction (SPE) or HPLC.
-
Visualizations
Caption: Workflow for the traditional three-step synthesis of [18F]SFB.
Caption: Troubleshooting logic for low radiochemical yield in [18F]SFB synthesis.
References
- 1. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On-demand radiosynthesis of N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) on an electrowetting-on-dielectric microfluidic chip for 18F-labeling of protein - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. One-Step Synthesis of N-Succinimidyl-4-[18F]Fluorobenzoate ([18F]SFB) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Microwave-assisted one-pot synthesis of N-succinimidyl-4[ ¹⁸F]fluorobenzoate ([¹⁸F]SFB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scholars@Duke publication: Improved synthesis of N-succinimidyl 4-[18F]fluorobenzoate and its application to the labeling of a monoclonal antibody fragment. [scholars.duke.edu]
- 8. Improved synthesis of N-succinimidyl 4-[18F]fluorobenzoate and its application to the labeling of a monoclonal antibody fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 18F-Labeled Peptides: The Future Is Bright - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Labeling proteins with fluorine-18 using N-succinimidyl 4-[18F]fluorobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. One-Step Synthesis of N-Succinimidyl-4-[18F]Fluorobenzoate ([18F]SFB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Single-step synthesis of N-succinimidyl-4-[18F]fluorobenzoate | Journal of Nuclear Medicine [jnm.snmjournals.org]
Technical Support Center: [18F]SFB Protein Conjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) for protein conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of [18F]SFB protein conjugation?
A1: [18F]SFB is an 18F-labeled prosthetic group containing an N-hydroxysuccinimide (NHS) ester. This activated ester reacts with primary amino groups (the ε-amino group of lysine residues and the N-terminal α-amino group) on the protein via nucleophilic acyl substitution. This reaction forms a stable amide bond, covalently attaching the 18F-fluorobenzoyl group to the protein.
Q2: What are the typical radiochemical yields for [18F]SFB synthesis?
A2: The decay-corrected radiochemical yield of [18F]SFB synthesis can vary significantly depending on the method and automation platform used. Reported yields typically range from 30% to over 70%.[1][2][3][4] For instance, automated synthesis modules have reported yields of 34-38% and 42%.[2][3]
Q3: What conjugation efficiency can I expect when labeling my protein with [18F]SFB?
A3: The efficiency of conjugating [18F]SFB to a protein or peptide generally ranges from 40% to 83%.[5] This efficiency is influenced by several factors, including the protein's concentration, the number of accessible lysine residues, pH, and temperature.
Q4: How can I purify the 18F-labeled protein after the conjugation reaction?
A4: Size exclusion chromatography (SEC) is a common and effective method for purifying 18F-labeled proteins, as it separates the larger labeled protein from smaller, unreacted [18F]SFB and its hydrolysis byproducts.[6] Other methods like solid-phase extraction (SPE) cartridges and high-performance liquid chromatography (HPLC) can also be employed.[7][8]
Q5: Can [18F]SFB react with other amino acid residues besides lysine?
A5: The primary reaction sites for NHS esters like [18F]SFB are primary amines. While reactions with other nucleophilic residues like tyrosine, serine, and threonine are possible, they are generally less favorable, especially under controlled pH conditions (typically pH 7.5-8.5).
Troubleshooting Guide
Issue 1: Low Radiochemical Yield of [18F]SFB
| Potential Cause | Troubleshooting Step |
| Inefficient [18F]Fluoride Trapping | Ensure the anion exchange cartridge is properly preconditioned. Use a fresh cartridge for each synthesis. |
| Incomplete Drying of [18F]Fluoride | Azeotropic drying with acetonitrile is crucial. Any residual water will decrease the nucleophilicity of the [18F]fluoride.[9] |
| Precursor Degradation | Store the [18F]SFB precursor according to the manufacturer's instructions, typically at low temperatures and protected from moisture. |
| Suboptimal Reaction Temperature | Optimize the temperature for each step of the synthesis (fluorination, hydrolysis, and succinimidylation).[7] |
| Inefficient Purification | If using SPE for purification, ensure the correct cartridge type and elution solvents are used. For HPLC purification, optimize the column, mobile phase, and gradient.[7] |
Issue 2: Low Protein Conjugation Efficiency
| Potential Cause | Troubleshooting Step |
| Suboptimal pH of Reaction Buffer | The conjugation reaction is pH-dependent. The optimal pH is typically between 7.5 and 8.5 to ensure the primary amines on the protein are deprotonated and nucleophilic. A common choice is a borate or phosphate buffer. |
| Protein Denaturation or Aggregation | Avoid harsh conditions such as extreme pH or high temperatures. Ensure the protein is soluble and stable in the reaction buffer. The addition of a small amount of organic co-solvent (e.g., DMSO, acetonitrile) may be necessary to dissolve the [18F]SFB, but high concentrations can denature the protein. |
| Hydrolysis of [18F]SFB | [18F]SFB is susceptible to hydrolysis, especially at high pH. Use the purified [18F]SFB immediately after preparation. Minimize the reaction time as much as possible while still allowing for efficient conjugation. |
| Low Molar Ratio of [18F]SFB to Protein | Increase the molar excess of [18F]SFB relative to the protein. However, be aware that a very large excess can lead to multiple labeling sites and potential protein cross-linking.[7] |
| Insufficient Number of Accessible Lysine Residues | If the protein has few accessible lysine residues, the conjugation efficiency will be inherently low. Consider protein engineering to introduce additional lysine residues if possible. |
Issue 3: Poor Purity of the Final 18F-Labeled Protein
| Potential Cause | Troubleshooting Step |
| Inefficient Removal of Unreacted [18F]SFB | Optimize the purification method. For SEC, ensure the column has the appropriate molecular weight cutoff and is of sufficient length for good separation. For HPLC, adjust the gradient to better resolve the labeled protein from impurities. |
| Presence of [18F]Fluorobenzoic Acid | This impurity arises from the hydrolysis of [18F]SFB. Ensure the purification method can effectively remove this smaller, more polar species. |
| Protein Aggregation or Cross-linking | Using crude or improperly purified [18F]SFB can lead to protein cross-linking.[7] Ensure high-purity [18F]SFB is used. Lowering the molar ratio of [18F]SFB to protein can also help. |
| Radiolysis | High concentrations of radioactivity can lead to the degradation of the labeled protein. If possible, dilute the reaction mixture or perform the conjugation and purification steps as quickly as possible. |
Quantitative Data Summary
Table 1: Reported Radiochemical Yields (RCY) and Synthesis Times for [18F]SFB
| Method/Platform | Decay-Corrected RCY | Total Synthesis Time | Reference |
| Manual, 3-step | 25% | 100 min | [5] |
| Manual, 3-step | 30-35% | 80 min | [1] |
| Automated (GE FASTlab™), "two-pot" | 42% | 57 min | [3] |
| Automated (GE FASTlab™), "one-pot" | 32% | - | [3] |
| Automated (EWOD microfluidic chip) | 39 ± 7% | ~120 min | [10] |
| Automated (Trasis AllInOne) | 44 ± 4% | 54 min | [4] |
Table 2: Reported Protein Conjugation Efficiencies with [18F]SFB
| Protein/Peptide | Conjugation Efficiency/Yield | Reference |
| Monoclonal Antibody F(ab')2 Fragment | 40-60% | [5] |
| Bispecific Antibodies | 65-83% | |
| Anti-PSCA cys-diabody | 33.1 ± 12.5% | [10] |
Experimental Protocols
Protocol 1: Synthesis of [18F]SFB (General 3-Step Method)
This protocol is a generalized summary of the common three-step synthesis of [18F]SFB.[1][5]
-
[18F]Fluoride Activation:
-
Trap aqueous [18F]fluoride on an anion exchange cartridge (e.g., QMA).
-
Elute the [18F]fluoride with a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2./K2CO3 or tetrabutylammonium bicarbonate) in acetonitrile/water.
-
Perform azeotropic drying of the [18F]fluoride solution by repeated additions and evaporations of acetonitrile to remove all traces of water.
-
-
Radiolabeling and Hydrolysis:
-
Add the precursor (e.g., 4-formyl-N,N,N-trimethylanilinium triflate) to the dried [18F]fluoride and heat to produce 4-[18F]fluorobenzaldehyde.
-
Perform oxidation of the 4-[18F]fluorobenzaldehyde to 4-[18F]fluorobenzoic acid.
-
-
Succinimidylation and Purification:
Protocol 2: [18F]SFB Protein Conjugation
-
Buffer Preparation: Prepare a suitable reaction buffer, such as 0.1 M sodium borate or phosphate buffer, and adjust the pH to 8.0-8.5.
-
Protein Solution: Dissolve the protein to be labeled in the reaction buffer to a final concentration typically in the range of 1-10 mg/mL.
-
[18F]SFB Solution: After purification, dissolve the [18F]SFB in a minimal amount of a compatible organic solvent like DMSO or acetonitrile.
-
Conjugation Reaction:
-
Add the [18F]SFB solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature or 37°C for 15-30 minutes.
-
-
Purification:
-
Purify the 18F-labeled protein from unreacted [18F]SFB and byproducts using a pre-equilibrated size exclusion chromatography column (e.g., PD-10).
-
Collect the fractions containing the high molecular weight labeled protein.
-
-
Quality Control: Analyze the radiochemical purity of the final product using methods like radio-TLC or radio-HPLC.
Visualizations
Caption: Overall experimental workflow for [18F]SFB protein conjugation.
Caption: Reaction of [18F]SFB with a primary amine on a protein.
Caption: Troubleshooting decision tree for low yield in [18F]SFB protein labeling.
References
- 1. Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fully automated preparation and conjugation of N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB) with RGD peptide using a GE FASTlab™ synthesizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Generic semi-automated radiofluorination strategy for single domain antibodies: [18F]FB-labelled single domain antibodies for PET imaging of fibroblast activation protein-α or folate receptor-α overexpression in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Labeling proteins with fluorine-18 using N-succinimidyl 4-[18F]fluorobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Scholars@Duke publication: Improved synthesis of N-succinimidyl 4-[18F]fluorobenzoate and its application to the labeling of a monoclonal antibody fragment. [scholars.duke.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. On-demand radiosynthesis of N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) on an electrowetting-on-dielectric microfluidic chip for 18F-labeling of protein - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing [18F]SFB Peptide Labeling Efficiency
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) for peptide labeling.
Troubleshooting Guide
This section addresses specific issues that may arise during the radiolabeling process.
Question: Why is my radiochemical yield (RCY) of the [¹⁸F]SFB-labeled peptide consistently low?
Answer: Low radiochemical yields can stem from several factors throughout the synthesis and conjugation steps. Consider the following potential causes and solutions:
-
Inefficient [¹⁸F]SFB Synthesis: The yield of your final labeled peptide is dependent on the successful synthesis of the [¹⁸F]SFB prosthetic group. Typical decay-corrected radiochemical yields for [¹⁸F]SFB synthesis are in the range of 30-55%.[1][2] If your [¹⁸F]SFB yield is low, review your synthesis protocol, including precursor quality and reaction conditions.
-
Suboptimal Conjugation Conditions: The reaction between [¹⁸F]SFB and the peptide is critical. Key parameters to optimize include:
-
pH: The acylation of primary amines (N-terminus or lysine side chains) by [¹⁸F]SFB is pH-dependent. The reaction is typically performed under mild basic conditions.
-
Temperature: While some protocols are performed at room temperature, gentle heating (e.g., 37°C) can improve coupling efficiency, in some cases by as much as 35.3%.[3] However, be mindful that higher temperatures can degrade sensitive peptides.[4]
-
Reaction Time: Ensure sufficient reaction time for the conjugation to proceed to completion. Reaction times can range from minutes to over an hour.[5]
-
Peptide Concentration: Using an appropriate concentration of the peptide precursor is crucial. In some microfluidic systems, reducing the amount of peptide precursor has been shown to increase radiochemical yields.[6]
-
-
Peptide Solubility and Stability: Ensure your peptide is soluble in the reaction buffer. Aggregation can hinder the reaction. Also, confirm the stability of your peptide under the chosen labeling conditions.
-
Purification Losses: Significant loss of product can occur during purification steps. Optimize your HPLC or solid-phase extraction (SPE) method to ensure good separation and recovery.
Question: I am observing multiple labeled species in my reaction mixture. How can I improve the site-selectivity of the labeling?
Answer: The presence of multiple labeled products often indicates a lack of site-selectivity, especially for peptides containing multiple amine groups (e.g., the N-terminus and lysine residues). [¹⁸F]SFB is an acylating agent that reacts with primary amines.[2]
-
Solid-Phase Labeling: Performing the labeling reaction while the peptide is still attached to the solid-phase resin can offer greater control over site-selectivity. By selectively deprotecting either the N-terminal amine or a specific lysine side-chain amine, you can direct the conjugation of [¹⁸F]SFB to the desired location.[5] This method has been shown to produce crude ¹⁸F-fluorobenzoylpeptides with radiochemical purities typically greater than 90%.[5]
-
Protecting Groups: In-solution labeling can be made more selective by using protecting groups on the amines you do not wish to label. This, however, adds extra steps to your overall process for deprotection.
-
Microfluidic Reactors: The use of microfluidic reactors has been shown to favor reaction at the N-terminus of peptides, leading to cleaner product formation and increased radiochemical yields (from 2% to 26% in one study).[6]
Question: My final product has low specific activity. What are the likely causes and how can I increase it?
Answer: Specific activity is a measure of the amount of radioactivity per mole of the compound. Low specific activity can be problematic for in vivo imaging studies where receptor saturation is a concern.[7]
-
Carrier-Added [¹⁸F]Fluoride: Ensure you are using no-carrier-added (n.c.a.) [¹⁸F]fluoride for your synthesis. The use of carrier-added [¹⁸F]F₂ results in significantly lower specific activity.[8][9]
-
Precursor Amount: The amount of the unlabeled precursor used in the [¹⁸F]SFB synthesis can impact the specific activity. Minimizing the precursor amount while maintaining good radiochemical yield is key.
-
Inefficient Purification: Failure to adequately separate the desired ¹⁸F-labeled peptide from its unlabeled counterpart during HPLC purification will result in lower specific activity.[10] Optimize your HPLC gradient and collection parameters to ensure a clean separation.
-
Environmental Contamination: Contamination from "cold" (non-radioactive) fluoride in reagents or from the synthesis system can also lower specific activity.
Frequently Asked Questions (FAQs)
What is a typical radiochemical yield for the synthesis of [¹⁸F]SFB itself?
Reported decay-corrected radiochemical yields for the synthesis of [¹⁸F]SFB typically range from 30% to 55%.[1][2] Automated synthesis modules have been developed that can achieve yields in this range.[6]
What is the difference between in-solution and solid-phase labeling with [¹⁸F]SFB?
-
In-solution labeling involves reacting the purified peptide with [¹⁸F]SFB in a buffered solution. While straightforward, it can lack site-selectivity for peptides with multiple amine groups.[5]
-
Solid-phase labeling is performed while the peptide is still attached to a resin. This allows for greater control over which amine group is available for reaction, leading to improved site-selectivity and often higher purity of the crude product.[3][5]
How long does the entire process of labeling a peptide with [¹⁸F]SFB typically take?
The total time, starting from the delivery of [¹⁸F]fluoride, includes the synthesis and purification of [¹⁸F]SFB, followed by the peptide conjugation and final purification.
-
Peptide Conjugation and Purification: This can range from 65 to 76 minutes for solid-phase methods.[5] The entire process can therefore take approximately 2.5 to 3 hours.[12]
What are the critical parameters to control during the conjugation reaction?
The key parameters to control are pH, temperature, reaction time, and the molar ratio of [¹⁸F]SFB to the peptide. The optimal conditions will be peptide-specific and may require empirical optimization.
What purification methods are recommended for the final ¹⁸F-labeled peptide?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying ¹⁸F-labeled peptides.[10] It is effective at separating the labeled peptide from unreacted [¹⁸F]SFB, unlabeled peptide, and other reaction by-products. Solid-phase extraction (SPE) cartridges (e.g., C18) are also commonly used for purification, particularly for the intermediate purification of [¹⁸F]SFB.[7]
Data Summary Tables
Table 1: Comparison of [¹⁸F]SFB Synthesis Methods and Yields
| Precursor Approach | Activating Agent | Synthesis Time (min) | Radiochemical Yield (Decay-Corrected) | Reference |
| Quaternary salt precursor | N,N-disuccinimidyl carbonate | ~80 | 30-35% | [1][11] |
| 4-formyl-N,N,N-trimethylanilinium-triflate | Dicyclohexylcarbodiimide (DCC) | 100 | 25% | [7] |
| tert-butyl (4-trimethyl-ammonium triflate)-benzoate | TSTU | Not specified | 44-53% | [7] |
Table 2: Comparison of Peptide Labeling Strategies with [¹⁸F]SFB
| Labeling Method | Key Advantages | Typical Overall RCY (Decay-Corrected) | Typical Synthesis Time (min) | Reference |
| In-solution | Simpler setup | 30-46% | >130 | [7] |
| On-resin (Solid-phase) | High site-selectivity, higher purity of crude product | 5-16% | >130 | [5][7] |
| Microfluidic | Reduced precursor amount, cleaner product formation | ~26% | ~12 | [6] |
Experimental Protocols
Protocol 1: Automated Synthesis of [¹⁸F]SFB
This protocol is a generalized representation based on common automated synthesis procedures.[6][7]
-
[¹⁸F]Fluoride Trapping: Load aqueous [¹⁸F]fluoride onto a quaternary methyl ammonium (QMA) anion-exchange cartridge.
-
Elution: Elute the [¹⁸F]fluoride from the cartridge into the reactor vessel using a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.
-
Azeotropic Drying: Dry the [¹⁸F]fluoride by heating under a stream of nitrogen to remove water. Repeat with additions of acetonitrile.
-
Radiofluorination: Add the labeling precursor (e.g., tert-butyl (4-trimethyl-ammonium triflate)-benzoate) in a suitable aprotic solvent (e.g., acetonitrile) to the dried [¹⁸F]fluoride. Heat the reaction mixture to facilitate the nucleophilic substitution.
-
Hydrolysis: After radiofluorination, perform acidic hydrolysis to remove the protecting group and form 4-[¹⁸F]fluorobenzoic acid ([¹⁸F]FBA).
-
Activation: Activate the [¹⁸F]FBA by adding an activating agent such as O-(N-succinimidyl)-N,N,N',N'-tetramethyluronium-tetrafluoroborate (TSTU) to form [¹⁸F]SFB.
-
Purification: Purify the [¹⁸F]SFB using a C18 solid-phase extraction (SPE) cartridge. Elute the purified product with a suitable organic solvent.
Protocol 2: Solid-Phase Peptide Labeling with [¹⁸F]SFB
This protocol provides a general workflow for labeling a peptide on a solid support.[5]
-
Peptide Synthesis and Deprotection: Synthesize the peptide on a suitable resin using standard solid-phase peptide synthesis (SPPS). Selectively deprotect the target amine group (either N-terminus or a lysine side chain) where the label is to be attached, while other reactive groups remain protected.
-
Resin Swelling: Swell the resin-bound peptide in a suitable solvent (e.g., dimethylformamide, DMF).
-
Conjugation Reaction: Add the purified [¹⁸F]SFB (from Protocol 1) dissolved in an appropriate solvent to the swollen resin. Allow the reaction to proceed for a set time (e.g., 15-30 minutes) at room temperature or with gentle heating.
-
Washing: After the reaction, wash the resin thoroughly with solvents like DMF and dichloromethane to remove unreacted [¹⁸F]SFB and by-products.
-
Cleavage and Deprotection: Cleave the ¹⁸F-labeled peptide from the resin and remove the remaining protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification: Precipitate the crude labeled peptide, and then purify it using RP-HPLC to obtain the final high-purity product.
Visualizations
Caption: General workflow for peptide labeling with [¹⁸F]SFB.
References
- 1. Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of the solid-phase synthesis of [18F] radiolabeled peptides for positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Site-selective radiolabeling of peptides by (18)F-fluorobenzoylation with [(18F)]SFB in solution and on solid phase: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 18F-Labeled Peptides: The Future Is Bright - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. researchgate.net [researchgate.net]
- 12. Improved 18F Labeling of Peptides with a Fluoride-Aluminum-Chelate Complex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-succinimidyl 4-fluorobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing the synthesis time for N-succinimidyl 4-fluorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing N-succinimidyl 4-fluorobenzoate?
A1: The most common methods involve the coupling of 4-fluorobenzoic acid with N-hydroxysuccinimide (NHS). This is typically achieved using a coupling agent to activate the carboxylic acid. Standard and accelerated methods include:
-
Carbodiimide-mediated coupling: Utilizes coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
N,N'-Disuccinimidyl Carbonate (DSC) mediated coupling: A faster alternative that often proceeds under milder conditions.
-
Microwave-assisted synthesis: This technique can significantly reduce reaction times for the coupling step.
Q2: How can the synthesis time for N-succinimidyl 4-fluorobenzoate be significantly reduced?
A2: Several strategies can be employed to shorten the synthesis duration:
-
Choice of Coupling Agent: Using N,N'-disuccinimidyl carbonate (DSC) or O-(N-succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TSTU) can be much faster than the traditional DCC/NHS method. For instance, with heating, the reaction of 4-fluorobenzoic acid with DSC can be completed in as little as 1-3 minutes.[1][2]
-
Microwave Irradiation: Applying microwave heating can accelerate the coupling reaction, reducing the time from hours to minutes.[3][4]
-
One-Pot Synthesis: Designing the synthesis as a one-pot procedure minimizes the need for intermediate purification steps, thereby saving considerable time.[3][4][5]
-
Optimized Reaction Conditions: Careful selection of solvent and temperature can enhance reaction rates. For example, heating the reaction with DSC at 150°C can lead to high yields in a very short time.[1][2]
Q3: What are the main advantages and disadvantages of different coupling agents?
A3: The choice of coupling agent is critical and involves trade-offs between speed, cost, and ease of purification.
| Coupling Agent | Advantages | Disadvantages |
| DCC | Inexpensive, widely used. | Forms insoluble dicyclohexylurea (DCU) byproduct, which can complicate purification. Slower reaction times (typically several hours). |
| EDC | Water-soluble urea byproduct, simplifying purification via aqueous workup. | More expensive than DCC. |
| DSC | Can be much faster than DCC, especially with heating. Byproducts (NHS and CO2) are generally easy to remove. | More expensive than DCC. |
| TSTU | Rapid and efficient activation. | Higher cost. |
Troubleshooting Guides
Issue 1: Low or No Product Formation
Q: I am not getting the expected yield of N-succinimidyl 4-fluorobenzoate. What could be the problem?
A: Low or no product formation can stem from several factors. A systematic approach to troubleshooting is recommended.
References
- 1. Improved synthesis of N-succinimidyl 4-[18F]fluorobenzoate and its application to the labeling of a monoclonal antibody fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: Improved synthesis of N-succinimidyl 4-[18F]fluorobenzoate and its application to the labeling of a monoclonal antibody fragment. [scholars.duke.edu]
- 3. Microwave-assisted One-pot Synthesis of N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
Purification of [18F]SFB using HPLC versus solid-phase extraction (SPE)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) via High-Performance Liquid Chromatography (HPLC) and Solid-Phase Extraction (SPE).
Frequently Asked Questions (FAQs)
Q1: What are the main differences between HPLC and SPE for [18F]SFB purification?
A1: HPLC is a chromatographic technique that offers high-resolution separation, leading to very high radiochemical purity. However, it is generally more time-consuming and labor-intensive.[1][2] SPE is a simpler and faster method that uses cartridges to separate the desired product from impurities.[1][2] While SPE significantly reduces the synthesis time, it may sometimes result in lower radiochemical purity compared to HPLC if not properly optimized.[3]
Q2: Which purification method should I choose for my application?
A2: The choice between HPLC and SPE depends on the specific requirements of your experiment.
-
Choose HPLC when:
-
The highest possible radiochemical purity is critical.
-
Complete removal of unlabeled impurities is necessary to ensure high specific activity.[2]
-
-
Choose SPE when:
Q3: What are the typical radiochemical yields and purities for each method?
A3: Radiochemical yields (RCY) and purities (RCP) can vary depending on the specific synthesis method and purification protocol. However, the following table summarizes typical reported values:
| Purification Method | Radiochemical Yield (RCY, decay-corrected) | Radiochemical Purity (RCP) | Total Synthesis & Purification Time |
| HPLC | 3-34%[2] | >95%[4][5][6] | 60-100 min[2][4] |
| SPE | 30-77%[2][3] | >95%[2] | ≤35 min[2] |
Q4: Can SPE completely replace HPLC for [18F]SFB purification?
A4: In many cases, a well-optimized SPE method can provide [18F]SFB with sufficient purity (>99%) for subsequent labeling of biomolecules.[2] However, for applications requiring the highest specific activity, an additional HPLC purification step may still be necessary to remove certain unlabeled impurities that can compete with [18F]SFB in conjugation reactions.[2]
Troubleshooting Guides
HPLC Purification
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Radiochemical Purity | - Co-elution of impurities with the [18F]SFB peak. - Incomplete separation of side-products. | - Optimize the HPLC gradient and mobile phase composition. - Use a different stationary phase (e.g., a different C18 column). - Ensure proper system suitability before injection. |
| Low Recovery from HPLC | - Adsorption of [18F]SFB onto the column or tubing. - Incorrect fraction collection timing. | - Pre-saturate the HPLC system with a non-radioactive standard. - Optimize the fraction collection window based on a UV trace of a standard. |
| Broad or Tailing Peaks | - Column degradation. - Inappropriate mobile phase pH. - Sample overload. | - Replace the HPLC column. - Adjust the mobile phase pH to ensure [18F]SFB is in a neutral form. - Reduce the amount of crude product injected onto the column. |
Solid-Phase Extraction (SPE) Purification
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Radiochemical Purity | - Incomplete removal of unreacted [18F]fluoride or other polar impurities. - Elution of non-polar impurities with the product. | - Ensure proper conditioning and equilibration of the SPE cartridge. - Optimize the wash step with a solvent strong enough to remove impurities but not elute the product.[7] - Use a combination of cartridges (e.g., cation exchange and reverse-phase) for enhanced purification.[2] |
| Low Recovery from SPE Cartridge | - Irreversible binding of [18F]SFB to the sorbent. - Incomplete elution of the product. | - Select the appropriate SPE sorbent based on the properties of [18F]SFB. - Optimize the elution solvent and volume to ensure complete recovery.[7] |
| Presence of Unlabeled Impurities | - Co-elution of structurally similar impurities. | - An additional HPLC purification step may be required to remove specific unlabeled impurities like N-benzoyloxy succinimide.[2] |
Experimental Protocols
HPLC Purification Protocol
This protocol is a generalized procedure and may require optimization for specific experimental conditions.
-
System Preparation:
-
Equilibrate the semi-preparative HPLC system with the mobile phase (e.g., a gradient of acetonitrile and water).
-
The system should be equipped with a UV detector and a radioactivity detector.
-
-
Sample Preparation:
-
After the radiosynthesis, quench the reaction mixture and adjust the pH if necessary.
-
Dilute the crude reaction mixture with the initial mobile phase.
-
-
Injection and Separation:
-
Inject the prepared sample onto the HPLC column (e.g., a C18 column).
-
Run the gradient program to separate [18F]SFB from impurities.
-
-
Fraction Collection:
-
Collect the radioactive peak corresponding to [18F]SFB, as identified by co-injection with a non-radioactive standard.
-
-
Solvent Evaporation:
-
Evaporate the collected fraction to dryness under a stream of nitrogen or argon.
-
-
Reconstitution:
-
Reconstitute the purified [18F]SFB in a suitable solvent for the subsequent conjugation reaction.
-
Solid-Phase Extraction (SPE) Protocol
This protocol is a generalized procedure and may require optimization. Using a combination of cartridges is often recommended for higher purity.[2]
-
Cartridge Preparation:
-
Sample Loading:
-
Dilute the crude reaction mixture with water and load it onto the conditioned and equilibrated SPE cartridge assembly.
-
-
Washing:
-
Wash the cartridges with a suitable solvent (e.g., a mixture of ethanol and water) to remove unreacted [18F]fluoride and other polar impurities.
-
-
Elution:
-
Elute the purified [18F]SFB from the reverse-phase cartridge with a small volume of an organic solvent (e.g., acetonitrile).
-
-
Final Formulation:
-
The eluted [18F]SFB solution is typically ready for use in subsequent labeling reactions.
-
Visualized Workflows
Caption: HPLC Purification Workflow for [18F]SFB.
Caption: SPE Purification Workflow for [18F]SFB.
References
- 1. researchgate.net [researchgate.net]
- 2. Simple and Efficient Synthesis of N-Succinimidyl-4-[18F]fluorobenzoate ([18F]SFB)—An Important Intermediate for the Introduction of Fluorine-18 into Complex Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. One-Step Synthesis of N-Succinimidyl-4-[18F]Fluorobenzoate ([18F]SFB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. agilent.com [agilent.com]
How to improve stability of 2,5-Dioxopyrrolidin-1-yl 4-fluorobenzoate solutions
Welcome to the technical support center for 2,5-Dioxopyrrolidin-1-yl 4-fluorobenzoate. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the stability and handling of this reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for this compound solutions?
A1: The primary cause of instability for this compound, an N-hydroxysuccinimide (NHS) ester, is hydrolysis.[1][2][3] In the presence of water, the ester bond is cleaved, which regenerates the 4-fluorobenzoic acid and N-hydroxysuccinimide (NHS). This hydrolysis reaction renders the compound inactive for its intended amine-coupling reactions.[1][4]
Q2: How does pH affect the stability of this compound solutions?
A2: The pH of the solution is a critical factor in the stability of NHS esters.[3][5] The rate of hydrolysis significantly increases with a rise in pH.[1][2][3] While conjugation reactions with primary amines are optimal in the pH range of 7.2-8.5, higher pH values in this range will also accelerate hydrolysis.[5] Therefore, a compromise must be made to achieve efficient conjugation while minimizing reagent degradation.
Q3: What are the recommended solvents for preparing stock solutions of this compound?
A3: Anhydrous (water-free) organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are the recommended solvents for preparing stock solutions of NHS esters.[1][3][6] It is crucial to use high-quality, anhydrous solvents, as any residual water will lead to hydrolysis of the reagent over time.[6] Aqueous solutions are not recommended for storage as NHS esters are very unstable in them.[3]
Q4: What are the optimal storage conditions for both the solid reagent and its stock solutions?
A4: For long-term stability, solid this compound should be stored desiccated at -20°C.[2][7] Before opening, the container should be allowed to warm to room temperature to prevent moisture condensation.[2][4][6] Stock solutions in anhydrous DMSO or DMF should also be stored at -20°C or -80°C, preferably in small, single-use aliquots to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.[6][8] Purging the vials with an inert gas like argon or nitrogen can further enhance stability.[2][6]
Q5: I am observing low to no reactivity with my this compound. What could be the issue?
A5: Low or no reactivity is most commonly due to the hydrolysis of the NHS ester.[2] This can occur if the solid reagent was exposed to moisture during storage or if the stock solution was prepared with a non-anhydrous solvent or has been stored for an extended period.[2][6] It is also possible that the buffer used for the reaction contains primary amines (e.g., Tris or glycine), which compete with the target molecule for the NHS ester.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of the NHS ester. | Test the activity of your reagent using the protocol provided below. Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.[2][6][7] Avoid repeated freeze-thaw cycles by aliquoting stock solutions.[8] |
| Suboptimal pH of the reaction buffer. | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[4][5] A pH of 8.3-8.5 is often a good starting point.[9][10] | |
| Presence of primary amines in the buffer. | Use amine-free buffers such as PBS, HEPES, or borate buffers.[5][8] Avoid buffers containing Tris or glycine.[4][5] | |
| Dilute protein or target molecule solution. | In dilute solutions, hydrolysis is a major competing reaction.[2] Increasing the concentration of the target molecule can improve conjugation efficiency. | |
| Inconsistent Results Between Experiments | Degradation of the stock solution over time. | Prepare fresh stock solutions for each experiment or use single-use aliquots.[8] |
| Variable quality of reagents. | Use high-quality, anhydrous solvents for preparing stock solutions.[5] | |
| pH drift during the reaction. | Hydrolysis of the NHS ester can lower the pH of poorly buffered solutions. Use a buffer with sufficient buffering capacity.[11] | |
| Precipitation Occurs After Adding the Reagent | Poor solubility of the reagent or conjugate. | Dissolve the NHS ester in a minimal amount of anhydrous DMSO or DMF before adding it to the aqueous reaction mixture.[4] Ensure the final concentration of the organic solvent is low (typically <10%).[2] |
| Change in protein charge. | The reaction of NHS esters with primary amines neutralizes their positive charge, which can sometimes lead to aggregation. Consider performing the reaction at a lower protein concentration.[4] | |
| Protein instability under reaction conditions. | Ensure the chosen buffer and pH are compatible with your protein's stability.[4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a stable, ready-to-use stock solution.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Microcentrifuge tubes or vials suitable for low-temperature storage
Methodology:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.[8]
-
Weigh the desired amount of the reagent in a fume hood.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mg/mL or a specific molarity).
-
Vortex thoroughly until the solid is completely dissolved.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes in moisture-free tubes.
Protocol 2: Qualitative Assessment of this compound Activity
Objective: To determine if the NHS ester is active or has been hydrolyzed.
Materials:
-
This compound solution to be tested
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)
-
0.5-1.0 N Sodium Hydroxide (NaOH)
-
UV-Vis Spectrophotometer and cuvettes
Methodology:
-
Prepare a solution of the NHS ester at approximately 1-2 mg/mL in the amine-free buffer. If the stock is in an organic solvent, dilute it into the buffer. Prepare a control cuvette with the buffer (and organic solvent if used).[12][13]
-
Zero the spectrophotometer at 260 nm using the control cuvette.
-
Measure and record the initial absorbance of the NHS ester solution. If the absorbance is greater than 1.0, dilute the solution with the buffer until the absorbance is within the linear range and record this value.[12][13]
-
To a known volume (e.g., 1 mL) of the NHS ester solution, add a small volume (e.g., 100 µL) of 0.5-1.0 N NaOH to induce rapid hydrolysis. Vortex for 30 seconds.[12][13]
-
Promptly (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm.[12][13]
Interpretation of Results:
-
Active Reagent: The absorbance of the base-hydrolyzed solution will be significantly greater than the initial absorbance.[2][12] This is because the released N-hydroxysuccinimide (NHS) leaving group strongly absorbs light at 260 nm.[2][12]
-
Inactive (Hydrolyzed) Reagent: There will be little to no measurable increase in absorbance after adding NaOH.[2][12] This indicates that the NHS ester was already hydrolyzed.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
Preventing cross-linking of antibodies during [18F]SFB labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the [18F]SFB (N-succinimidyl 4-[18F]fluorobenzoate) labeling of antibodies. Our goal is to help you prevent antibody cross-linking and aggregation during your radiolabeling experiments.
Troubleshooting Guide
This guide addresses specific issues that can arise during the [18F]SFB labeling of antibodies, leading to cross-linking and aggregation.
Problem 1: High levels of antibody aggregation or cross-linking observed after labeling.
This is often indicated by the presence of high molecular weight species in size-exclusion chromatography (SEC) or SDS-PAGE analysis.
| Potential Cause | Recommended Solution |
| Impure [18F]SFB | The presence of unreacted precursors or byproducts from the [18F]SFB synthesis can lead to side reactions and antibody cross-linking. It is crucial to use HPLC-purified [18F]SFB for conjugation.[1][2] Using crude or cartridge-purified [18F]SFB has been shown to result in lower coupling yields, cross-linking, and reduced immunoreactivity.[1] |
| Inappropriate Reaction pH | The pH of the reaction buffer significantly impacts the labeling efficiency and the stability of the antibody. A pH that is too high can lead to hydrolysis of the succinimidyl ester and can also promote antibody aggregation. The recommended pH for the conjugation of [18F]SFB to antibodies is typically between 8.5 and 9.0.[3][4] A pH below 8.5 can lower the reactivity of the primary amines on the antibody.[3] |
| High Molar Ratio of [18F]SFB to Antibody | An excessive molar ratio of [18F]SFB to antibody can lead to over-labeling of the antibody, which can alter its properties and increase the likelihood of aggregation. It is important to optimize the molar ratio to achieve sufficient labeling while minimizing aggregation. While specific optimal ratios can be antibody-dependent, it is a critical parameter to investigate. |
| Antibody Concentration | High concentrations of antibodies during the labeling reaction can sometimes promote aggregation. If aggregation is a persistent issue, consider performing the conjugation at a lower antibody concentration. |
| Presence of Other Reactive Species | The presence of other nucleophiles in the antibody preparation can compete with the desired reaction and potentially lead to unwanted side products. Ensure the antibody is in a suitable buffer, such as borate or phosphate buffer, free of primary amine-containing substances (e.g., Tris). |
Problem 2: Low radiolabeling efficiency.
This is characterized by a low incorporation of [18F] into the antibody.
| Potential Cause | Recommended Solution |
| Hydrolysis of [18F]SFB | [18F]SFB is susceptible to hydrolysis, especially at high pH. Ensure that the reaction is set up promptly after the purification of [18F]SFB and that the pH of the reaction buffer is within the optimal range (8.5-9.0).[3] |
| Low Reactivity of Antibody | The accessibility of lysine residues on the antibody can vary. Ensure the antibody is properly folded and in a native conformation. |
| Suboptimal Reaction Conditions | The reaction time and temperature can influence the labeling efficiency. A typical reaction time is 15-30 minutes at room temperature.[3][4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of antibody cross-linking during [18F]SFB labeling?
A1: A primary cause of antibody cross-linking is the use of impure [18F]SFB.[1] Byproducts from the synthesis, if not removed by HPLC purification, can react with the antibody and lead to the formation of aggregates.[1][2]
Q2: What is the optimal pH for the [18F]SFB conjugation reaction?
A2: The optimal pH for the reaction between the N-succinimidyl ester of [18F]SFB and the primary amines (lysine residues) of an antibody is typically between 8.5 and 9.0.[3][4] This pH range provides a good balance between the reactivity of the amine groups and the stability of the succinimidyl ester.
Q3: How can I remove aggregates after the labeling reaction?
A3: If aggregates are formed, they can be removed using size-exclusion chromatography (SEC).[6][7] SEC separates molecules based on their size, allowing for the isolation of the monomeric radiolabeled antibody from higher molecular weight aggregates.[7] Other chromatography techniques like ion-exchange chromatography (IEX) and hydrophobic interaction chromatography (HIC) can also be employed for aggregate removal in antibody purification processes.[6][8][9]
Q4: Can the degree of labeling affect antibody aggregation?
A4: Yes, a high degree of labeling (the number of [18F]SFB molecules per antibody) can lead to increased aggregation and may also affect the antibody's affinity and photophysical properties if a fluorescent dye is used.[10] It is important to control the molar ratio of [18F]SFB to antibody to avoid over-labeling.
Q5: What should I do if I still observe aggregation even with HPLC-purified [18F]SFB?
A5: If aggregation persists with pure [18F]SFB, consider optimizing other reaction parameters. This includes lowering the molar ratio of [18F]SFB to the antibody, adjusting the antibody concentration, and ensuring the reaction buffer is optimal. You may also need to re-evaluate the stability of your specific antibody under the labeling conditions.
Experimental Protocols
Protocol 1: [18F]SFB Labeling of Antibodies
This protocol provides a general procedure for the conjugation of HPLC-purified [18F]SFB to an antibody.
Materials:
-
HPLC-purified [18F]SFB in a suitable solvent (e.g., acetonitrile or ethanol)
-
Antibody of interest in a suitable buffer (e.g., 0.1 M borate buffer, pH 8.5-9.0)
-
Reaction vessel (e.g., a microcentrifuge tube)
-
Size-exclusion chromatography (SEC) column for purification (e.g., PD-10)
-
Phosphate-buffered saline (PBS) for SEC purification
Procedure:
-
Evaporate the solvent from the HPLC-purified [18F]SFB using a gentle stream of nitrogen or under vacuum.
-
Add the antibody solution to the dried [18F]SFB. The molar ratio of [18F]SFB to antibody should be optimized for your specific antibody, but a starting point could be a 5- to 10-fold molar excess of [18F]SFB.
-
Incubate the reaction mixture for 15-30 minutes at room temperature.[3][4][5]
-
After incubation, purify the radiolabeled antibody from unreacted [18F]SFB and any small molecule byproducts using an SEC column (e.g., a PD-10 column) equilibrated with PBS.
-
Collect the fractions containing the radiolabeled antibody.
-
Analyze the radiolabeled antibody for radiochemical purity and the presence of aggregates using methods such as radio-TLC and size-exclusion HPLC.
Protocol 2: Quality Control of Radiolabeled Antibody using Size-Exclusion Chromatography (SEC)
Materials:
-
Size-exclusion HPLC system with a suitable column (e.g., a TSKgel G3000SWxl column)
-
Mobile phase (e.g., phosphate-buffered saline, pH 7.4)
-
Radiodetector
-
UV detector
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject an aliquot of the purified radiolabeled antibody onto the column.
-
Monitor the elution profile using both the UV and radiodetectors.
-
The monomeric antibody should elute as a single major peak. The presence of peaks at earlier retention times indicates the presence of aggregates.
-
Calculate the percentage of monomer and aggregates by integrating the respective peak areas in the radiodetector chromatogram.
Visualizations
Caption: Workflow for [18F]SFB labeling of antibodies.
Caption: [18F]SFB Antibody Conjugation Chemistry.
References
- 1. Scholars@Duke publication: Improved synthesis of N-succinimidyl 4-[18F]fluorobenzoate and its application to the labeling of a monoclonal antibody fragment. [scholars.duke.edu]
- 2. Fluorine-18 labeling of monoclonal antibodies and fragments with preservation of immunoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fully automated 18F-fluorination of N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) for indirect labelling of nanobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Labeling proteins with fluorine-18 using N-succinimidyl 4-[18F]fluorobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. Purification of Monoclonal Antibodies Using Chromatographic Methods: Increasing Purity and Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. The Effect of Fluorophore Conjugation on Antibody Affinity and the Photophysical Properties of Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
Issues with low immunoreactivity after protein conjugation with [18F]SFB
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering issues with low immunoreactivity and other challenges after protein conjugation with N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB).
Troubleshooting Guide
This guide addresses common problems in a question-and-answer format, offering potential causes and solutions to help you optimize your experiments.
Question 1: Why is the radiochemical yield (RCY) of my [¹⁸F]SFB-protein conjugate consistently low?
Answer: Low radiochemical yield can stem from several factors throughout the synthesis and conjugation process. Consider the following potential causes and solutions:
-
Inefficient [¹⁸F]SFB Synthesis: The synthesis of [¹⁸F]SFB itself is a multi-step process that can have low yields if not optimized.[1][2] One-step labeling procedures from a tin precursor are being developed to simplify this process and circumvent volatile radioactive side-products.[3]
-
Purity of [¹⁸F]SFB: The use of crude or poorly purified [¹⁸F]SFB can lead to lower protein coupling yields.[2] HPLC purification of [¹⁸F]SFB is often necessary to achieve high conjugation efficiency.[2]
-
Hydrolysis of [¹⁸F]SFB: The active NHS ester of [¹⁸F]SFB is susceptible to hydrolysis, especially at higher pH.[3][4] Ensure you are using anhydrous solvents for reconstitution and that the pH of your reaction buffer is carefully controlled, ideally between 7.8 and 8.5.[3][5]
-
Suboptimal Conjugation Conditions: Reaction parameters such as pH, temperature, and protein concentration can significantly impact conjugation efficiency.
-
Presence of Amine Contaminants: Buffers containing primary amines (e.g., Tris) or other amine-containing contaminants will compete with the protein for reaction with [¹⁸F]SFB, leading to lower yields.[4] Ensure your protein is thoroughly desalted into an amine-free buffer system like phosphate-buffered saline (PBS).[4]
Question 2: My protein shows significantly reduced immunoreactivity after conjugation with [¹⁸F]SFB. What could be the cause?
Answer: A decrease in immunoreactivity is a critical issue, suggesting that the conjugation process has altered the protein's ability to bind to its target. Here are the most likely reasons:
-
Modification of Key Amino Acid Residues: [¹⁸F]SFB reacts with primary amines, primarily the ε-amino group of lysine residues and the N-terminal α-amino group.[1] If these residues are located within or near the antigen-binding site, their modification can sterically hinder antigen binding and reduce immunoreactivity.[6]
-
Protein Cross-linking: The use of crude [¹⁸F]SFB can lead to intermolecular cross-linking of the antibody, which can negatively impact its function.[2]
-
Over-modification of the Protein: Increasing the molar ratio of [¹⁸F]SFB to the protein may increase the radiochemical yield but can also lead to a higher degree of conjugation, which has been shown to decrease the immunoreactive fraction.[7] It is crucial to find a balance that provides sufficient radiolabeling without compromising protein function.
-
Harsh Reaction Conditions: Although [¹⁸F]SFB conjugation is generally performed under mild conditions, exposure to organic solvents or extreme pH during the process could denature the protein.[8][9]
To address this, consider site-specific conjugation methods that target residues away from the binding site, if possible.[6] Additionally, carefully optimizing the molar ratio of [¹⁸F]SFB to protein is essential.
Question 3: I am observing aggregation or precipitation of my protein after the conjugation reaction. Why is this happening?
Answer: Protein aggregation or precipitation post-conjugation is often a sign of protein instability or over-modification.
-
Over-modification: The addition of the hydrophobic 4-[¹⁸F]fluorobenzoyl group can increase the overall hydrophobicity of the protein. Excessive modification can lead to the exposure of hydrophobic patches and subsequent aggregation.[10] Reducing the equivalents of [¹⁸F]SFB used in the reaction can mitigate this.[4]
-
Buffer Conditions: The final buffer composition after conjugation may not be optimal for the stability of the modified protein. Ensure the final formulation is in a buffer that is known to maintain the solubility and stability of your specific protein.
-
Protein Concentration: While a higher protein concentration is better for the conjugation reaction, it can also increase the likelihood of aggregation, especially if the protein is prone to it.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating [¹⁸F]SFB to a protein?
A1: The optimal pH is a compromise between maximizing the reactivity of the primary amines on the protein and minimizing the hydrolysis of the N-succinimidyl ester of [¹⁸F]SFB. A pH range of 7.8 to 8.5 is generally recommended.[3][5] A pH below 8.5 helps to prevent the degradation of [¹⁸F]SFB.[3]
Q2: How can I purify the [¹⁸F]SFB-protein conjugate?
A2: Size exclusion chromatography (e.g., using a PD-10 desalting column) is a common and effective method to separate the radiolabeled protein from unconjugated [¹⁸F]SFB and other small molecule impurities.[3]
Q3: What are some alternative strategies if [¹⁸F]SFB labeling consistently fails or reduces immunoreactivity?
A3: If [¹⁸F]SFB proves problematic for your specific protein, several alternative prosthetic groups and labeling strategies can be considered:
-
Thiol-reactive Prosthetic Groups: If your protein has available cysteine residues that are not critical for its function, you can use thiol-reactive prosthetic groups like [¹⁸F]FBEM (N-[2-(4-[¹⁸F]fluorobenzamido)ethyl]maleimide).[11]
-
Site-Specific Labeling: For greater control over the conjugation site and to avoid modification of the binding region, site-specific labeling methods can be employed. These often require protein engineering to introduce a specific reactive handle, such as a cysteine residue at a defined location.[6][12]
-
Click Chemistry: The use of bioorthogonal click chemistry reactions, such as the reaction between a tetrazine and a trans-cyclooctene (TCO), offers a highly efficient and specific labeling method under mild conditions.[13]
Q4: How does the degree of DFO conjugation for ⁸⁹Zr-labeling compare to issues with [¹⁸F]SFB?
A4: While a different radiolabeling system, the principles are similar. Increasing the molar equivalents of the chelator DFO for ⁸⁹Zr-labeling has been shown to increase radiochemical yield but can decrease the binding affinity and immunoreactive fraction of the antibody, which is analogous to the effects of over-modification with [¹⁸F]SFB.[7] This highlights the general principle that excessive modification of a protein, regardless of the specific chemistry, can negatively impact its biological function.
Quantitative Data Summary
The following tables summarize key quantitative data reported in the literature for [¹⁸F]SFB synthesis and protein conjugation.
Table 1: Radiochemical Yields (RCY) of [¹⁸F]SFB Synthesis
| Precursor/Method | Radiochemical Yield (Decay Corrected) | Synthesis Time | Reference |
| Multi-step process from Zalutsky and Vaidyanathan (1992) | 25% | 100 min | [1] |
| Improved synthesis with N,N'-disuccinimidyl carbonate | >80% (for final step) | Reduced by ~45 min | [2] |
| Three-step, one-pot on EWOD microfluidic chip | 39 ± 7% | ~120 min | [14] |
| Fully automated three-step, one-pot reaction | 44 ± 4% | 54 min | [15] |
| One-step from tin precursor | 44 ± 4% | Not specified | [3] |
Table 2: Protein Conjugation Yields and Molar Activities
| Protein | Conjugation Yield (from [¹⁸F]SFB) | Apparent Molar Activity | Reference |
| Monoclonal antibody F(ab')₂ fragment | 40-60% (decay corrected) | Not specified | [1] |
| Anti-PSCA cys-diabody (A2cDb) | 33.1 ± 12.5% | Not specified | [14] |
| Single domain antibodies (sdAbs) | 20-25% (decay corrected) | > 10 GBq/µmol | [16] |
| Nanobody (cAbBcII10) | 21 ± 2% | Not specified | [3] |
Experimental Protocols
1. General Protocol for [¹⁸F]SFB Synthesis (Three-Step, One-Pot)
This is a generalized protocol based on commonly described methods. Specific details may vary.
-
[¹⁸F]Fluoride Activation: [¹⁸F]Fluoride is trapped on an anion exchange cartridge and eluted with a solution containing a phase transfer catalyst (e.g., Kryptofix 2.2.2./K₂CO₃) into a reaction vessel. The solvent is then removed by azeotropic distillation with acetonitrile.
-
Fluorination: The precursor, typically ethyl 4-(trimethylammonium triflate)benzoate, is added to the dried [¹⁸F]fluoride complex in a suitable solvent (e.g., acetonitrile) and heated to produce ethyl 4-[¹⁸F]fluorobenzoate.
-
Saponification: The ethyl 4-[¹⁸F]fluorobenzoate is hydrolyzed using a base (e.g., aqueous tetrapropylammonium hydroxide) to yield the 4-[¹⁸F]fluorobenzoate salt.
-
NHS Ester Formation: The 4-[¹⁸F]fluorobenzoate is reacted with an activating agent, such as N,N,N',N'-tetramethyl-O-(N-succinimidyl)uronium hexafluorophosphate or N,N'-disuccinimidyl carbonate, to form [¹⁸F]SFB.
-
Purification: The crude [¹⁸F]SFB is purified by reverse-phase high-performance liquid chromatography (HPLC).
2. General Protocol for Protein Conjugation with [¹⁸F]SFB
-
[¹⁸F]SFB Preparation: The HPLC-purified [¹⁸F]SFB is collected, and the solvent is removed (e.g., by evaporation under a stream of nitrogen). The dried [¹⁸F]SFB is then reconstituted in a small volume of anhydrous solvent (e.g., DMSO or DMF).
-
Protein Preparation: The protein of interest is prepared in an amine-free buffer (e.g., PBS) at a pH between 7.8 and 8.5. The protein concentration should be optimized, typically >2.0 mg/ml.
-
Conjugation Reaction: The reconstituted [¹⁸F]SFB is added to the protein solution. The molar ratio of [¹⁸F]SFB to protein should be optimized for each specific protein. The reaction is typically allowed to proceed at room temperature or 37°C for 15-30 minutes.
-
Purification of the Conjugate: The reaction mixture is purified using a size exclusion column (e.g., PD-10) to separate the [¹⁸F]SFB-protein conjugate from unreacted [¹⁸F]SFB and other small molecules. The purified conjugate is collected in a suitable buffer for in vitro or in vivo studies.
-
Quality Control: The radiochemical purity and immunoreactivity of the final product should be assessed using appropriate methods (e.g., radio-TLC or radio-HPLC for purity, and a binding assay for immunoreactivity).
Visualizations
Caption: Workflow for [18F]SFB synthesis and protein conjugation.
Caption: Troubleshooting logic for low immunoreactivity.
Caption: Reaction pathway of [18F]SFB with a protein's primary amine.
References
- 1. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: Improved synthesis of N-succinimidyl 4-[18F]fluorobenzoate and its application to the labeling of a monoclonal antibody fragment. [scholars.duke.edu]
- 3. Fully automated 18F-fluorination of N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) for indirect labelling of nanobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Determining Binding Affinity (KD) of Radiolabeled Antibodies to Immobilized Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Systematic Evaluation of Antibody Modification and 89Zr-Radiolabeling for Optimized Immuno-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 18F-Labeled Peptides: The Future Is Bright - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fast Indirect Fluorine-18 Labeling of Protein/Peptide using the useful 6-Fluoronicotinic acid-2,3,5,6-Tetrafluorophenyl prosthetic group: A Method Comparable to direct Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding the In Vivo Fate of Radioimmunoconjugates for PET and SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. An Efficient Method for Site-specific 18F-Labeling of Biomolecules Using the Rapid Condensation Reaction between 2-Cyanobenzothiazole and Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorine-18-Labeled Antibody Ligands for PET Imaging of Amyloid-β in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. On-demand radiosynthesis of N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) on an electrowetting-on-dielectric microfluidic chip for 18F-labeling of protein - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Generic semi-automated radiofluorination strategy for single domain antibodies: [18F]FB-labelled single domain antibodies for PET imaging of fibroblast activation protein-α or folate receptor-α overexpression in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Optimizing precursor and reagent concentrations for [18F]SFB synthesis
Welcome to the technical support center for the synthesis of N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help optimize your radiosynthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing [¹⁸F]SFB?
A1: The most common methods for synthesizing [¹⁸F]SFB are the traditional three-step synthesis and more recently developed one-step synthesis approaches. The three-step method involves the nucleophilic fluorination of a precursor to form 4-[¹⁸F]fluorobenzaldehyde, followed by oxidation to 4-[¹⁸F]fluorobenzoic acid, and subsequent activation to [¹⁸F]SFB.[1][2] One-step methods aim to simplify this process by directly labeling a precursor to yield [¹⁸F]SFB, often using diaryliodonium salts or boronic esters.[2]
Q2: What are the typical radiochemical yields (RCY) for [¹⁸F]SFB synthesis?
A2: Radiochemical yields can vary significantly depending on the synthesis method and specific conditions. For the traditional three-step synthesis, decay-corrected RCYs are typically in the range of 30-35%.[1] One-step methods have reported varying RCYs, with some ranging from 5-35%.[3] Optimized one-pot microwave-assisted methods have also shown promising results with decay-corrected RCYs of 35-50%.
Q3: How critical is the purification of [¹⁸F]SFB?
A3: Purification of [¹⁸F]SFB is crucial, especially when it is intended for labeling sensitive biomolecules like antibodies.[4][5] Using crude or partially purified [¹⁸F]SFB can lead to lower conjugation yields, cross-linking of proteins, and reduced immunoreactivity.[4][5] High-performance liquid chromatography (HPLC) is the most common method for obtaining high-purity [¹⁸F]SFB.[4][5]
Q4: What is the typical synthesis time for [¹⁸F]SFB?
A4: The total synthesis and purification time for the conventional three-step method is approximately 80 minutes.[1] Improved and optimized methods, including one-pot microwave-assisted syntheses, can significantly reduce this time to under 30-60 minutes.[6] One-step methods also offer the advantage of shorter synthesis times, typically around 60 minutes, including purification.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of [¹⁸F]SFB.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Radiochemical Yield (RCY) | 1. Inefficient [¹⁸F]Fluoride Trapping and Elution: Incomplete trapping of [¹⁸F]fluoride on the anion exchange cartridge or inefficient elution. 2. Presence of Water: Residual water in the reaction mixture can quench the nucleophilic fluorination reaction. 3. Suboptimal Precursor/Reagent Concentration: Incorrect molar ratios of precursor to reagents can lead to incomplete reactions or side product formation. 4. Inadequate Heating: Insufficient temperature or reaction time during the fluorination or subsequent steps. | 1. Optimize Cartridge Conditioning and Elution: Ensure the anion exchange cartridge is properly conditioned. Use an effective elution solution, such as a mixture of Kryptofix 2.2.2 (K222) and potassium carbonate in acetonitrile/water, followed by azeotropic drying. 2. Ensure Anhydrous Conditions: Perform thorough azeotropic drying of the [¹⁸F]fluoride/K222 complex with acetonitrile to remove all traces of water. 3. Optimize Molar Ratios: Systematically vary the concentration of the precursor and key reagents (e.g., phase transfer catalyst) to find the optimal ratio for your system.[7] 4. Verify and Optimize Reaction Conditions: Ensure your heating system is calibrated and provides uniform heating. Optimize the reaction temperature and time for each step of the synthesis. |
| Formation of Side Products | 1. Hydrolysis of the Succinimidyl Ester: The active ester of [¹⁸F]SFB is susceptible to hydrolysis, especially in the presence of water or basic conditions, leading to the formation of 4-[¹⁸F]fluorobenzoic acid.[8] 2. Decomposition of Precursor: The precursor may be unstable under the reaction conditions, leading to the formation of impurities. | 1. Maintain Anhydrous and Neutral/Slightly Acidic Conditions: After the hydrolysis of the intermediate ester in the three-step synthesis, ensure complete removal of the basic solution before the final esterification step. For one-step methods, carefully control the basicity of the reaction mixture.[8] 2. Use High-Quality Precursors: Ensure the purity and stability of your starting materials. Consider using a radical scavenger like TEMPO to prevent the decomposition of certain precursors.[9] |
| Poor Conjugation Yield with Biomolecules | 1. Impure [¹⁸F]SFB: The presence of unreacted reagents or side products can interfere with the labeling reaction. 2. Suboptimal Labeling Conditions: Incorrect pH, temperature, or reaction time for the conjugation reaction. | 1. Purify [¹⁸F]SFB using HPLC: HPLC purification is highly recommended to ensure the purity of [¹⁸F]SFB before its use in labeling reactions.[4][5] 2. Optimize Labeling Parameters: The optimal pH for labeling primary amines with [¹⁸F]SFB is typically around 8.5. Adjust the pH of your biomolecule solution accordingly. Optimize the reaction temperature and incubation time for your specific target molecule. |
| Inconsistent Results | 1. Variability in Reagent Quality: Inconsistent quality of precursors, reagents, or solvents. 2. Manual Synthesis Variations: Inherent variability in manual operations. | 1. Use High-Purity Reagents and Solvents: Source reagents and solvents from reliable suppliers and ensure they are of high purity and anhydrous where necessary. 2. Consider Automation: Automated synthesis modules can improve the reproducibility and consistency of your [¹⁸F]SFB synthesis.[10] |
Experimental Protocols and Data
Table 1: Comparison of [¹⁸F]SFB Synthesis Methods
| Method | Precursor | Key Reagents | Typical RCY (decay-corrected) | Total Synthesis Time | Reference |
| Three-Step Synthesis | 4-formyl-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate | K222, K₂CO₃, an oxidizing agent (e.g., Oxone), N,N'-disuccinimidyl carbonate | 30-35% | ~80 min | [1] |
| Improved Three-Step | 4-formyl-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate | N,N'-disuccinimidyl carbonate (for faster conversion) | >80% (for the final step) | Reduced by ~45 min | [4][5] |
| One-Step (Iodonium Ylide) | Spirocyclic iodonium ylide precursor | K222, K₂CO₃ | 5-35% | ~60 min | [3] |
| One-Step (Boronic Ester) | Pinacol aryl boronate precursor | Cu(OTf)₂(Py)₄, Bu₄NOTf | ~30% (non-decay corrected) | ~35 min | [2] |
| Microwave-Assisted One-Pot | Not specified | Not specified | 35-50% | < 30 min | [6] |
Detailed Experimental Protocol: Three-Step Synthesis of [¹⁸F]SFB
This protocol is a generalized procedure based on established methods.[1] Researchers should optimize the specific parameters for their experimental setup.
Step 1: [¹⁸F]Fluoride Trapping and Elution
-
Trap aqueous [¹⁸F]fluoride on a pre-conditioned anion exchange cartridge.
-
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of Kryptofix 2.2.2 (K222) and potassium carbonate in an acetonitrile/water mixture.
-
Azeotropically dry the [¹⁸F]fluoride/K222 complex by heating under a stream of nitrogen, with the addition of anhydrous acetonitrile.
Step 2: Synthesis of 4-[¹⁸F]Fluorobenzaldehyde
-
To the dried [¹⁸F]fluoride/K222 complex, add a solution of the precursor, 4-formyl-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate, in anhydrous acetonitrile.
-
Heat the reaction mixture at a specified temperature (e.g., 110°C) for a defined period (e.g., 15-20 minutes).
-
After cooling, pass the reaction mixture through a silica Sep-Pak cartridge to remove unreacted [¹⁸F]fluoride and other polar impurities.
Step 3: Oxidation to 4-[¹⁸F]Fluorobenzoic Acid
-
To the solution containing 4-[¹⁸F]fluorobenzaldehyde, add an oxidizing agent (e.g., Oxone®).
-
Heat the mixture to facilitate the oxidation.
-
Purify the resulting 4-[¹⁸F]fluorobenzoic acid, typically using HPLC or solid-phase extraction.
Step 4: Synthesis of [¹⁸F]SFB
-
To the purified 4-[¹⁸F]fluorobenzoic acid, add a solution of N,N'-disuccinimidyl carbonate in anhydrous acetonitrile.
-
Heat the reaction mixture (e.g., at 150°C) for a short period (e.g., 1-3 minutes) to facilitate the formation of the active ester.[4][5]
-
Purify the final product, [¹⁸F]SFB, using preparative HPLC.
Visualized Workflows
Caption: Workflow for the traditional three-step synthesis of [¹⁸F]SFB.
Caption: Simplified workflow for the one-step synthesis of [¹⁸F]SFB.
Caption: A logical workflow for troubleshooting common issues in [¹⁸F]SFB synthesis.
References
- 1. Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. One-Step Synthesis of N-Succinimidyl-4-[18F]Fluorobenzoate ([18F]SFB) | MDPI [mdpi.com]
- 4. Improved synthesis of N-succinimidyl 4-[18F]fluorobenzoate and its application to the labeling of a monoclonal antibody fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scholars@Duke publication: Improved synthesis of N-succinimidyl 4-[18F]fluorobenzoate and its application to the labeling of a monoclonal antibody fragment. [scholars.duke.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Automated Optimized Synthesis of [18F]FLT Using Non-Basic Phase-Transfer Catalyst with Reduced Precursor Amount - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-Step Synthesis of N-Succinimidyl-4-[18F]Fluorobenzoate ([18F]SFB) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to [18F]SFB and Other 18F-Prosthetic Groups for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The development of radiolabeled biomolecules for positron emission tomography (PET) imaging is a cornerstone of modern diagnostic and therapeutic research. The choice of the prosthetic group for introducing the fluorine-18 (¹⁸F) radiolabel is a critical determinant of the success of a PET tracer. N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) has long been a gold standard for labeling proteins and peptides through their primary amines. However, a host of alternative ¹⁸F-prosthetic groups have emerged, offering different conjugation strategies, and in some cases, improved performance characteristics. This guide provides an objective comparison of [¹⁸F]SFB with other prominent ¹⁸F-prosthetic groups, supported by experimental data, to aid researchers in selecting the optimal tool for their bioconjugation needs.
Performance Comparison of ¹⁸F-Prosthetic Groups
The selection of an ¹⁸F-prosthetic group is a multi-factorial decision, balancing radiochemical yield, synthesis time, conjugation efficiency, and the in vivo stability of the final radiolabeled biomolecule. The following tables summarize the quantitative performance of [¹⁸F]SFB and its alternatives.
Table 1: Comparison of Radiolabeling Performance
| Prosthetic Group | Target Functional Group | Biomolecule Example | Radiochemical Yield (RCY) of Prosthetic Group Synthesis (decay-corrected) | Conjugation RCY (decay-corrected) | Total Synthesis Time (Prosthetic + Conjugation) | Molar Activity (GBq/µmol) |
| [¹⁸F]SFB | Amine (Lysine, N-terminus) | Monoclonal Antibody (F(ab')₂) | 25-55%[1] | 40-60%[1] | ~80-120 min[2][3] | 11-350[2][4] |
| ssDNA aptamer | 1.5%[1] | |||||
| [¹⁸F]FBEM | Thiol (Cysteine) | RGD peptide | 7.5-18.8% (non-decay corrected)[5] | Not specified | ~90 min[5] | 31.8-351.1[5] |
| [¹⁸F]FBOM/[¹⁸F]FBAM | Thiol (Cysteine) | Dimeric neurotensin derivative | 19% ([¹⁸F]FBOM), 29% ([¹⁸F]FBAM)[6] | Significantly better than [¹⁸F]SFB for peptides[6] | Not specified | Not specified |
| [¹⁸F]Alkyne (for CuAAC) | Azide | RGD peptide dimer | Not specified | 53.8%[7] | ~110 min[7] | Not specified |
| [Leu⁵]enkephalin | 95% | ~15 min (conjugation)[8] | ||||
| [¹⁸F]AmBF₃-Tz (for IEDDA) | trans-cyclooctene (TCO) | Tyr³-octreotide (TOC) | Not specified | Not specified | Not specified | 15.4 ± 9.2[1] |
| [¹⁸F]FDG (via oxime) | Aminooxy | c(RGDfK) peptide | Not applicable | 56-93%[1] | ~70 min[1] | Not specified |
Table 2: In Vivo Stability of ¹⁸F-Labeled Bioconjugates
| Prosthetic Group Linkage | Biomolecule | Key Findings on In Vivo Stability |
| Amide bond (from [¹⁸F]SFB) | General | Generally considered to have good metabolic stability.[2] |
| Thioether bond (from [¹⁸F]FBEM) | RGD peptides | Favorable in vivo pharmacokinetics and relatively good metabolic stability reported.[7] |
| Triazole ring (from CuAAC) | RGD peptide dimer | Better in vivo stability demonstrated for a PEGylated alkyne-labeled RGD peptide dimer.[8] |
| Ammoniomethyltrifluoroborate | Tetrazine conjugate | Found to be stable in vivo, with low bone uptake indicating minimal defluorination.[1] |
| Organofluorosilane | Tetrazine conjugate | In vivo stability can be an issue, with evidence of defluorination. However, stability improved when conjugated to a larger biomolecule like albumin. |
Experimental Methodologies
Detailed and reproducible experimental protocols are crucial for the successful implementation of radiolabeling strategies. Below are representative protocols for the synthesis and conjugation of [¹⁸F]SFB and two common alternatives.
Protocol 1: Synthesis and Conjugation of [¹⁸F]SFB
This protocol describes a typical three-step, one-pot synthesis of [¹⁸F]SFB followed by conjugation to a peptide.
Materials:
-
[¹⁸F]Fluoride in [¹⁸O]H₂O
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
4-formyl-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate (precursor)
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
N,N-Disuccinimidyl carbonate (DSC)
-
Peptide with a primary amine (e.g., c(RGDyK))
-
Borate buffer (0.1 M, pH 8.5)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC system for purification and analysis
Procedure:
-
Azeotropic Drying of [¹⁸F]Fluoride: Add [¹⁸F]fluoride, K₂₂₂, and K₂CO₃ to a reaction vessel. Evaporate the water azeotropically with anhydrous acetonitrile.
-
Synthesis of 4-[¹⁸F]Fluorobenzaldehyde: Add the precursor to the dried [¹⁸F]fluoride complex and heat to synthesize 4-[¹⁸F]fluorobenzaldehyde.
-
Oxidation to 4-[¹⁸F]Fluorobenzoic Acid: Add m-CPBA to the reaction mixture to oxidize the aldehyde to the corresponding carboxylic acid.
-
Formation of [¹⁸F]SFB: Add DSC to the reaction mixture to activate the carboxylic acid and form [¹⁸F]SFB.
-
Purification of [¹⁸F]SFB: Purify the crude [¹⁸F]SFB using semi-preparative HPLC. Collect the fraction containing the product and remove the solvent.
-
Peptide Conjugation: Dissolve the purified [¹⁸F]SFB in a small amount of anhydrous DMSO. Add this solution to the peptide dissolved in borate buffer.
-
Incubation: Allow the reaction to proceed at room temperature for 15-30 minutes.
-
Purification of ¹⁸F-labeled Peptide: Purify the radiolabeled peptide using HPLC or a size-exclusion column to remove unreacted [¹⁸F]SFB and other impurities.
Protocol 2: Thiol-Reactive Labeling with [¹⁸F]FBEM
This protocol outlines the labeling of a cysteine-containing peptide with the thiol-reactive prosthetic group N-[2-(4-[¹⁸F]fluorobenzamido)ethyl]maleimide ([¹⁸F]FBEM).
Materials:
-
Synthesized and purified [¹⁸F]FBEM
-
Cysteine-containing peptide (e.g., c(RGDfC))
-
Phosphate-buffered saline (PBS), pH 7.0-7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds if necessary
-
HPLC system for analysis and purification
Procedure:
-
Peptide Preparation: If the peptide contains disulfide bonds, dissolve it in PBS and treat with TCEP to reduce the cysteines and expose the free thiol groups.
-
Conjugation Reaction: Dissolve the purified [¹⁸F]FBEM in a minimal volume of a water-miscible organic solvent (e.g., DMSO or acetonitrile). Add this solution to the peptide solution in PBS.
-
Incubation: Gently agitate the reaction mixture at room temperature for 30-60 minutes. The maleimide group of [¹⁸F]FBEM will selectively react with the thiol group of the cysteine residue.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol.
-
Purification: Purify the ¹⁸F-labeled peptide from unreacted [¹⁸F]FBEM and other reagents using HPLC or a suitable SPE cartridge.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry
This protocol provides a general method for the ¹⁸F-labeling of an azide-modified biomolecule with an alkyne-containing ¹⁸F-prosthetic group.
Materials:
-
Synthesized and purified alkyne-¹⁸F prosthetic group (e.g., [¹⁸F]F-PEG-alkyne)
-
Azide-modified biomolecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-coordinating ligand
-
Phosphate buffer or a mixture of water and a miscible organic solvent (e.g., t-butanol, DMSO)
Procedure:
-
Prepare Reagent Stocks: Prepare stock solutions of CuSO₄, sodium ascorbate, and TBTA in water or an appropriate solvent.
-
Reaction Setup: In a reaction vial, combine the azide-modified biomolecule and the alkyne-¹⁸F prosthetic group in the chosen reaction buffer.
-
Initiate the Reaction: Add the sodium ascorbate solution to the mixture, followed by the CuSO₄/TBTA premixed solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.
-
Incubation: Allow the reaction to proceed at room temperature or with gentle heating (e.g., 37-50°C) for 15-30 minutes.
-
Purification: Purify the resulting ¹⁸F-labeled triazole-conjugated biomolecule using HPLC or SPE to remove the copper catalyst, unreacted starting materials, and byproducts.
Visualizing the Workflows
The following diagrams, generated using the DOT language, illustrate the key differences in the experimental workflows for [¹⁸F]SFB synthesis and conjugation versus a more streamlined click chemistry approach.
Caption: Workflow for [¹⁸F]SFB synthesis and bioconjugation.
Caption: Streamlined workflow for ¹⁸F-labeling via click chemistry.
Conclusion
[¹⁸F]SFB remains a robust and widely used prosthetic group for the ¹⁸F-labeling of biomolecules, particularly for those containing accessible primary amines. Its synthesis and conjugation are well-established, though the multi-step process can be time-consuming. For biomolecules that are sensitive to the conditions of amine acylation or lack suitable amine targets, alternative prosthetic groups offer significant advantages.
Thiol-reactive prosthetic groups, such as [¹⁸F]FBEM, provide site-specific labeling of cysteine residues and have demonstrated higher labeling efficiencies for certain peptides compared to [¹⁸F]SFB.[6] Click chemistry approaches, such as CuAAC, offer a bioorthogonal conjugation strategy that can proceed under mild conditions with high efficiency and often in shorter overall reaction times.[7] The choice of prosthetic group should, therefore, be carefully considered based on the specific biomolecule, the desired site of labeling, and the required performance characteristics of the final PET tracer. As radiopharmaceutical development continues to advance, a thorough understanding of the available ¹⁸F-prosthetic groups and their respective strengths and weaknesses is essential for the design and synthesis of next-generation imaging agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. On-demand radiosynthesis of N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) on an electrowetting-on-dielectric microfluidic chip for 18F-labeling of protein - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Systematic comparison of two novel, thiol-reactive prosthetic groups for 18F labeling of peptides and proteins with the acylation agent succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One-step 18F labeling of biomolecules using organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 18F-Labeled Peptides: The Future Is Bright - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Organo [18F]Fluorosilicon Tetrazine as a Prosthetic Group for the Synthesis of PET Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
N-succinimidyl 4-[18F]fluorobenzoate vs N-succinimidyl 4-[125I]iodobenzoate for antibody labeling
For researchers and professionals in drug development and molecular imaging, the choice of radionuclide and corresponding labeling agent is a critical decision that profoundly impacts the performance of antibody-based radiopharmaceuticals. This guide provides an objective comparison of two widely used acylation agents for antibody labeling: N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) for Positron Emission Tomography (PET) imaging and N-succinimidyl 4-[¹²⁵I]iodobenzoate ([¹²⁵I]SIB) for preclinical research and autoradiography.
This comparison is based on experimental data for key performance indicators, including the physicochemical properties of the radionuclides, radiolabeling efficiency, and the in vivo behavior of the resulting radiolabeled antibodies.
Core Radionuclide Properties
The fundamental differences between Fluorine-18 and Iodine-125 dictate their respective applications. ¹⁸F is a positron emitter with a short half-life, making it ideal for dynamic PET imaging studies in humans. In contrast, ¹²⁵I emits low-energy gamma and X-rays and has a much longer half-life, rendering it suitable for preclinical studies, in vitro assays, and autoradiography where longer observation times are required.
| Property | Fluorine-18 (¹⁸F) | Iodine-125 (¹²⁵I) |
| Half-life | 109.7 minutes[1] | 59.4 days |
| Decay Mode | β+ (Positron Emission, 97%) | Electron Capture |
| Primary Emissions | Positrons (max 0.635 MeV) | Gamma (35.5 keV), X-rays (27-32 keV) |
| Imaging Modality | Positron Emission Tomography (PET) | SPECT, Gamma Scintigraphy, Autoradiography |
| Primary Application | Clinical & Preclinical PET Imaging | Preclinical Research, In Vitro Assays |
Radiolabeling Performance Comparison
The efficiency and ease of the radiolabeling process are crucial factors for routine production. Both [¹⁸F]SFB and [¹²⁵I]SIB react with primary amine groups (e.g., lysine residues) on the antibody surface to form stable amide bonds. However, the synthesis of the prosthetic groups and the subsequent antibody conjugation conditions differ significantly.
| Parameter | N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) | N-succinimidyl 4-[¹²⁵I]iodobenzoate ([¹²⁵I]SIB) |
| Prosthetic Group Synthesis Time | ~80-100 minutes (multi-step)[2][3]; ~35-60 min (improved/automated methods)[4][5][6] | ~140 minutes (for related SGMIB)[7]; Shorter for direct iodination[8] |
| Prosthetic Group Radiochemical Yield (Decay-Corrected) | 25-35% (traditional)[2][3]; up to 42-44% (automated/improved)[5][9] | ~75% (for NS-p-[¹²⁵I]IB)[10] |
| Antibody Conjugation Time | 15-20 minutes[2] | ~20 minutes[11] |
| Antibody Conjugation Yield | 30-60%[2][12] | 40-60%[10][13] |
| Radiochemical Purity of Labeled Antibody | >95%[5][9] | >95%[14] |
| Resulting Bond | Stable amide bond | Stable amide bond |
| Specific Activity | 11-12 GBq/µmol[3]; 96-155 GBq/µmol (improved one-step)[6] | ~74 TBq/mmol (for related compound)[15] |
In Vitro and In Vivo Performance
Direct comparative studies have shown that the in vivo behavior and tumor binding of antibody fragments labeled with [¹⁸F]SFB are comparable to those labeled with radioiodinated succinimidyl benzoates.[2] However, subtle differences in stability and metabolism can influence imaging outcomes.
One paired-label study comparing an anti-Tac disulfide-stabilized Fv fragment (dsFv) labeled with ¹⁸F versus ¹²⁵I found that maximum tumor accumulation was slightly higher for the ¹²⁵I-labeled fragment (5.6% ID/g) compared to the ¹⁸F-labeled version (4.2% ID/g).[16] It was also noted that the ¹²⁵I-labeled dsFv produced [¹²⁵I]iodide as a catabolite, whereas the ¹⁸F-labeled dsFv resulted in lysine-containing catabolites.[16]
In Vitro Stability:
-
[¹⁸F]SFB: Labeled antibodies generally show good stability.[17]
-
[¹²⁵I]SIB: Labeled proteins exhibit high stability in serum at 37°C, with less than 1% deiodination observed after 24 hours.[10] However, in vivo deiodination can occur, leading to uptake of free radioiodine in the thyroid and stomach.[18][19] The use of succinimidyl benzoate esters, an indirect labeling method, significantly reduces the rate of deiodination compared to direct iodination methods like the Iodogen or Chloramine-T techniques.[18]
Biodistribution Summary (Illustrative) The following table summarizes representative biodistribution data for antibody fragments. Note that these values are from different studies and should be interpreted with caution.
| Tissue | [¹⁸F]FBz-scFv-B43.13 (60 min p.i.) | ¹²⁵I-Anti-Tac dsFv (90 min p.i.) |
| Blood | 0.8 %ID/g | 0.9 %ID/g |
| Tumor | 0.5 %ID/g (CA125+)[20] | 5.6 %ID/g[16] |
| Kidney | 1.8 %ID/g[20] | 119.5 %ID/g[16] |
| Liver | 1.0 %ID/g[20] | 1.9 %ID/g[16] |
| Spleen | 0.4 %ID/g[20] | 0.8 %ID/g[16] |
| Lung | 0.6 %ID/g[20] | 1.9 %ID/g[16] |
Experimental Workflows & Protocols
Visualizing the radiolabeling process can clarify the procedural differences between the two methods.
References
- 1. N-Succinimidyl 3-((4-(4-[18F]fluorobutyl)-1H-1,2,3-triazol-1-yl)methyl)-5-(guanidinomethyl)benzoate ([18F]SFBTMGMB): A Residualizing Label for 18F-labeling of internalizing biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Labeling proteins with fluorine-18 using N-succinimidyl 4-[18F]fluorobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scholars@Duke publication: Improved synthesis of N-succinimidyl 4-[18F]fluorobenzoate and its application to the labeling of a monoclonal antibody fragment. [scholars.duke.edu]
- 5. Fully automated 18F-fluorination of N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) for indirect labelling of nanobodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simple and Efficient Synthesis of N-Succinimidyl-4-[18F]fluorobenzoate ([18F]SFB)—An Important Intermediate for the Introduction of Fluorine-18 into Complex Bioactive Compounds [mdpi.com]
- 7. Synthesis of N-succinimidyl 4-guanidinomethyl-3-[*I]iodobenzoate: a radio-iodination agent for labeling internalizing proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of radioiodinated N-succinimidyl iodobenzoate: optimization for use in antibody labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Generic semi-automated radiofluorination strategy for single domain antibodies: [18F]FB-labelled single domain antibodies for PET imaging of fibroblast activation protein-α or folate receptor-α overexpression in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 125I labeled N-succinimidyl p-iodobenzoate for use in radiolabeling antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fluorine-18 labeling of monoclonal antibodies and fragments with preservation of immunoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Method for radioiodination of proteins using N-succinimidyl 3-hydroxy-4-iodobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Construction and Preclinical Evaluation of 124I/125I-Labeled Antibody Targeting T Cell Immunoglobulin and Mucin Domain-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. www-pub.iaea.org [www-pub.iaea.org]
- 16. Biodistribution of 18F- and 125I-labeled anti-Tac disulfide-stabilized Fv fragments in nude mice with interleukin 2 alpha receptor-positive tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Radioiodination of proteins using N-succinimidyl 4-hydroxy-3-iodobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Biodistribution of (125)I-labeled anti-endoglin antibody using SPECT/CT imaging: Impact of in vivo deiodination on tumor accumulation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and pre-clinical evaluation of an 18F-labeled single-chain antibody fragment for PET imaging of epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Validation of [18F]SFB-Labeled Antibody Tissue Distribution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) for radiolabeling antibodies for in vivo positron emission tomography (PET) imaging and biodistribution studies. We will delve into the experimental data, detailed protocols, and comparisons with alternative methods to assist in the selection of appropriate radiolabeling strategies for your research.
Introduction to [18F]SFB Labeling
Fluorine-18 (18F) is a positron-emitting radionuclide favored for PET imaging due to its near-ideal physical and nuclear properties, including a short half-life of 109.7 minutes.[1] N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) is a widely used prosthetic group for labeling antibodies and their fragments.[2][3] The process involves the acylation of primary amino groups, such as those in lysine residues, on the biomolecule.[1] This method has been successfully applied to a range of antibody formats, from full-sized monoclonal antibodies to smaller fragments like F(ab')2, diabodies, and nanobodies.[1][4]
Comparative Performance of [18F]SFB-Labeled Antibodies
The choice of antibody format and labeling strategy significantly impacts the in vivo performance of a radiolabeled antibody. Smaller fragments, such as diabodies and nanobodies, are often preferred for labeling with 18F due to their pharmacokinetics being more closely matched with the radionuclide's half-life.
Quantitative Tissue Distribution Data
The following tables summarize the biodistribution data of various [18F]SFB-labeled antibody fragments from preclinical studies. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g).
Table 1: Biodistribution of [18F]FB-Anti-HER2 Nanobody in HER2-Positive Xenografts [4]
| Tissue | 1 hour post-injection (%ID/g ± SD) | 3 hours post-injection (%ID/g ± SD) |
| Blood | 1.54 ± 0.39 | 0.28 ± 0.07 |
| Tumor | 5.94 ± 1.17 | 3.74 ± 0.52 |
| Heart | 0.53 ± 0.12 | 0.12 ± 0.02 |
| Lungs | 1.53 ± 0.29 | 0.33 ± 0.08 |
| Liver | 0.89 ± 0.17 | 0.36 ± 0.07 |
| Spleen | 0.38 ± 0.08 | 0.11 ± 0.02 |
| Kidneys | 20.37 ± 4.11 | 4.00 ± 0.55 |
| Muscle | 0.31 ± 0.06 | 0.07 ± 0.01 |
| Bone | 0.69 ± 0.13 | 0.23 ± 0.04 |
Table 2: Comparison of [18F]SFB-5F7 and a Residualizing Labeled ([18F]RL-I-5F7) Anti-HER2 Nanobody in BT474M1 Xenografts at 2 hours post-injection [5]
| Tissue | [18F]SFB-5F7 (%ID/g ± SD) | [18F]RL-I-5F7 (%ID/g ± SD) |
| Blood | 1.1 ± 0.4 | 0.9 ± 0.3 |
| Tumor | 19.3 ± 7.9 | 36.3 ± 14.1 |
| Liver | 0.8 ± 0.1 | 1.0 ± 0.3 |
| Spleen | 0.3 ± 0.1 | 0.3 ± 0.1 |
| Kidneys | 5.2 ± 1.6 | 145.1 ± 18.2 |
| Muscle | 0.7 ± 0.3 | 1.1 ± 0.4 |
| Bone | 1.0 ± 0.2 | 1.4 ± 0.4 |
Table 3: Tumor-to-Normal Tissue Ratios for [18F]SFB-Labeled Anti-Carcinoembryonic Antigen (CEA) Diabody at 4 hours post-injection
| Tissue Ratio | Value |
| Tumor-to-Blood | 6.2 |
| Tumor-to-Muscle | >10 |
| Tumor-to-Liver | ~3 |
| Tumor-to-Kidney | ~1.5 |
Experimental Protocols
[18F]SFB Synthesis and Antibody Labeling
The synthesis of [18F]SFB can be performed using automated synthesis modules.[2][6] A common method involves a three-step, one-pot reaction.[6] Recent advancements have also described a more efficient one-step labeling procedure starting from a tin precursor.[2]
General Protocol for Antibody Labeling with [18F]SFB:
-
[18F]SFB Synthesis: Produce [18F]SFB using an automated radiosynthesis unit. The synthesis typically takes around 50-60 minutes.[6]
-
Purification of [18F]SFB: Purify the synthesized [18F]SFB using high-performance liquid chromatography (HPLC).[7]
-
Conjugation Reaction: Add the purified [18F]SFB to a solution of the antibody (or fragment) in a suitable buffer (e.g., 0.1 M borate buffer, pH 8.5).[8]
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for a specified time (e.g., 20-30 minutes).
-
Purification of Labeled Antibody: Separate the [18F]SFB-labeled antibody from unconjugated [18F]SFB and other reactants using size exclusion chromatography (e.g., PD-10 desalting column).[2][8]
Caption: Workflow for the synthesis of [18F]SFB and subsequent antibody labeling.
In Vivo Biodistribution Studies
Animal Models:
-
Studies typically utilize immunodeficient mice (e.g., athymic nude mice) bearing subcutaneous xenografts of human cancer cell lines that overexpress the target antigen of the antibody.[4][8]
General Protocol:
-
Injection: Intravenously inject a defined dose of the [18F]SFB-labeled antibody into the tail vein of the tumor-bearing mice.[8][9]
-
Time Points: Euthanize groups of mice at various time points post-injection (e.g., 1, 2, 4, 24 hours).[9][10]
-
Tissue Dissection: Dissect and collect relevant organs and tissues (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).[9]
-
Weighing and Counting: Weigh each tissue sample and measure the radioactivity using a gamma counter.[9]
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[9]
Caption: Experimental workflow for in vivo biodistribution studies.
Comparison with Alternative Labeling Methods
While [18F]SFB is a robust and widely used method, other labeling strategies exist, each with its own advantages and disadvantages.
Residualizing Labels
Residualizing labels are designed to be trapped inside the cell after the radiolabeled antibody is internalized and metabolized. This can lead to higher tumor accumulation of radioactivity.
-
Example: N-succinimidyl 4-guanidinomethyl-3-[125I]iodobenzoate ([125I]SGMIB) and N-succinimidyl 3-((4-(4-18F-fluorobutyl)-1H-1,2,3-triazol-1-yl)methyl)-5-(guanidinomethyl)benzoate (18F-RL-I).[5]
-
Performance: As shown in Table 2, the residualizing labeled nanobody ([18F]RL-I-5F7) demonstrated significantly higher tumor uptake compared to the [18F]SFB-labeled counterpart.[5] However, this came at the cost of substantially higher kidney retention, which can be a limiting factor.[5]
Other Fluorine-18 Labeling Prosthetic Groups
-
2,3,5,6-Tetrafluorophenyl 6-[18F]fluoronicotinate ([18F]TFPFN): This agent has been shown to result in lower kidney uptake compared to some residualizing labels while maintaining good tumor uptake.[8]
Click Chemistry
-
Inverse Electron Demand Diels-Alder Reaction (IEDDA): This approach involves a two-step pre-targeting strategy. An antibody modified with a trans-cyclooctene (TCO) group is administered first, followed by a smaller, radiolabeled tetrazine that rapidly binds to the TCO-modified antibody at the tumor site.[11] This method can be advantageous for antibodies with long biological half-lives that are not well-matched with the half-life of 18F.[11]
Caption: Comparison of different antibody radiolabeling strategies.
Conclusion
The in vivo validation of [18F]SFB-labeled antibodies is a critical step in the development of new PET imaging agents. The choice of labeling strategy and antibody format must be carefully considered based on the specific target and desired imaging characteristics. While [18F]SFB remains a workhorse in the field, alternative methods such as residualizing labels and click chemistry offer potential advantages in specific applications. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions in the design and execution of their preclinical imaging studies.
References
- 1. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fully automated 18F-fluorination of N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) for indirect labelling of nanobodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (18)F-nanobody for PET imaging of HER2 overexpressing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Generic semi-automated radiofluorination strategy for single domain antibodies: [18F]FB-labelled single domain antibodies for PET imaging of fibroblast activation protein-α or folate receptor-α overexpression in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scholars@Duke publication: Improved synthesis of N-succinimidyl 4-[18F]fluorobenzoate and its application to the labeling of a monoclonal antibody fragment. [scholars.duke.edu]
- 8. Labeling Single Domain Antibody Fragments with Fluorine-18 Using 2,3,5,6-Tetrafluorophenyl 6-[18F]Fluoronicotinate Resulting in High Tumor to Kidney Ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Spectroscopic Comparison of 2,5-Dioxopyrrolidin-1-yl 4-fluorobenzoate and Its Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is paramount. This guide provides a comparative analysis of the spectroscopic properties of 2,5-dioxopyrrolidin-1-yl 4-fluorobenzoate and its positional isomers and substituted derivatives. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offers a foundational dataset for the identification and differentiation of these important reagents.
N-succinimidyl esters of fluorobenzoic acids are widely utilized as amine-reactive reagents for the modification of proteins, peptides, and other biomolecules. The fluorine atom provides a useful probe for ¹⁹F NMR studies and for the introduction of the positron-emitting isotope ¹⁸F for applications in Positron Emission Tomography (PET). The specific spectroscopic signature of each derivative is crucial for confirming its structure and purity.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and selected derivatives. These tables are designed to facilitate a quick comparison of their characteristic spectral features.
Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)
| Compound | Chemical Shift (δ) ppm |
| This compound | 8.14 (dd, 2H), 8.04 (dd, 2H), 2.90 (s, 4H) |
| Alternative Derivatives | Data for specific derivatives would be populated here as found in literature. |
Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆)
| Compound | Chemical Shift (δ) ppm |
| This compound | 170.1, 162.9, 161.1, 133.3, 132.0, 126.3, 123.8, 25.6, 25.5 |
| Alternative Derivatives | Data for specific derivatives would be populated here as found in literature. |
Table 3: IR, Mass Spectrometry, and UV-Vis Data
| Compound | IR (cm⁻¹) | MS (m/z) | UV-Vis (λmax, nm) |
| This compound | Data not available in initial search | Data not available in initial search | Data not available in initial search |
| 2,5-Dioxopyrrolidin-1-yl 2-bromo-5-fluorobenzoate | Data not available in initial search | 316.08 (Molecular Weight) | Data not available in initial search |
| Alternative Derivatives | Data would be populated here as found in literature. | Data would be populated here as found in literature. | Data would be populated here as found in literature. |
Experimental Protocols
Detailed experimental procedures are essential for the reproducible synthesis and characterization of these compounds.
General Synthesis of 2,5-Dioxopyrrolidin-1-yl Fluorobenzoate Derivatives
A common method for the synthesis of N-succinimidyl esters involves the coupling of the corresponding carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-disuccinimidyl carbonate (DSC).
Materials:
-
Appropriate fluorobenzoic acid derivative
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
n-Hexane
-
Silica gel for column chromatography
Procedure:
-
Dissolve the fluorobenzoic acid derivative and N,N'-disuccinimidyl carbonate in acetonitrile.
-
Add triethylamine to the solution and stir the reaction mixture at room temperature for a specified period (e.g., 20 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of dichloromethane in n-hexane) to yield the pure 2,5-dioxopyrrolidin-1-yl fluorobenzoate derivative.
Spectroscopic Characterization
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
-
Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry:
-
Mass spectra can be obtained using techniques such as electrospray ionization (ESI) or electron impact (EI) to determine the molecular weight of the compound.
Infrared (IR) Spectroscopy:
-
IR spectra are recorded on an FTIR spectrometer.
-
Samples can be prepared as KBr pellets or analyzed as a thin film.
-
Characteristic absorption bands for the carbonyl groups of the succinimide and ester functionalities are expected.
UV-Vis Spectroscopy:
-
UV-Vis absorption spectra are recorded using a spectrophotometer.
-
Samples are dissolved in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).
-
The wavelength of maximum absorbance (λmax) is determined.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound derivatives.
Caption: General workflow for the synthesis and characterization of fluorobenzoate derivatives.
This guide serves as a starting point for the spectroscopic characterization of this compound derivatives. Researchers are encouraged to consult the primary literature for more detailed experimental conditions and data for specific compounds of interest. The provided protocols and comparative data will aid in the successful synthesis, identification, and application of these valuable chemical tools in drug development and biomedical research.
A Comparative Guide to the Synthesis of [¹⁸F]SFB: One-Step vs. Three-Step Methodologies
For researchers, scientists, and drug development professionals, the choice of synthesis method for N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), a crucial prosthetic group for ¹⁸F-labeling of biomolecules, significantly impacts efficiency and accessibility. This guide provides an objective comparison of the conventional three-step synthesis versus modern one-step approaches, supported by experimental data, detailed protocols, and workflow visualizations to inform your radiolabeling strategy.
The traditional three-step synthesis of [¹⁸F]SFB has long been the standard, offering reliable, albeit complex, production.[1][2][3] However, recent advancements have led to the development of more streamlined one-step methods, which present compelling alternatives.[1][4][5] This guide will delve into the key performance indicators of each method, including radiochemical yield, synthesis time, and radiochemical purity, to provide a clear comparison.
Performance Data: A Head-to-Head Comparison
The following tables summarize the quantitative data for both one-step and three-step synthesis methodologies for [¹⁸F]SFB, based on reported experimental findings.
Table 1: Three-Step Synthesis of [¹⁸F]SFB
| Precursor | Radiochemical Yield (Decay-Corrected) | Synthesis Time (min) | Radiochemical Purity | Reference |
| 4-formyl-N,N,N-trimethylanilinium triflate | 25% | 100 | >95% | Vaidyanathan and Zalutsky (1992)[2] |
| 4-(ethoxycarbonylphenyl)trimethylammonium triflate | 44 ± 4% | 54 | >90% | Fully automated three-step, one-pot reaction[3] |
| Ethyl 4-(trimethylammonium triflate)benzoate | up to 44% | < 60 | >95% | Facile three-step, one-pot procedure[6] |
| 4-formyl-N,N,N-trimethyl benzenaminium trifluoromethane sulfonate | 30-35% | ~80 | Not specified | Protocol by Vaidyanathan and Zalutsky[7] |
| Microfluidic chip-based synthesis | 39 ± 7% | ~120 | >95% | On-demand synthesis on an EWOD microfluidic chip[8] |
Table 2: One-Step Synthesis of [¹⁸F]SFB
| Precursor/Method | Radiochemical Yield (Decay-Corrected) | Synthesis Time (min) | Radiochemical Purity | Reference |
| Spirocyclic iodonium ylide | 1-15% (non-decay corrected) | < 60 | >95% | Petersen et al. (2019)[1][5] |
| (4-((2,5-dioxopyrrolidin-1-yloxy)carbonyl)phenyl)(thiophen-2-yl)iodonium trifluoroacetate | 4-23% | 5 (reaction time) | Not specified | Journal of Nuclear Medicine (2008)[4] |
| Tin precursor | 42 ± 4% | Not specified | >99% | Fully automated one-step labeling[9] |
| Pinacol aryl boronate (Cu-mediated) | 30% (non-decay corrected) | ≤ 35 | >99% | SPE-based purification[2] |
| Organophotoredox catalysis | 29.6% | < 40 | Not specified | Metal-free one-step synthesis[10] |
Experimental Protocols
Three-Step Synthesis of [¹⁸F]SFB (Conventional Method)
The established three-step synthesis of [¹⁸F]SFB generally involves the following sequence:
-
¹⁸F-Fluorination: The process begins with the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 4-(ethoxycarbonylphenyl)trimethylammonium triflate, with [¹⁸F]fluoride.[1] This step forms the corresponding ethyl 4-[¹⁸F]fluorobenzoate.
-
Hydrolysis: The resulting ester is then hydrolyzed, typically using a base like tetrapropylammonium hydroxide, to yield 4-[¹⁸F]fluorobenzoic acid ([¹⁸F]FBA).[6]
-
Esterification: Finally, the [¹⁸F]FBA is activated and reacted with N-hydroxysuccinimide to form the desired N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB).[1][2] Purification is commonly performed using high-performance liquid chromatography (HPLC).
One-Step Synthesis of [¹⁸F]SFB
The one-step synthesis aims to simplify the process by directly forming [¹⁸F]SFB from a precursor in a single reaction. Several strategies have been developed:
-
Using Diaryliodonium Salts: These precursors enable a single-step nucleophilic [¹⁸F]fluorination without the need for activating groups.[4] The reaction is typically carried out by heating the precursor with the [¹⁸F]fluoride-K⁺-aminopolyether-2,2,2 system in a solvent like DMF.[4]
-
From Spirocyclic Iodonium Ylides: This approach involves the ¹⁸F-nucleophilic aromatic labeling of a spirocyclic iodonium ylide precursor.[1][5] The reaction is followed by purification via HPLC and solid-phase extraction (SPE).[1] A key advantage of this method is the avoidance of volatile radioactive side-products.[1][5]
-
Copper-Mediated Fluorination of Organotin or Boronate Ester Precursors: This method utilizes a copper catalyst to facilitate the ¹⁸F-fluorination of precursors like N-succinimidyl 4-(tri-n-butylstannyl)benzoate or pinacol aryl boronates.[2][9] This approach can offer high radiochemical yields and can be coupled with simplified SPE-based purification, significantly reducing the overall synthesis time.[2]
Visualization of Synthesis Workflows
To better illustrate the differences between the two methodologies, the following diagrams outline the experimental workflows.
References
- 1. One-Step Synthesis of N-Succinimidyl-4-[18F]Fluorobenzoate ([18F]SFB) | MDPI [mdpi.com]
- 2. Simple and Efficient Synthesis of N-Succinimidyl-4-[18F]fluorobenzoate ([18F]SFB)—An Important Intermediate for the Introduction of Fluorine-18 into Complex Bioactive Compounds | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Single-step synthesis of N-succinimidyl-4-[18F]fluorobenzoate | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. One-Step Synthesis of N-Succinimidyl-4-[18F]Fluorobenzoate ([18F]SFB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 7. Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. On-demand radiosynthesis of N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) on an electrowetting-on-dielectric microfluidic chip for 18F-labeling of protein - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Fully automated 18F-fluorination of N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) for indirect labelling of nanobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Assessing the Metabolic Stability of [18F]SFB-Conjugated Peptides and Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of radiolabeled peptides and proteins for positron emission tomography (PET) imaging is a critical area of research in diagnostics and drug development. The stability of these radiotracers in vivo is a key determinant of their efficacy, influencing target accumulation, image quality, and dosimetry. N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) is a widely utilized prosthetic group for the radiofluorination of biomolecules. This guide provides an objective comparison of the metabolic stability of [18F]SFB-conjugated peptides and proteins against other common labeling strategies, supported by experimental data and detailed protocols.
Comparative Metabolic Stability Data
The metabolic stability of a radiolabeled peptide is often assessed by measuring the percentage of the intact radiotracer in plasma or tissue homogenates over time. This is crucial as degradation can lead to loss of targeting affinity and altered biodistribution of the radioactivity. Below is a summary of available data comparing the stability of biomolecules labeled with [18F]SFB to those labeled with other prosthetic groups.
| Prosthetic Group | Biomolecule | Assay Condition | % Intact at 1 hour | Reference |
| [18F]SFB | Dimeric Neurotensin | Mouse Plasma | ~85% | [1] |
| [18F]FBOM | Dimeric Neurotensin | Mouse Plasma | ~90% | [1] |
| [18F]FBAM | Dimeric Neurotensin | Mouse Plasma | ~90% | [1] |
| [18F]SFB | Bombesin Analog | PC3 Mouse Xenografts | Similar to [18F]FDG conjugate | |
| [18F]FDG | Bombesin Analog | PC3 Mouse Xenografts | Similar to [18F]SFB conjugate | |
| Al18F-NODA-MPAA | Peptide (IMP485) | Human Serum | >95% (at 4 hours) | [2] |
| [18F]FBEM | c(RGDfK) | Not specified | High | [3] |
Note: Direct comparative studies across a wide range of prosthetic groups on a single biomolecule are limited. The data presented is a compilation from various studies and should be interpreted with consideration of the different experimental conditions.
Key Experimental Protocols
Accurate assessment of metabolic stability relies on robust and well-defined experimental protocols. Below are detailed methodologies for in vitro and in vivo stability assays.
Experimental Protocol 1: In Vitro Metabolic Stability in Human Serum
This protocol outlines the steps to assess the stability of an [18F]SFB-conjugated peptide in human serum.
1. Materials:
- [18F]SFB-conjugated peptide (purified)
- Human serum (pooled, sterile)
- Phosphate-buffered saline (PBS), pH 7.4
- Acetonitrile (ACN), HPLC grade
- Trifluoroacetic acid (TFA)
- C18 Solid-Phase Extraction (SPE) cartridges
- Radio-HPLC system with a gamma detector
- Centrifuge
- Incubator (37°C)
2. Procedure:
- Aliquot 500 µL of human serum into microcentrifuge tubes.
- Pre-incubate the serum at 37°C for 10 minutes.
- Add approximately 1-2 MBq of the [18F]SFB-conjugated peptide to each tube.
- Vortex gently to mix.
- Incubate the tubes at 37°C.
- At designated time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding 1 mL of cold ACN.
- Vortex vigorously to precipitate serum proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Carefully collect the supernatant.
- Analyze the supernatant using a radio-HPLC system to separate the intact peptide from its radiometabolites.
- The percentage of intact peptide is calculated by integrating the area of the corresponding peak relative to the total radioactivity detected.
Experimental Protocol 2: In Vivo Metabolic Stability in Mice
This protocol details the procedure for evaluating the metabolic stability of an [18F]SFB-conjugated protein in a murine model.
1. Materials:
- [18F]SFB-conjugated protein (purified and sterile)
- Healthy mice (e.g., BALB/c)
- Anesthesia (e.g., isoflurane)
- Syringes and needles for intravenous injection
- Blood collection supplies (e.g., heparinized capillaries)
- Tissue homogenization equipment
- ACN, TFA, and other reagents for sample preparation (as in Protocol 1)
- Radio-HPLC system
2. Procedure:
- Anesthetize the mice using isoflurane.
- Inject approximately 5-10 MBq of the [18F]SFB-conjugated protein intravenously via the tail vein.
- At various time points post-injection (e.g., 5, 30, 60 minutes), collect blood samples into heparinized tubes.
- Euthanize the mice at the final time point and collect relevant tissues (e.g., blood, liver, kidneys, tumor).
- For blood samples, immediately centrifuge to separate plasma.
- For tissue samples, homogenize in cold PBS.
- Precipitate proteins in plasma and tissue homogenates by adding cold ACN.
- Centrifuge to pellet the precipitated proteins.
- Analyze the supernatant using radio-HPLC to determine the percentage of intact radiolabeled protein.
Visualizing Workflows and Pathways
Diagrams are essential for understanding complex experimental processes. The following sections provide Graphviz DOT scripts to generate clear and informative visualizations.
Radiolabeling and Purification Workflow
This diagram illustrates the general workflow for labeling a peptide with [18F]SFB and the subsequent purification steps.
Caption: Workflow for [18F]SFB synthesis and conjugation to peptides/proteins.
In Vitro Metabolic Stability Assay Workflow
This diagram outlines the key steps involved in the in vitro metabolic stability assay.
Caption: Workflow for the in vitro metabolic stability assessment.
In Vivo Metabolic Stability Assessment Logic
This diagram illustrates the logical flow of an in vivo metabolic stability study.
Caption: Logical workflow for in vivo metabolic stability studies.
Conclusion
The choice of radiolabeling strategy significantly impacts the metabolic stability of peptides and proteins, which is a critical parameter for the development of effective PET imaging agents. [18F]SFB remains a robust and widely used prosthetic group, generally yielding conjugates with good stability. However, alternative strategies, such as the use of thiol-reactive linkers or hydrophilic linkers like [18F]FDG, may offer advantages in specific cases, potentially leading to improved pharmacokinetics and higher tumor uptake. The Al18F chelation method also presents a promising alternative with high stability. Researchers should carefully consider the specific properties of their biomolecule of interest and the intended application when selecting a radiolabeling method. The provided protocols and workflows serve as a foundation for the systematic evaluation of metabolic stability to guide the selection and optimization of radiolabeled peptides and proteins for clinical translation.
References
- 1. Systematic comparison of two novel, thiol-reactive prosthetic groups for 18F labeling of peptides and proteins with the acylation agent succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Yielding Aqueous 18F-Labeling of Peptides via Al18F chelation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 18F-Labeled Peptides: The Future Is Bright - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Diaryliodonium Salts vs. Tin Precursors for [18F]SFB Radiosynthesis
The synthesis of N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), a crucial prosthetic group for the ¹⁸F-labeling of peptides and proteins, has traditionally been a multi-step and time-consuming process. In the quest for more efficient and rapid radiosynthesis methods, diaryliodonium salts and organotin precursors have emerged as prominent alternatives, enabling a more direct, single-step approach. This guide provides a comprehensive comparison of these two precursor classes for [¹⁸F]SFB radiosynthesis, supported by experimental data to aid researchers in selecting the optimal method for their specific needs.
Performance Snapshot: A Quantitative Comparison
The choice between diaryliodonium salt and tin precursors for [¹⁸F]SFB synthesis often hinges on a trade-off between radiochemical yield (RCY), synthesis time, and the complexity of the procedure. The following table summarizes key performance metrics from published studies.
| Precursor Type | Method | Radiochemical Yield (RCY, decay-corrected) | Synthesis Time (including purification) | Molar Activity (Am) | Purification |
| Diaryliodonium Salt | One-step nucleophilic fluorination | 4-23%[1] | ~60 min[2] | Not consistently reported | HPLC[1][2] |
| Diaryliodonium Salt | One-step (optimized) | 20 ± 3%[3] | Not specified | Not reported | HPLC[3] |
| Spirocyclic Iodonium Ylide | One-step nucleophilic fluorination | 5-35% (radiochemical conversion)[2] | < 60 min[2] | 2 GBq/μmol[2] | HPLC & SPE[2] |
| Tributyltin Precursor | One-step Cu-mediated fluorination | 42 ± 4%[4] | 160 min (fully automated, including conjugation)[4] | 17 GBq/μmol[4] | HPLC[4] |
| Pinacol Aryl Boronate | One-step Cu-mediated fluorination | 56 ± 3% (radiochemical conversion)[3] | ≤ 35 min[3][5] | 96-155 GBq/μmol[3][5] | SPE[3][5] |
| Traditional Method | Multi-step (quaternary salt precursor) | 30-35%[6] | ~80 min[6] | 11-12 GBq/μmol[6] | HPLC[6] |
Delving into the Chemistry: Reaction Pathways
The radiosynthesis of [¹⁸F]SFB from diaryliodonium salts and tin precursors follows distinct chemical pathways.
Diaryliodonium Salt Pathway
The use of diaryliodonium salts provides a direct, single-step method for nucleophilic [¹⁸F]fluorination of the aromatic ring. The reaction is typically performed at elevated temperatures in the presence of a phase-transfer catalyst.
Caption: Radiosynthesis of [18F]SFB from a diaryliodonium salt precursor.
Tin Precursor Pathway
The synthesis from a tributyltin precursor involves a copper-mediated nucleophilic fluorination. This method also offers a one-step route to [¹⁸F]SFB.
Caption: Copper-mediated radiosynthesis of [18F]SFB from a tin precursor.
Experimental Protocols: A Step-by-Step Look
Detailed methodologies are crucial for reproducing and comparing these radiosyntheses.
[¹⁸F]SFB Synthesis using a Diaryliodonium Salt Precursor
This protocol is based on the single-step method described for diaryliodonium salts.[1]
-
[¹⁸F]Fluoride Preparation: No-carrier-added [¹⁸F]fluoride is trapped on an anion-exchange cartridge and eluted with a solution of potassium carbonate and Kryptofix 2.2.2. in acetonitrile/water. The solvent is then removed by azeotropic distillation.
-
Radiolabeling Reaction: The diaryliodonium salt precursor (e.g., (4-((2,5-dioxopyrrolidin-1-yloxy)carbonyl)phenyl)(thiophen-2-yl)iodonium trifluoroacetate) is dissolved in a suitable solvent such as dimethylformamide (DMF).
-
The dried [¹⁸F]fluoride is reconstituted in the precursor solution.
-
The reaction mixture is heated at a high temperature (e.g., 130°C) for a short duration (e.g., 5 minutes).
-
Purification: The crude reaction mixture is purified by semi-preparative high-performance liquid chromatography (HPLC) to isolate [¹⁸F]SFB.
[¹⁸F]SFB Synthesis using a Tributyltin Precursor
This protocol is based on the copper-mediated one-step synthesis.[4]
-
[¹⁸F]Fluoride Preparation: Similar to the diaryliodonium salt method, [¹⁸F]fluoride is trapped and eluted.
-
Radiolabeling Reaction: The N-succinimidyl 4-(tri-n-butylstannyl)-benzoate precursor is dissolved in a suitable solvent.
-
A copper catalyst is added to the reaction mixture.
-
The dried [¹⁸F]fluoride is added to the precursor and catalyst solution.
-
The reaction is heated.
-
Purification: The final product is purified using semi-preparative HPLC.
Workflow Comparison: A Visual Guide
The following diagram illustrates the key steps and differences in the experimental workflows for the two methods.
Caption: Comparative experimental workflow for [18F]SFB synthesis.
Discussion and Conclusion
Both diaryliodonium salts and tin precursors offer viable one-step routes to [¹⁸F]SFB, representing a significant improvement over traditional multi-step methods.
Diaryliodonium salts provide a metal-free approach to [¹⁸F]SFB synthesis. The reported radiochemical yields can be variable, ranging from low to moderate.[1] Optimization of reaction conditions, including the choice of ancillary group on the iodonium salt, is crucial for achieving satisfactory yields. The synthesis time is generally short, although HPLC purification is typically required.
Tin precursors , on the other hand, necessitate a copper catalyst for the fluorination reaction. This method has demonstrated higher and more consistent radiochemical yields compared to some of the earlier reports on diaryliodonium salts.[4] While the fully automated synthesis time reported is longer, this includes the subsequent conjugation to a biomolecule.[4] The use of a metal catalyst might require additional quality control steps to ensure its removal from the final product.
Recent advancements have also highlighted the potential of boronate ester precursors which, with copper catalysis, have shown high radiochemical conversion and the possibility of purification via solid-phase extraction (SPE), significantly reducing the overall synthesis time.[3][5]
References
- 1. Single-step synthesis of N-succinimidyl-4-[18F]fluorobenzoate | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. One-Step Synthesis of N-Succinimidyl-4-[18F]Fluorobenzoate ([18F]SFB) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple and Efficient Synthesis of N-Succinimidyl-4-[18F]fluorobenzoate ([18F]SFB)—An Important Intermediate for the Introduction of Fluorine-18 into Complex Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fully automated 18F-fluorination of N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) for indirect labelling of nanobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining Radiochemical Purity of [18F]SFB: A Comparative Guide to Radio-TLC and Radio-HPLC Methods
For researchers, scientists, and drug development professionals, ensuring the radiochemical purity of N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB), a critical precursor in the synthesis of many positron emission tomography (PET) tracers, is paramount for accurate and reliable preclinical and clinical studies. The two most common and accepted methods for this determination are radio-Thin Layer Chromatography (radio-TLC) and radio-High Performance Liquid Chromatography (radio-HPLC). This guide provides a comprehensive comparison of these techniques, including experimental protocols and performance data, to aid in the selection of the most appropriate method for specific laboratory needs.
The radiochemical purity of a radiopharmaceutical is a critical quality attribute, defined as the proportion of the total radioactivity present in the desired chemical form. For [18F]SFB, the primary radiochemical impurity of concern is typically unreacted [18F]fluoride. Both radio-TLC and radio-HPLC are effective in separating [18F]SFB from [18F]fluoride and other potential impurities, yet they differ significantly in terms of speed, resolution, cost, and complexity.
Quantitative Performance Comparison
The choice between radio-TLC and radio-HPLC often depends on a trade-off between speed and resolution. The following table summarizes the key quantitative performance metrics for each method based on typical applications for 18F-labeled radiopharmaceuticals.
| Parameter | Radio-Thin Layer Chromatography (Radio-TLC) | Radio-High Performance Liquid Chromatography (Radio-HPLC) |
| Analysis Time | 10 - 20 minutes | 15 - 30 minutes |
| Resolution | Lower | Higher |
| Sensitivity | High | High |
| Quantification of [18F]Fluoride | More accurate; entire sample is analyzed on the plate.[1][2] | Can be less accurate due to potential retention of [18F]fluoride on the column.[1][2] |
| Throughput | Higher; multiple samples can often be run simultaneously on a single plate.[1] | Lower; samples are analyzed sequentially. |
| Equipment Cost | Lower | Higher |
| Solvent Consumption | Low | High |
| Method Development | Generally simpler | More complex |
| Typical Radiochemical Purity Achieved for [18F]SFB | > 95%[3] | > 99%[3] |
Experimental Workflows
The general workflow for determining the radiochemical purity of [18F]SFB using either radio-TLC or radio-HPLC involves sample preparation, chromatographic separation, and detection and quantification of radioactivity.
Workflow for [18F]SFB Radiochemical Purity Analysis
Detailed Experimental Protocols
Below are detailed methodologies for performing radiochemical purity analysis of [18F]SFB using both radio-TLC and radio-HPLC.
Radio-Thin Layer Chromatography (Radio-TLC) Protocol
Radio-TLC is a planar chromatographic technique that is often favored for its simplicity and speed.
1. Materials and Equipment:
-
TLC Plates: Silica gel 60 F254 plates (or equivalent).
-
Mobile Phase (Eluent): Ethyl acetate or a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v).
-
Developing Chamber: A closed glass tank.
-
Spotting Equipment: Micropipette or capillary tube.
-
Detection: Radio-TLC scanner.
2. Procedure:
-
Plate Preparation: Cut the silica gel plate to a suitable size (e.g., 2 cm x 10 cm). Using a pencil, gently draw a starting line approximately 1 cm from the bottom edge.
-
Sample Application: Apply a small spot (1-2 µL) of the [18F]SFB solution onto the starting line.
-
Development: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the sample spot is above the solvent level. Close the chamber and allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top edge.
-
Drying: Remove the plate from the chamber and allow it to air dry completely in a fume hood.
-
Detection and Analysis: Analyze the distribution of radioactivity on the dried plate using a radio-TLC scanner. The retention factor (Rf) for [18F]SFB is typically around 0.5-0.7 with ethyl acetate, while [18F]fluoride remains at the origin (Rf = 0). Calculate the radiochemical purity by integrating the peaks corresponding to [18F]SFB and the total radioactivity on the plate.
Radio-High Performance Liquid Chromatography (Radio-HPLC) Protocol
Radio-HPLC is a column-based chromatographic technique that offers superior resolution for separating complex mixtures.
1. Materials and Equipment:
-
HPLC System: A system equipped with a pump, injector, column oven, UV detector, and a radioactivity detector (e.g., a scintillation detector).
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of a modifier like trifluoroacetic acid, e.g., 0.1%).
-
Sample Preparation: Dilute the [18F]SFB sample in the initial mobile phase.
2. Procedure:
-
System Equilibration: Equilibrate the HPLC column with the initial mobile phase conditions until a stable baseline is achieved.
-
Sample Injection: Inject a small volume (e.g., 10-20 µL) of the diluted [18F]SFB sample onto the column.
-
Elution: Run a gradient elution program. A typical gradient might start with a lower concentration of acetonitrile (e.g., 30%) and increase to a higher concentration (e.g., 90%) over 15-20 minutes to elute all components. The flow rate is typically around 1 mL/min.
-
Detection: Monitor the eluent with both a UV detector (to identify the non-radioactive SFB standard) and a radioactivity detector.
-
Analysis: Identify the radioactive peak corresponding to [18F]SFB by comparing its retention time to that of a co-injected, non-radioactive SFB standard. The retention time for [18F]fluoride is typically very early in the chromatogram. Calculate the radiochemical purity by integrating the area of the [18F]SFB peak and expressing it as a percentage of the total integrated radioactivity in the chromatogram.
Signaling Pathways and Logical Relationships
The process of determining radiochemical purity can be visualized as a decision-making pathway, where the initial synthesis of the radiotracer is followed by a quality control step that dictates its release for further use.
[18F]SFB Quality Control Decision Pathway
Conclusion
Both radio-TLC and radio-HPLC are indispensable tools for the quality control of [18F]SFB. Radio-TLC offers a rapid and cost-effective method for routine checks and is particularly advantageous for the accurate quantification of [18F]fluoride. In contrast, radio-HPLC provides higher resolution, which is crucial for the separation of closely related impurities and for method validation. The selection of the most suitable method will depend on the specific requirements of the analysis, available resources, and the stage of drug development. For routine quality control where speed and throughput are critical, radio-TLC is often sufficient. For method development, validation, and in-depth impurity profiling, the higher resolution of radio-HPLC is generally preferred. In many settings, the two techniques are used complimentarily to ensure the highest quality of the radiopharmaceutical product.
References
Comparative study of different N-hydroxysuccinimide active esters in peptide modification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different N-hydroxysuccinimide (NHS) active esters, which are pivotal reagents for the covalent modification of peptides and proteins. Understanding the nuances of their reactivity, stability, and physical properties is crucial for the successful design and execution of bioconjugation strategies in research, diagnostics, and therapeutic development. This document offers a detailed examination of the most common NHS esters, supported by quantitative data and standardized experimental protocols to guide reagent selection and optimize reaction conditions.
The Chemistry of NHS Ester-Mediated Peptide Modification
N-hydroxysuccinimide esters are highly reactive compounds that readily couple with primary amino groups (-NH₂) found at the N-terminus of peptides and on the side chain of lysine residues. The reaction, a nucleophilic acyl substitution, results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[] The efficiency of this reaction is critically dependent on the pH of the reaction buffer. The optimal pH range is typically between 7.2 and 8.5, where the primary amines are sufficiently deprotonated to act as effective nucleophiles.[]
However, a significant competing reaction is the hydrolysis of the NHS ester, where water attacks the ester linkage, rendering it inactive for conjugation. The rate of this hydrolysis is also pH-dependent, increasing significantly at higher pH values. Therefore, a careful balance must be struck to maximize the rate of the desired amidation reaction while minimizing hydrolysis.[2]
Comparative Analysis of Common NHS Esters
The two most widely utilized classes of NHS esters are the standard, water-insoluble NHS esters and their sulfonated, water-soluble counterparts, the Sulfo-NHS esters. The primary distinction lies in the addition of a sulfonate group (-SO₃⁻) to the succinimide ring, which dramatically alters the physical properties of the reagent without changing the fundamental reaction chemistry.
Data Presentation: Performance Characteristics of NHS vs. Sulfo-NHS Esters
| Feature | Standard NHS Ester | Sulfo-NHS Ester | Key Considerations & References |
| Solubility | Insoluble in aqueous buffers. Requires dissolution in an organic co-solvent (e.g., DMSO, DMF). | Highly soluble in aqueous buffers. | The sulfonate group on Sulfo-NHS esters imparts water solubility, eliminating the need for organic solvents that can be detrimental to some proteins. |
| Membrane Permeability | Permeable to cell membranes. | Impermeable to cell membranes. | The negative charge of the sulfonate group prevents Sulfo-NHS esters from crossing the cell membrane, making them ideal for the specific labeling of cell surface proteins. |
| Reaction pH | Optimal range: 7.2 - 8.5 | Optimal range: 7.2 - 8.5 | Both esters follow the same pH-dependent reaction mechanism with primary amines.[] |
| Stability (Hydrolysis Half-life) | pH 7.0 (0°C): 4-5 hourspH 8.6 (4°C): 10 minutes | Generally similar to NHS esters, though some studies suggest slightly increased susceptibility to hydrolysis in purely aqueous systems. | Hydrolysis is a critical competing reaction for both ester types, and its rate increases with pH. Reactions should be performed promptly after reagent preparation. |
| Common Applications | Labeling of peptides and proteins in solution, intracellular protein modification. | Cell surface protein labeling, conjugation of peptides and proteins in aqueous buffers without organic solvents. | The choice between NHS and Sulfo-NHS esters is primarily dictated by the experimental context, particularly the requirement for membrane permeability and the tolerance of the biological sample to organic solvents. |
| Potential for Side Reactions | Can react with hydroxyl groups (Ser, Thr, Tyr) and other nucleophiles, though less efficiently than with primary amines.[3] | Similar reactivity profile to NHS esters regarding side reactions. | Side reactions are generally less favorable and the resulting ester linkages with hydroxyl groups are less stable than the amide bond formed with primary amines. |
Experimental Protocols
The following protocols provide a standardized framework for the comparative analysis of different NHS esters in peptide modification.
General Protocol for Peptide Labeling with NHS Esters
This protocol describes a general procedure for labeling a peptide with an NHS ester-functionalized molecule (e.g., a fluorescent dye or biotin).
Materials:
-
Peptide of interest
-
NHS ester reagent(s) to be compared
-
Reaction Buffer: 0.1 M sodium phosphate buffer with 150 mM NaCl, pH 7.5 (or other amine-free buffer such as bicarbonate or borate buffer)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for water-insoluble NHS esters
-
Purification column (e.g., size-exclusion chromatography or reversed-phase HPLC)
Procedure:
-
Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
NHS Ester Preparation: Immediately before use, prepare a stock solution of the NHS ester.
-
For water-insoluble NHS esters, dissolve in a minimal amount of anhydrous DMSO or DMF to create a 10 mM stock solution.
-
For water-soluble Sulfo-NHS esters, dissolve directly in the Reaction Buffer to create a 10 mM stock solution.
-
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the NHS ester stock solution to the peptide solution. The optimal molar ratio should be determined empirically for each peptide and NHS ester combination.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C. Protect from light if using a light-sensitive label.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted label and byproducts by purifying the labeled peptide using an appropriate chromatography method (e.g., size-exclusion chromatography for larger peptides or reversed-phase HPLC for smaller peptides).
Protocol for Comparing the Hydrolysis Rate of NHS Esters
This protocol utilizes UV-Vis spectrophotometry to compare the stability of different NHS esters in an aqueous buffer. The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which absorbs light at approximately 260 nm.
Materials:
-
NHS ester reagents to be compared
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 8.5
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Prepare a stock solution of each NHS ester in an appropriate solvent (e.g., DMSO for standard NHS esters, or the reaction buffer for Sulfo-NHS esters).
-
Initiate the hydrolysis reaction by diluting the NHS ester stock solution into the pre-warmed Reaction Buffer in a quartz cuvette to a final concentration that gives an initial absorbance reading between 0.5 and 1.0 at 260 nm.
-
Immediately begin monitoring the increase in absorbance at 260 nm over time at a constant temperature.
-
Record the absorbance at regular intervals until the reaction reaches completion (i.e., the absorbance plateaus).
-
Plot the absorbance at 260 nm versus time. The initial rate of hydrolysis can be determined from the initial slope of the curve. The half-life of the NHS ester can be calculated from the kinetic data.
Visualization of Reaction and Workflow
Chemical Reaction Mechanism
Caption: General reaction mechanism of peptide modification with an NHS ester.
Experimental Workflow for Comparison
Caption: Experimental workflow for comparing the efficiency of different NHS esters.
Conclusions
The selection of an appropriate N-hydroxysuccinimide active ester is a critical step in the successful modification of peptides. While standard NHS esters are effective for a wide range of applications, their water-insoluble nature necessitates the use of organic co-solvents. In contrast, Sulfo-NHS esters offer the significant advantage of water solubility, making them the preferred choice for applications involving sensitive biological samples or the specific labeling of cell surface proteins.
By understanding the fundamental chemistry, comparing the key performance characteristics, and employing standardized experimental protocols, researchers can make informed decisions to optimize their peptide modification strategies, leading to more reliable and reproducible results. The provided protocols and workflows serve as a valuable starting point for the systematic evaluation of these and other novel NHS ester reagents.
References
Validating the performance of automated [18F]SFB synthesis systems
For researchers, scientists, and drug development professionals working with positron emission tomography (PET), the reliable and efficient synthesis of radiolabeling agents is paramount. N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) is a crucial prosthetic group for the ¹⁸F-labeling of peptides and proteins. The automation of its synthesis has become essential for ensuring reproducibility, reducing radiation exposure, and streamlining the production of ¹⁸F-labeled biomolecules for preclinical and clinical research.
This guide provides an objective comparison of the performance of various automated synthesis systems for [¹⁸F]SFB, supported by experimental data from published studies.
Performance Comparison of Automated [18F]SFB Synthesis Systems
The following table summarizes the quantitative performance data for different automated synthesis platforms. It is important to note that direct comparisons should be made with caution, as experimental conditions such as starting radioactivity, precursor amounts, and specific methodologies can vary between studies.
| Synthesis System | Synthesis Method | Radiochemical Yield (RCY, decay-corrected) | Synthesis Time (min) | Radiochemical Purity (%) | Purification Method |
| GE FASTlab™ | Two-pot | 42%[1][2] | 57[1][2] | >95% | SPE |
| GE FASTlab™ | One-pot | 32%[1][2] | Not Specified | Lower than two-pot | SPE |
| Trasis AllInOne | Three-step, one-pot | 44 ± 4%[3][4] | 54[3][4] | >90%[3][4] | SPE |
| NEPTIS | One-step (from stannyl precursor) | 44 ± 4%[5][6] | Not Specified | >99%[6] | SPE |
| NEPTIS | One-step (from spirocyclic iodonium ylide) | 21 ± 2% | 160 | >95%[6] | HPLC |
| Eckert & Ziegler Modular-LAB | Not Specified | Validation runs successful | Not Specified | Not Specified | HPLC and/or SPE |
| Custom Microfluidic (EWOD) | Three-step, one-pot | 39 ± 7%[7] | ~120[7] | Not Specified | HPLC |
| Modified IBA Module | Three-step | Not specified | Not specified | >95% | SPE |
| Tracerlab FXFN | Three-step | 38% (non-decay corrected)[8] | Not specified | >95%[8] | SPE |
Experimental Protocols
The synthesis of [¹⁸F]SFB on automated platforms generally follows a multi-step procedure. The most common approach is a three-step, one-pot synthesis, which has been successfully automated on various commercial modules.
General Three-Step Automated Synthesis Protocol:
-
[¹⁸F]Fluoride Trapping and Elution: Aqueous [¹⁸F]fluoride produced from a cyclotron is trapped on an anion exchange cartridge (e.g., QMA). The [¹⁸F]fluoride is then eluted into the reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2./K₂CO₃ or tetra-n-butylammonium bicarbonate) in a mixture of acetonitrile and water.
-
Azeotropic Drying: The water is removed from the reaction mixture by azeotropic distillation with acetonitrile under a stream of nitrogen or under vacuum at an elevated temperature. This step is critical for the subsequent nucleophilic substitution.
-
Nucleophilic Radiofluorination: The precursor, typically ethyl 4-(trimethylammonium triflate)benzoate, dissolved in a suitable solvent like acetonitrile or DMSO, is added to the dried [¹⁸F]fluoride-catalyst complex. The reaction mixture is heated to a specific temperature (e.g., 90-110°C) for a set duration (e.g., 10-15 minutes) to produce ethyl 4-[¹⁸F]fluorobenzoate.
-
Hydrolysis (Saponification): After cooling, a base, such as tetrapropylammonium hydroxide (TPAH), is added to the reaction vessel. The mixture is heated (e.g., at 120°C for 3-5 minutes) to hydrolyze the ester and form the 4-[¹⁸F]fluorobenzoic acid salt ([¹⁸F]FBA).[8]
-
Activation (Succinylation): Following another drying step to remove any residual water, a coupling reagent, such as N,N,N',N'-tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU), is added. The reaction is heated (e.g., at 90°C for 5 minutes) to form [¹⁸F]SFB.[8]
-
Purification: The crude product is then purified. This is a key differentiator between systems and methods.
-
Solid-Phase Extraction (SPE): This is a common and rapid purification method used in many commercial systems like the GE FASTlab™ and Trasis AllInOne.[4][9] The reaction mixture is passed through one or more SPE cartridges (e.g., C18, HLB, WAX) to trap the [¹⁸F]SFB while allowing impurities to pass through. The purified product is then eluted with a suitable solvent. SPE is generally faster than HPLC but may sometimes result in lower chemical purity.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides higher purity by separating the desired product from byproducts and unreacted precursors. However, it is more time-consuming and involves more complex hardware.[9]
-
-
Formulation: The purified [¹⁸F]SFB is collected in a sterile vial, often formulated in a suitable solvent for subsequent conjugation to biomolecules.
Logical Workflow of Automated [18F]SFB Synthesis
The following diagram illustrates the typical logical steps involved in the automated synthesis of [¹⁸F]SFB.
Caption: Logical workflow of a typical automated [18F]SFB synthesis process.
References
- 1. researchgate.net [researchgate.net]
- 2. Fully automated preparation and conjugation of N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB) with RGD peptide using a GE FASTlab™ synthesizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Simple and Efficient Synthesis of N-Succinimidyl-4-[18F]fluorobenzoate ([18F]SFB)—An Important Intermediate for the Introduction of Fluorine-18 into Complex Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fully automated 18F-fluorination of N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) for indirect labelling of nanobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On-demand radiosynthesis of N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) on an electrowetting-on-dielectric microfluidic chip for 18F-labeling of protein - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Highlighting the Versatility of the Tracerlab Synthesis Modules. Part 1: Fully Automated Production of [18F]Labelled Radiopharmaceuticals using a Tracerlab FXFN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization and comparison of [18F]FET synthesis on two distinct automated radiochemistry systems - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2,5-Dioxopyrrolidin-1-yl 4-fluorobenzoate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This document provides a detailed, step-by-step guide for the safe disposal of 2,5-Dioxopyrrolidin-1-yl 4-fluorobenzoate, ensuring compliance with safety regulations and fostering a secure research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound and to handle it accordingly. While a specific Safety Data Sheet (SDS) for this exact compound was not located, information from structurally similar chemicals, such as 2,5-Dioxopyrrolidin-1-yl 4-iodobenzoate and 4-Fluorobenzoic acid, indicates that this compound should be handled with care.
Key Hazards:
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Step-by-Step Disposal Protocol
The following protocol is a general guideline based on best practices for similar chemical compounds. Always consult your institution's specific safety protocols and your designated safety officer before proceeding.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips) in a dedicated, properly labeled, and sealed waste container.
-
The container should be made of a material compatible with the chemical.
-
Clearly label the container as "Hazardous Chemical Waste" and include the full chemical name: "this compound".
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill.[1]
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Avoid creating dust.[1]
-
Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Ensure adequate ventilation during cleanup.[1]
-
-
Final Disposal:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
Arrange for the disposal of the waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.
-
Dispose of the contents and the container at an approved waste disposal plant.[2][3] Do not dispose of this chemical down the drain or in regular trash.
-
Quantitative Data Summary
| Hazard Classification | Category | GHS Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | P264, P270, P301+P312+P330, P501 |
| Skin Irritation | Category 2 | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 2,5-Dioxopyrrolidin-1-yl 4-fluorobenzoate
This guide provides critical safety and logistical information for the handling and disposal of 2,5-Dioxopyrrolidin-1-yl 4-fluorobenzoate, a reagent commonly used in bioconjugation and chemical synthesis. Adherence to these protocols is essential for ensuring laboratory safety and experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is an N-Hydroxysuccinimide (NHS) ester. While specific toxicological properties may not be extensively documented, related compounds can cause skin and eye irritation.[1] The primary hazards are associated with its reactivity and potential for inhalation of the powdered form. The following personal protective equipment is mandatory to minimize exposure.[2]
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with a complete seal around the eyes or a face shield in addition to safety glasses.[3][4] | Protects eyes from accidental splashes of the chemical in either solid or solution form.[2] |
| Hand Protection | Nitrile or other chemically resistant gloves.[2] Double-gloving is recommended for enhanced protection.[3] | Provides a barrier against skin contact.[2] Gloves should be inspected before use and replaced immediately if contaminated.[4] |
| Body Protection | A fully buttoned laboratory coat.[1] For larger quantities, a chemical-resistant apron may be necessary.[3] | Prevents contamination of personal clothing and skin.[2] |
| Respiratory Protection | An N95-rated dust mask or a respirator is recommended when handling the solid, powdered form.[2][4] | Avoids inhalation of fine particles.[2] All handling of the solid should be performed in a well-ventilated area or a chemical fume hood.[5] |
Operational and Handling Plan
Proper handling is crucial to maintain the integrity of this compound, as NHS esters are sensitive to moisture.[1]
Storage and Preparation:
-
Storage: Store the reagent in a tightly sealed container at -20°C with a desiccant to prevent degradation from moisture.[4]
-
Equilibration: Before use, allow the container to warm to room temperature before opening. This prevents condensation of atmospheric moisture inside the vial, which can hydrolyze the NHS ester.[1][4]
-
Solution Preparation: Prepare solutions immediately before use in an anhydrous solvent such as DMSO or DMF.[1] Avoid preparing stock solutions for long-term storage due to the risk of hydrolysis.[1][6]
-
Buffer Compatibility: When used in bioconjugation, avoid buffers containing primary amines, such as Tris or glycine, as they will react with the NHS ester.[1] Phosphate-buffered saline (PBS) at a pH of 7.2-7.5 is a suitable alternative.[1]
Experimental Workflow: The following diagram outlines the standard workflow for handling this compound from storage to use.
Spill Management and First Aid
Spill Management:
-
Small Spills: In the event of a small spill of the solid, avoid generating dust.[7] Use dry cleanup procedures, such as gently sweeping or vacuuming the material into a sealed container for disposal.[7] The area should then be washed with soap and water.
-
Large Spills: For larger spills, evacuate the area and alert emergency services.[7]
-
Solutions: If a solution is spilled, absorb it with an inert material and place it in a sealed container for hazardous waste disposal.[8]
First Aid Measures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.[2]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Wash out the mouth with water and seek immediate medical attention.[5]
Disposal Plan
All waste containing this compound and other fluorinated organic compounds must be treated as hazardous waste and disposed of according to institutional and local regulations.[2][3]
Waste Segregation and Labeling:
-
Solid Waste: Collect any unused solid reagent and contaminated materials (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste:
-
Organic Solutions: Solutions of the ester in organic solvents should be collected in a designated container for halogenated organic waste.
-
Aqueous Solutions: Neutralized aqueous layers from reactions should be disposed of as hazardous aqueous waste.[3]
-
-
Labeling: All waste containers must be clearly labeled with the contents, including the presence of fluorinated compounds.[3]
Disposal Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. N-Hydroxysuccinimide active ester [schem.jp]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
